MAC glucuronide phenol-linked SN-38
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,41-44,47,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t41-,42-,43+,44-,47+,50-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQSTTAUHYHYCV-GVAVQZEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H54N6O20S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1091.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MAC Glucuronide Phenol-Linked SN-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of MAC (Monoclonal Antibody Conjugate) glucuronide phenol-linked SN-38. This novel antibody-drug conjugate (ADC) platform represents a sophisticated approach to targeted cancer therapy, leveraging tumor-specific antigen recognition for the precise delivery of the potent topoisomerase I inhibitor, SN-38. This document details the molecular interactions, cellular consequences, and the critical role of the β-glucuronidase-cleavable linker in achieving selective tumor cell cytotoxicity.
Introduction to MAC Glucuronide Phenol-Linked SN-38
This compound is an advanced ADC designed for the targeted delivery of SN-38, the highly active metabolite of irinotecan.[] The system consists of three key components:
-
A Monoclonal Antibody (MAC): This component provides specificity by targeting a tumor-associated antigen on the surface of cancer cells.
-
A β-Glucuronidase-Cleavable Linker: This linker connects the antibody to the cytotoxic payload and is engineered for stability in systemic circulation and selective cleavage within the tumor microenvironment.[][]
-
SN-38 Payload: A potent topoisomerase I inhibitor that induces DNA damage and apoptosis in rapidly dividing cells.[3][4][5] The SN-38 is attached to the linker via a phenol (B47542) group.[]
The strategic design of this ADC aims to maximize the therapeutic index by concentrating the cytotoxic payload at the tumor site, thereby minimizing systemic toxicity.[]
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic effect of this compound is achieved through a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
Targeted Delivery and Internalization
Following intravenous administration, the monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell. The ADC is then trafficked through the endosomal-lysosomal pathway.
Enzymatic Cleavage and Payload Release
Within the acidic environment of the lysosome, the β-glucuronide linker is exposed to high concentrations of the enzyme β-glucuronidase.[] This enzyme, which is often overexpressed in the tumor microenvironment and within lysosomes, specifically recognizes and hydrolyzes the glucuronide moiety of the linker.[][6] This enzymatic cleavage initiates the release of the active SN-38 payload directly into the cytoplasm of the cancer cell.[] The phenol-linked design of the conjugate allows for predictable cleavage kinetics and efficient payload activation.[]
Inhibition of Topoisomerase I and Induction of Apoptosis
Once released, SN-38, a potent small molecule, intercalates into the DNA and stabilizes the transient covalent complex between DNA and topoisomerase I.[3][4][5] Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] By trapping this "cleavable complex," SN-38 prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[3] When the DNA replication machinery encounters these stabilized complexes, the single-strand breaks are converted into permanent and lethal double-strand breaks.[3][4]
The resulting extensive DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S and G2 phases, and the activation of apoptotic pathways.[7] Key signaling molecules such as p53 and p21 are often upregulated in response to SN-38-induced DNA damage, leading to the activation of executioner caspases, such as caspase-3, and ultimately, programmed cell death.[4][8] SN-38 has also been shown to down-regulate the expression of anti-apoptotic proteins like p-Akt.[8]
Quantitative Data
The following tables summarize key quantitative data related to the activity and stability of SN-38 and related ADCs.
Table 1: In Vitro Cytotoxicity of SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| L540cy | Hodgkin's Lymphoma | 113 ng/mL | Not Specified |
| Ramos | Burkitt's Lymphoma | 67 ng/mL | Not Specified |
| HeLa | Cervical Cancer | Varies (Dose-dependent) | 24, 48, 72 |
| SiHa | Cervical Cancer | Varies (Dose-dependent) | 24, 48, 72 |
| HCT116 | Colorectal Cancer | ~10 | 72 |
| HT-29 | Colorectal Cancer | ~50 | 72 |
| SW620 | Colorectal Cancer | ~20 | 72 |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: In Vivo Efficacy of a SN-38 ADC (Sacituzumab Govitecan) in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| Capan-1 | Pancreatic | Twice weekly for 4 weeks (i.p.) | Significant tumor growth inhibition |
| NCI-N87 | Gastric | Not specified | Significant tumor growth inhibition |
| Hep-G2 | Hepatoma | Not specified | Significant tumor growth inhibition |
| HuH-7 | Hepatoma | Not specified | Significant tumor growth inhibition |
Table 3: Stability of a SN-38 ADC in Mouse Serum
| Time (hours) | % Intact ADC Remaining |
| 0 | 100 |
| 24 | ~80 |
| 48 | ~65 |
| 72 | ~50 |
| 168 | ~20 |
Note: Data is for a comparable SN-38 ADC and may not be fully representative of a this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound ADC, free SN-38, and a non-targeting control ADC in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant a human cancer cell line that expresses the target antigen into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC). Administer the treatments intravenously at a specified dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
ADC Stability in Plasma
Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.
Protocol:
-
Incubation: Incubate the this compound ADC in plasma from different species (e.g., mouse, rat, human) at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Processing: At each time point, process the plasma samples to separate the ADC from plasma proteins. This can be achieved using methods like affinity chromatography with protein A/G beads to capture the antibody component.
-
Analysis by LC-MS: Analyze the intact ADC and any released SN-38 using liquid chromatography-mass spectrometry (LC-MS). This will allow for the quantification of the drug-to-antibody ratio (DAR) over time and the detection of free payload.
-
Data Analysis: Plot the average DAR over time to determine the stability of the ADC in plasma.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for ADC evaluation.
References
- 3. benchchem.com [benchchem.com]
- 4. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. ClinPGx [clinpgx.org]
- 6. Beta-glucuronidase-mediated drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of β-Glucuronidase in the Cleavage of Phenol-Linked SN-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of β-glucuronidase in the cleavage of the phenol-linked glucuronide of SN-38 (SN-38G), the active metabolite of the anticancer drug irinotecan (B1672180). Understanding this enzymatic reaction is paramount for optimizing irinotecan-based chemotherapies and developing novel drug delivery systems, such as antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the metabolic pathways, quantitative enzymatic data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction: The Metabolic Activation and Reactivation of SN-38
Irinotecan (CPT-11) is a prodrug that undergoes a complex metabolic pathway to exert its cytotoxic effects. Initially, it is converted by carboxylesterases to its active form, SN-38, a potent topoisomerase I inhibitor.[1][2][3] Subsequently, to facilitate its elimination from the body, SN-38 is detoxified in the liver through glucuronidation by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, to form the inactive, water-soluble SN-38 glucuronide (SN-38G).[4][5][6]
However, SN-38G can be reactivated in the gastrointestinal tract by β-glucuronidase enzymes produced by the gut microbiota.[7][8] This deconjugation process cleaves the glucuronic acid moiety from SN-38G, releasing the active and toxic SN-38. This reactivation is a major contributor to the dose-limiting gastrointestinal toxicity, particularly severe diarrhea, associated with irinotecan therapy.[7][8] Conversely, the targeted delivery of prodrugs that can be activated by β-glucuronidase present in the tumor microenvironment is a promising strategy in cancer therapy, notably in the context of ADCs.
Quantitative Data on β-Glucuronidase Activity
The enzymatic cleavage of SN-38G by β-glucuronidase is a critical parameter in understanding the pharmacokinetics and toxicity of irinotecan. While the reaction does not always follow classical Michaelis-Menten kinetics, with some studies reporting a linear relationship between substrate concentration and product formation, key kinetic parameters have been determined.[9]
| Enzyme Source | Substrate | Kinetic Parameter | Value | Reference |
| Human Colorectal Tumor Homogenates | SN-38 Glucuronide | Intrinsic Clearance (Vmax/Km) | 1.34 mL/min/mg protein | [9] |
Signaling Pathways
The cleavage of SN-38G by β-glucuronidase is a critical step in the metabolic pathway of irinotecan, leading to the regeneration of the active drug SN-38. Once liberated, SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, which leads to DNA damage and the activation of cell death pathways.
Irinotecan Metabolic Pathway
The following diagram illustrates the metabolic conversion of irinotecan to SN-38, its inactivation to SN-38G, and its subsequent reactivation by β-glucuronidase.
Caption: Metabolic pathway of irinotecan activation and deactivation.
SN-38 Mechanism of Action and Induced Cell Death Pathway
Upon its release, SN-38 targets topoisomerase I, leading to the stabilization of the topoisomerase I-DNA cleavable complex. This results in DNA single-strand breaks that are converted to double-strand breaks during DNA replication, triggering the DNA Damage Response (DDR) and ultimately leading to apoptosis.
Caption: SN-38 induced DNA damage and cell death pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of β-glucuronidase-mediated cleavage of SN-38G.
β-Glucuronidase Activity Assay (Fluorometric Method)
This protocol is adapted from commercially available kits and can be used to measure the activity of β-glucuronidase using a fluorogenic substrate. For specific measurement of SN-38G cleavage, the substrate would be replaced with SN-38G and the detection method would be HPLC-based as described in the next section.
Materials:
-
β-Glucuronidase Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Fluorogenic Substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide - 4-MUG)
-
Purified β-glucuronidase or cell/tissue lysate
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~365/450 nm for 4-MU)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate)
Procedure:
-
Prepare Standards: Prepare a standard curve of the fluorescent product (e.g., 4-Methylumbelliferone - 4-MU) in the assay buffer.
-
Sample Preparation: Prepare enzyme solution (purified enzyme or lysate) in assay buffer.
-
Reaction Setup: In a 96-well plate, add the enzyme sample to each well.
-
Initiate Reaction: Add the fluorogenic substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculation: Determine the concentration of the fluorescent product from the standard curve and calculate the enzyme activity (e.g., in pmol/min/mg of protein).
HPLC Method for Quantification of SN-38 and SN-38G
This protocol outlines a typical HPLC method for the simultaneous quantification of SN-38 and SN-38G in enzymatic assays.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
SN-38 and SN-38G standards
-
Internal standard (e.g., Camptothecin)
-
Acetonitrile for protein precipitation
Procedure:
-
Sample Preparation:
-
Stop the enzymatic reaction at various time points by adding ice-cold acetonitrile (e.g., 2 volumes).
-
Add the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-5 min: 20% B
-
5-15 min: 20-80% B
-
15-20 min: 80% B
-
20-25 min: 80-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm or fluorescence with excitation at ~380 nm and emission at ~556 nm.
-
-
Quantification:
-
Generate a standard curve for both SN-38 and SN-38G using known concentrations.
-
Calculate the concentration of SN-38 and SN-38G in the samples based on the peak areas relative to the internal standard and the standard curve.
-
Experimental Workflow for Kinetic Analysis
The following diagram outlines the general workflow for determining the kinetic parameters of β-glucuronidase with SN-38G.
Caption: Workflow for kinetic analysis of β-glucuronidase.
Conclusion
The enzymatic cleavage of phenol-linked SN-38G by β-glucuronidase is a double-edged sword in cancer therapy. While it is a major contributor to the gastrointestinal toxicity of irinotecan, it also presents a valuable mechanism for the targeted activation of anticancer prodrugs. A thorough understanding of the kinetics and pathways involved, as outlined in this guide, is essential for the rational design of safer and more effective cancer treatments. The provided data, protocols, and visual models serve as a foundational resource for researchers and drug developers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of a Phenol-Linked Glucuronide-SN-38 Drug-Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of a phenol-linked glucuronide SN-38 drug-linker, a critical component in the development of targeted cancer therapeutics such as Antibody-Drug Conjugates (ADCs) and potentially Molecular Glue-Antibody Conjugates (MACs). This document details the analytical methodologies, data interpretation, and underlying chemical principles necessary for the robust characterization of this potent cytotoxic payload conjugate.
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. Its clinical utility is enhanced through targeted delivery mechanisms, such as ADCs, which utilize a linker to attach SN-38 to a monoclonal antibody. The phenol-linked glucuronide linker system is designed for stability in systemic circulation and selective cleavage by β-glucuronidase, an enzyme often overexpressed in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload at the tumor site, thereby increasing efficacy and reducing off-target toxicity.
The term "MAC" in "MAC glucuronide phenol-linked SN-38" likely refers to the broader concept of a Molecular Glue-Antibody Conjugate. Molecular glues are small molecules that induce or stabilize protein-protein interactions, often leading to the degradation of a target protein. In this context, the SN-38 drug-linker could be the cytotoxic payload of an antibody that also carries a molecular glue, or the term may be used more broadly to describe advanced antibody conjugates. This guide will focus on the structural characterization of the phenol-linked glucuronide-SN-38 moiety itself.
Physicochemical Properties
The fundamental physicochemical properties of the this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₅₀H₅₄N₆O₂₀S | [] |
| Molecular Weight | 1091.06 g/mol | [] |
| Appearance | Solid | [] |
| Solubility | Soluble in DMSO | [2][3] |
| Storage Conditions | -20°C to -80°C, protected from light | [2] |
Structural Elucidation: Key Analytical Techniques
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive structural characterization of the phenol-linked glucuronide SN-38 drug-linker.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the molecular weight and fragmentation pattern of the drug-linker conjugate.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is recommended for high-resolution mass analysis.
-
Sample Preparation: Dissolve the compound in a suitable solvent such as DMSO to a concentration of approximately 1 mg/mL. Further dilute with methanol (B129727) or acetonitrile (B52724) to a final concentration of 1-10 µg/mL.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 100-150°C
-
Sheath Gas Flow Rate: 10-20 arbitrary units
-
Auxiliary Gas Flow Rate: 2-5 arbitrary units
-
Mass Range: m/z 100-2000
-
Resolution: > 60,000
-
-
Data Analysis: The expected monoisotopic mass for the protonated molecule [M+H]⁺ should be compared with the experimentally observed mass. The high resolution allows for the confirmation of the elemental composition. Fragmentation analysis (MS/MS) can be performed to confirm the connectivity of the SN-38, phenol (B47542) linker, and glucuronide components. A representative ESI-MS result for a similar phenol-linked SN-38 conjugate showed the expected molecular ion, confirming the successful synthesis.[4]
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 1091.3350 | To be determined experimentally |
| [M+Na]⁺ | 1113.3169 | To be determined experimentally |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the detailed structural elucidation of the molecule, providing information on the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Analysis: The chemical shifts (δ) of the protons and carbons in the SN-38 moiety, the glucuronide, and the linker should be assigned. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and carbons. The presence of characteristic peaks for the aromatic protons of SN-38, the anomeric proton of the glucuronide, and the protons of the linker backbone will confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the drug-linker conjugate and can also be used for its purification.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water.
-
B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 380 nm (for SN-38).
-
Data Analysis: The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area. A successful synthesis should yield a product with >95% purity.
Mechanism of Action and Release
The therapeutic efficacy of an ADC containing this drug-linker relies on a multi-step process.
Caption: ADC mechanism of action from circulation to cell death.
Experimental Workflow for Characterization
The logical flow for the structural characterization of the synthesized drug-linker is outlined below.
Caption: Workflow for the synthesis and characterization of the drug-linker.
Conclusion
The structural characterization of this compound is a critical step in the development of novel antibody-drug conjugates. A multi-pronged analytical approach employing high-resolution mass spectrometry, NMR spectroscopy, and HPLC is essential for unambiguously confirming the identity, structure, and purity of this complex molecule. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to ensure the quality and consistency of their drug-linker conjugates, ultimately facilitating the advancement of more effective and targeted cancer therapies.
References
- 2. researchgate.net [researchgate.net]
- 3. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of MAC Glucuronide Phenol-Linked SN-38
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and mechanisms of action of MAC glucuronide phenol-linked SN-38, a key component in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy.
Introduction
This compound is a sophisticated drug-linker conjugate designed for the targeted delivery of SN-38, the highly potent active metabolite of irinotecan, to cancer cells.[] This system employs a cleavable linker strategy that leverages the tumor microenvironment for selective payload release. The conjugate consists of the cytotoxic agent SN-38, a glucuronide moiety, and a phenol-based linker system.[] This design ensures stability in systemic circulation and facilitates controlled, enzymatic release of SN-38 within tumor cells that overexpress β-glucuronidase.[]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, stability, and in vivo performance as part of an ADC. While some specific experimental data such as pKa and logP for the entire conjugate are not publicly available, key properties have been reported.
Table 1: Physicochemical Properties of this compound and its Components
| Property | This compound | SN-38 | SN-38 Glucuronide |
| CAS Number | 2246380-69-6[2][3] | 86639-52-3 | 136563-07-8 |
| Molecular Formula | C50H54N6O20S[2] | C22H20N2O5 | C28H28N2O11 |
| Molecular Weight | 1091.06 g/mol [2][3] | 392.4 g/mol | 568.5 g/mol |
| Solubility | Soluble in DMSO (≥ 5 mg/mL)[4][5] | Water: 0.29 mg/mL[6] | Soluble in DMSO and Methanol[7] |
| pKa (Predicted) | Not Available | Acidic: 9.66, Basic: 3.92[6] | Not Available |
| logP (Predicted) | Not Available | 2.73[6] | Not Available |
| Appearance | Solid Powder | Pale yellow crystalline solid | White to off-white solid |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the specific this compound (CAS 2246380-69-6) are proprietary. However, this section outlines general methodologies for the synthesis of similar phenol-linked SN-38 glucuronides, and the characterization and analysis of SN-38 and its metabolites, which are fundamental to the development and evaluation of such ADCs.
General Synthesis of Phenol-Linked SN-38 Glucuronide
The synthesis of a phenol-linked SN-38 glucuronide typically involves a multi-step process. A common strategy is the Koenigs-Knorr reaction for the formation of the O-glucuronide.[8]
Protocol:
-
Protection of Glucuronic Acid: The carboxylic acid and hydroxyl groups of glucuronic acid are protected, and a glycosyl halide (e.g., bromide) is introduced.
-
Glycosylation: The protected glycosyl halide is coupled with the phenolic hydroxyl group of SN-38 in the presence of a promoter, such as a silver or mercury salt. This forms the O-glucuronide bond.
-
Deprotection: The protecting groups on the glucuronic acid moiety are removed to yield the final SN-38 glucuronide.
-
Linker Attachment: A linker with a reactive group for antibody conjugation is then attached to the SN-38 glucuronide molecule.
Characterization of SN-38 Conjugates
The characterization of SN-38 conjugates is essential to ensure purity, identity, and stability.
Protocol:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized conjugate.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and confirm the successful conjugation of the linker and SN-38.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed to determine the purity of the conjugate and to monitor the stability and release of SN-38.[10]
In Vitro Cytotoxicity Assay
The cytotoxic potential of the released SN-38 is a critical measure of the ADC's efficacy.
Protocol:
-
Cell Culture: Cancer cell lines with varying levels of the target antigen and β-glucuronidase are cultured in appropriate media.
-
Treatment: Cells are treated with serial dilutions of the ADC, free SN-38 (as a positive control), and a non-targeting ADC (as a negative control).
-
Incubation: The cells are incubated for a period of 72 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or XTT assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxic potency. The IC50 values for this compound have been reported as 113 ng/mL in L540cy cells and 67 ng/mL in Ramos cells.[][5]
Signaling Pathways and Mechanism of Action
The therapeutic effect of an ADC containing this compound is a multi-step process that begins with targeted delivery and culminates in cancer cell death.
ADC Internalization and Payload Release
The following diagram illustrates the general workflow of an ADC from binding to the target cell to the release of the cytotoxic payload.
SN-38 Mechanism of Action: Topoisomerase I Inhibition
Once released into the cytoplasm, SN-38 targets DNA topoisomerase I, a critical enzyme for DNA replication and repair. The inhibition of topoisomerase I leads to DNA damage and ultimately apoptosis.
The following diagram details the signaling pathway of SN-38's cytotoxic effect.
Conclusion
This compound represents a significant advancement in the field of antibody-drug conjugates. Its design allows for stable circulation and tumor-specific release of the potent cytotoxic agent SN-38, offering the potential for an improved therapeutic window. The physicochemical properties of this conjugate are tailored for its application in ADCs, and while some data remains proprietary, the available information underscores its suitability for targeted cancer therapy. The well-understood mechanism of action of SN-38 as a topoisomerase I inhibitor provides a solid foundation for its clinical development in the form of next-generation ADCs. Further research and clinical studies will continue to elucidate the full potential of this promising therapeutic platform.
References
- 2. This compound | 2246380-69-6 | WPD38069 [biosynth.com]
- 3. 2246380-69-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:2246380-69-6 - KKL Med Inc. [m.kklmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
in vitro cytotoxicity of MAC glucuronide phenol-linked SN-38
An In-Depth Technical Guide on the In Vitro Cytotoxicity of MAC Glucuronide Phenol-Linked SN-38
Introduction
MAC (Maleimidocaproyl) glucuronide phenol-linked SN-38 is a key component in the development of antibody-drug conjugates (ADCs). It comprises the potent topoisomerase I inhibitor, SN-38, attached to a linker system designed for targeted cancer therapy. SN-38, the active metabolite of irinotecan, is 100 to 1,000 times more potent than its parent drug.[1][2][3] However, its clinical application is limited by poor solubility and toxicity.[2][4] The MAC glucuronide phenol-linked system addresses these challenges by ensuring stability in circulation and facilitating controlled, tumor-specific release of the cytotoxic payload.[]
This technical guide provides a comprehensive overview of the , its mechanism of action, relevant experimental protocols, and key data for researchers and drug development professionals. The linker is designed to be cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment, ensuring targeted drug release.[][6]
Mechanism of Action
The therapeutic strategy for an ADC utilizing the this compound system is predicated on a multi-step, targeted delivery process.[]
-
Targeting and Binding: An antibody, specific to a tumor-associated antigen on the cancer cell surface, delivers the conjugate to the target site.[]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.[]
-
Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic intracellular organelle rich in degradative enzymes.[]
-
Enzymatic Cleavage: Within the lysosome, the β-glucuronidase enzyme recognizes and cleaves the glucuronide linker.[][6] This enzymatic release is highly specific to the lysosomal compartment.
-
Payload Release: Cleavage of the linker liberates the active SN-38 payload directly inside the target cell.[]
-
Cytotoxicity: Free SN-38, a potent DNA topoisomerase I inhibitor, binds to the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand breaks, leading to double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][7]
The pH-susceptible lactone ring of SN-38 is critical for its cytotoxic activity.[8][9] The design of this ADC system helps maintain the active, closed-lactone form until its release inside the cell.[]
Figure 1. Mechanism of action for an ADC with this compound.
Quantitative In Vitro Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The available data is summarized below.
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| L540cy | Hodgkin's Lymphoma | 113 | [][8][10][11] |
| Ramos | Burkitt's Lymphoma | 67 | [][8][10][11] |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate assessment of in vitro cytotoxicity. Below are representative protocols for solution preparation and conducting a cell viability assay.
Preparation of Stock and Working Solutions
Proper solubilization is critical for accurate in vitro testing.
-
Stock Solution Preparation: A stock solution of this compound can be prepared in Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 200 mg/mL.[10] Sonication may be recommended to ensure complete dissolution.[10]
-
Storage: The stock solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[8]
-
-
Aqueous Working Solution Formulation (Example): For in vivo or certain in vitro applications, an aqueous formulation may be required. An example protocol is as follows:[8]
-
Take 100 µL of a 50.0 mg/mL DMSO stock solution.
-
Add to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. This yields a clear solution.[8]
-
In Vitro Cytotoxicity Assay (Representative Protocol)
This protocol describes a typical cell viability assay (e.g., MTT or SRB assay) to determine the IC50 value of the compound. The specific cell lines used were L540cy and Ramos.
Figure 2. General experimental workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture:
-
Culture L540cy or Ramos cells in the appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to attach (for adherent cells) or acclimate (for suspension cells).
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound in culture medium. A typical concentration range might span from 0.1 ng/mL to 1000 ng/mL.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for a specified period, typically 72 hours.
-
-
Viability Assessment (Example with SRB - Sulforhodamine B):
-
After incubation, gently fix the cells by adding 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance (Optical Density) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Conclusion
The this compound is a potent cytotoxic agent when released from its ADC construct. The available in vitro data demonstrates significant activity against hematological cancer cell lines like L540cy and Ramos.[8][11] Its mechanism, relying on specific enzymatic cleavage by β-glucuronidase within tumor cells, provides a robust platform for targeted cancer therapy.[] The protocols outlined in this guide offer a foundational framework for researchers to conduct further investigations into the efficacy and applications of this promising ADC payload-linker system.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of NSAID-conjugated SN-38 on the viability of A549 Non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. Disulfide Bond-Based SN38 Prodrug Nanoassemblies with High Drug Loading and Reduction-Triggered Drug Release for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer chemotherapy: a SN-38 (7-ethyl-10-hydroxycamptothecin) glucuronide prodrug for treatment by a PMT (Prodrug MonoTherapy) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. This compound - Immunomart [immunomart.com]
An In-depth Technical Guide to the SN-38 Gluronidation Pathway in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SN-38, the active metabolite of the chemotherapeutic agent irinotecan (B1672180), is a potent topoisomerase I inhibitor. Its efficacy is significantly modulated by the glucuronidation pathway, a critical detoxification process that converts SN-38 into its inactive form, SN-38 glucuronide (SN-38G). This pathway, primarily mediated by UDP-glucuronosyltransferases (UGTs), plays a pivotal role in determining both the therapeutic efficacy and the toxicity profile of irinotecan. Inter-individual variability in the activity of these enzymes, largely due to genetic polymorphisms, and differential expression in tumor cells, can lead to significant differences in patient outcomes. This technical guide provides a comprehensive overview of the SN-38 glucuronidation pathway in cancer cells, including the key enzymes involved, their genetic variations, regulatory mechanisms, and detailed experimental protocols for their study.
The SN-38 Glucuronidation Pathway
The metabolic journey of irinotecan to its inactive form is a multi-step process. Irinotecan, a prodrug, is first converted to the highly active SN-38 by carboxylesterases (CES).[1] Subsequently, SN-38 undergoes glucuronidation, a phase II metabolic reaction, where a glucuronic acid moiety is attached to SN-38, forming the water-soluble and inactive SN-38G.[1] This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The resulting SN-38G is then eliminated from the body, primarily through biliary excretion.[1]
Key Enzymes in SN-38 Glucuronidation
Several UGT isoforms have been identified to be involved in the glucuronidation of SN-38, with UGT1A1 being the most prominent.[2][3][4] Other isoforms, including UGT1A9 and UGT1A10, also contribute to this process, particularly in extrahepatic tissues like the gastrointestinal tract.[2][4][5] The relative contribution of each isoform can vary depending on the tissue and the individual's genetic makeup.
Genetic Polymorphisms and Their Impact
Genetic variations within the UGT1A1 gene are a major determinant of SN-38 glucuronidation capacity and, consequently, irinotecan-related toxicity. The most well-characterized polymorphism is the UGT1A128 allele, which involves a variable number of TA repeats in the promoter region of the gene.[1] Individuals homozygous for the UGT1A128 allele (7/7 genotype) have reduced UGT1A1 expression, leading to decreased SN-38 glucuronidation and an increased risk of severe neutropenia and diarrhea when treated with irinotecan.[1][6] Other less common variants in the UGT1A1 coding region, such as G71R (UGT1A16), P229Q (UGT1A17), and Y486D (UGT1A1*27), have also been shown to decrease enzyme activity.[7]
Quantitative Data on SN-38 Glucuronidation
The following tables summarize key quantitative data related to the kinetics of SN-38 glucuronidation and the inhibitory effects of various compounds.
Table 1: Kinetic Parameters of SN-38 Glucuronidation by UGT Isoforms
| UGT Isoform | System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| UGT1A1 | Human Liver Microsomes | 17-20 | 60-75 | [3] |
| UGT1A1 (Wild-Type) | COS-1 cells | 11.5 | Not specified | [7] |
| UGT1A1 (G71R variant) | COS-1 cells | 14.0 | Not specified | [7] |
| UGT1A1 (P229Q variant) | COS-1 cells | 18.0 | Not specified | [7] |
| UGT1A1 (Y486D variant) | COS-1 cells | 63.5 | Not specified | [7] |
| UGT1A9 | Recombinant | Exhibits substrate inhibition | Not applicable | [4] |
| UGT1A10 | Recombinant | Not specified | Not specified | [2] |
Table 2: IC50 Values of Inhibitors for SN-38 Glucuronidation
| Inhibitor | UGT Isoform | System | IC50 (µM) | Reference |
| Nilotinib | UGT1A1 | Human Liver Microsomes | 0.286 (Ki) | [8] |
| Gefitinib | UGT1A1 | Not specified | Not specified | [9] |
| Lapatinib | UGT1A1 | Not specified | Not specified | [9] |
| Δ9-tetrahydrocannabinol (THC) | UGT1A9 | Recombinant | 0.45 | [2] |
| Cannabinol (CBN) | UGT1A9 | Recombinant | 0.51 | [2] |
Table 3: UGT1A1 Expression in Cancer Cell Lines
| Cell Line | Cancer Type | UGT1A1 mRNA Expression (Relative) | UGT1A1 Protein Expression | Reference |
| Caco-2 | Colorectal | Present | Correlates with activity | [10] |
| HT-29 | Colorectal | Present | Not specified | [10] |
| HepG2 | Liver | Present | Not specified | [10] |
| KM12C | Colon | Not specified | Decreased after SN-38 exposure | [11] |
| KM12SM | Colon | Not specified | Decreased after SN-38 exposure | [11] |
| KM12L4a | Colon | Not specified | Decreased after SN-38 exposure | [11] |
Regulation of UGT1A1 Expression in Cancer Cells
The expression of UGT1A1 in cancer cells is a complex process regulated at the transcriptional level by various nuclear receptors and transcription factors. Key regulators include the Pregnane X Receptor (PXR), the Aryl Hydrocarbon Receptor (AhR), Hepatocyte Nuclear Factor 1 alpha (HNF1α), and Upstream Stimulatory Factors (USF).[12][13] The activity of these transcription factors can be influenced by xenobiotics, endogenous ligands, and the inflammatory microenvironment of the tumor.
Epigenetic modifications, such as DNA methylation of the UGT1A1 promoter, also play a crucial role in regulating its expression.[13] Hypermethylation of the promoter region is associated with reduced UGT1A1 transcription and increased sensitivity of colorectal cancer cells to SN-38.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the SN-38 glucuronidation pathway.
Cell Culture
-
Caco-2 and HT-29 Cell Co-culture:
-
Seed Caco-2 and HT-29 cells at a ratio of 70:30 or 90:10 onto semi-permeable inserts (e.g., Transwell®).[13][15]
-
Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[13]
-
Maintain the cultures for 21 days to allow for differentiation and formation of a polarized monolayer.[13] The medium should be changed every 2-3 days.
-
Microsome Isolation from Cultured Cells
-
Harvest cultured cells (approximately 2 x 10^7 cells).
-
Wash the cell pellet with ice-cold PBS and centrifuge at 700 x g for 5 minutes at 4°C.
-
Resuspend the pellet in homogenization buffer (e.g., 0.25 M sucrose, 5 mM HEPES, pH 7.4).[16][17]
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.[17][18]
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable storage buffer (e.g., phosphate (B84403) buffer with glycerol) and store at -80°C.
In Vitro SN-38 Glucuronidation Assay
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, a detergent (e.g., Brij 58), and UDP-glucuronic acid (UDPGA).[3][19]
-
Add the microsomal protein (from liver tissue or cultured cells) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding SN-38.
-
Incubate at 37°C for a specified time (e.g., 60 minutes). The reaction should be linear over this period.
-
Terminate the reaction by adding ice-cold acetonitrile (B52724).
-
Centrifuge to precipitate proteins and collect the supernatant for HPLC analysis.
HPLC Analysis of SN-38 and SN-38G
-
Chromatographic System: A reverse-phase HPLC system with fluorescence detection is typically used.[3][20][21]
-
Column: A C18 column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm) is suitable for separation.[20]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., NaH₂PO₄, pH 3.1) is commonly employed.[20]
-
Detection: Fluorescence detection with excitation at approximately 370 nm and emission at approximately 530 nm provides high sensitivity for both SN-38 and SN-38G.[19]
-
Quantification: Concentrations are determined by comparing the peak areas of the analytes to those of a standard curve. Camptothecin can be used as an internal standard.[22]
UGT1A1*28 Genotyping by PCR
-
DNA Extraction: Isolate genomic DNA from whole blood or other patient samples.
-
PCR Amplification: Amplify the promoter region of the UGT1A1 gene using specific primers flanking the (TA)n repeat region.[23][24]
-
Forward Primer Example: 5'-GTCACGTGACACAGTCAAAC-3'
-
Reverse Primer Example: 5'-TTTGCTCCTGCCAGAGGTT-3'
-
-
PCR Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35-40 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 58-62°C for 40 seconds.
-
Extension: 72°C for 40 seconds.
-
-
Final extension: 72°C for 10 minutes.[24]
-
-
Fragment Analysis: Separate the PCR products based on size using capillary electrophoresis. The size of the fragment will indicate the number of TA repeats, allowing for the determination of the genotype (1/1, 1/28, or 28/28).[25]
Luciferase Reporter Assay for UGT1A1 Promoter Activity
-
Construct Preparation: Clone the UGT1A1 promoter region containing the TATA box and regulatory elements upstream of a luciferase reporter gene in an expression vector (e.g., pGL3-Basic).[12][26]
-
Cell Transfection: Transfect the reporter construct into a suitable cell line (e.g., HepG2 or Caco-2) using a standard transfection reagent. Co-transfect with a control vector expressing Renilla luciferase for normalization.
-
Treatment: Treat the transfected cells with potential inducers or inhibitors of UGT1A1 expression.
-
Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect on UGT1A1 promoter activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of irinotecan activation and SN-38 detoxification.
Caption: Transcriptional regulation of the UGT1A1 gene.
Caption: Experimental workflow for an in vitro SN-38 glucuronidation assay.
Conclusion
The SN-38 glucuronidation pathway is a critical determinant of the efficacy and toxicity of irinotecan therapy. A thorough understanding of the enzymes involved, their genetic variability, and the mechanisms regulating their expression in cancer cells is essential for optimizing treatment strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to personalize irinotecan therapy and develop novel strategies to overcome drug resistance. Further research into the complex interplay between different UGT isoforms and the tumor microenvironment will continue to refine our ability to predict patient outcomes and improve the therapeutic index of this important anticancer agent.
References
- 1. Irinotecan Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UGT1A10 is responsible for SN-38 glucuronidation and its expression in human lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. All You Need to Know About UGT1A1 Genetic Testing for Patients Treated With Irinotecan: A Practitioner-Friendly Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidation of 7-ethyl-10-hydroxycamptothecin (SN-38), an active metabolite of irinotecan (CPT-11), by human UGT1A1 variants, G71R, P229Q, and Y486D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of UGT1A1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Development of a UGT1A1 reporter gene assay for induction studies: correlation between reporter gene data and regulation of UGT1A1 in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Co-cultivation of Caco-2 and HT-29MTX - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of intact microsomes from cultured mammalian H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.cn [abcam.cn]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. UGT1A1 Gene Polymorphisms in Patients with Small Cell Lung Cancer Treated with Irinotecan‐Platinum Doublet Chemotherapy and Their Association with Gastrointestinal Toxicity and Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapid detection of the irinotecan‐related UGT1A1*28 polymorphism by asymmetric PCR melting curve analysis using one fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. UGT1A1 Promoter Genotyping | MLabs [mlabs.umich.edu]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide on MAC Glucuronide Phenol-Linked SN-38 as an ADC Payload
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of cancer therapeutics, designed to merge the target specificity of monoclonal antibodies with the high potency of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on the synergistic interplay between its three core components: the antibody, the cytotoxic payload, and the linker. This technical guide provides a comprehensive overview of a specific payload-linker system: MAC glucuronide phenol-linked SN-38.
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. Its direct use as a systemic agent is limited by poor solubility and severe toxicity. By incorporating SN-38 into an ADC framework, its therapeutic window can be significantly widened. The MAC glucuronide phenol-linked system is an advanced, enzyme-cleavable linker technology designed for optimal stability in systemic circulation and efficient, targeted release of SN-38 within the tumor microenvironment. This document details the mechanism of action, presents available quantitative data, outlines key experimental protocols for evaluation, and provides visual diagrams of the critical pathways and workflows associated with this promising ADC payload.
Mechanism of Action
The therapeutic strategy of an ADC built with this compound involves a multi-step, targeted process designed to maximize efficacy at the tumor site while minimizing off-target toxicity.
-
Targeted Delivery : The ADC circulates in the bloodstream, where the glucuronide linker provides high stability. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization : Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked into intracellular vesicles.[][2]
-
Lysosomal Processing and Payload Release : The vesicles mature into lysosomes, which have an acidic environment (pH 4.5-5.0) and are rich in various enzymes.[3] Within the lysosome, the enzyme β-glucuronidase, which is often overexpressed in tumor tissues, recognizes and cleaves the glucuronide moiety from the linker.[][4]
-
Self-Immolation and SN-38 Activation : The cleavage of the glucuronide triggers a rapid, self-immolative cascade through the phenolic spacer, leading to the release of the SN-38 payload in its active, closed-lactone form.[] The acidic environment of the lysosome further favors the stability of this active lactone configuration.[3][5]
-
Topoisomerase I Inhibition : The released SN-38 diffuses from the lysosome into the nucleus, where it exerts its cytotoxic effect. It intercalates into the DNA-topoisomerase I complex, stabilizing this transient "cleavable complex."[6][7]
-
DNA Damage and Apoptosis : During the S-phase of the cell cycle, the collision of the DNA replication fork with this stabilized complex results in the conversion of transient single-strand breaks into permanent, lethal double-strand DNA breaks.[4][8] This extensive DNA damage activates the DNA Damage Response (DDR) network, leading to cell cycle arrest and ultimately triggering apoptosis (programmed cell death), characterized by the activation of caspases and cleavage of PARP.[6][9][10]
Visualization of the Mechanism of Action
Quantitative Data
The potency of ADCs is typically assessed through in vitro cytotoxicity assays, which determine the concentration required to inhibit cancer cell growth by 50% (IC50). The following tables summarize the available data for this compound and comparative data for the free payload.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Histology | IC50 (ng/mL) | Reference |
| L540cy | Hodgkin's Lymphoma | 113 | [11][12][13] |
| Ramos | Burkitt's Lymphoma | 67 | [11][12][13] |
Table 2: Comparative In Vitro Potency of Free SN-38 Payload
| Cell Line | Histology | IC50 (nM) | Reference |
| Various | Multiple Origins | 1.0 - 6.0 | [10] |
| SKOV-3 | Ovarian | 10.7 | [14] |
| BT474 HerDR | Breast | 7.3 | [14] |
| MDA-MB-231 | Breast | 38.9 | [14] |
| MCF-7 | Breast | 14.4 | [14] |
Note: The data in Table 1 refers to the complete drug-linker conjugate, while Table 2 refers to the free SN-38 payload. Direct comparison is challenging without knowing the specific antibody and drug-to-antibody ratio (DAR) used for the conjugates in Table 1.
A key study by Lau et al. demonstrated that stabilizing the lactone ring of SN-38 is not essential for ADC efficacy.[5] The study compared an ADC with a phenol-linked SN-38 (which allows equilibrium between active lactone and inactive carboxylate forms) to one with a lactone-stabilized linker. The in vitro cytotoxicity, pharmacokinetic properties, and in vivo efficacy of the two ADCs were found to be "indistinguishable," suggesting that ADC processing within the acidic environment of intracellular vesicles effectively delivers SN-38 in its active form regardless of the linker's effect on lactone stability.[3][5]
Experimental Protocols
The preclinical evaluation of a this compound ADC follows a standardized workflow to determine its stability, potency, and efficacy.
ADC Conjugation and Characterization
This protocol describes a general method for conjugating the this compound to an antibody. The "MAC" moiety typically refers to a maleimidocaproyl group, which reacts with free thiols.
-
Antibody Reduction : Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free sulfhydryl (-SH) groups. The amount of TCEP is carefully controlled to achieve a target drug-to-antibody ratio (DAR).
-
Linker-Payload Conjugation : Add the this compound, dissolved in an organic co-solvent like DMSO, to the reduced antibody solution. The maleimide (B117702) group on the linker reacts with the antibody's free sulfhydryl groups to form a stable thioether bond.
-
Purification : Remove unconjugated linker-payload and other impurities from the ADC solution using purification methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization :
-
DAR Determination : Measure the average number of SN-38 molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Aggregation Analysis : Quantify the percentage of aggregates in the final ADC product using Size Exclusion Chromatography (SEC).
-
Purity and Identity : Confirm the integrity and identity of the ADC using SDS-PAGE and mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is used to determine the IC50 value of the ADC against target cancer cell lines.[15][16]
-
Cell Seeding : Plate cancer cells (e.g., L540cy, Ramos) in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free SN-38 payload in culture medium. Add the diluted compounds to the appropriate wells. Include untreated cells as a negative control.
-
Incubation : Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment :
-
Add a tetrazolium salt reagent (e.g., MTT or XTT) to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize the salt into a colored formazan (B1609692) product.
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15]
In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of the ADC in a living organism.[17][18]
-
Model Establishment : Subcutaneously implant human cancer cells (e.g., a cell line expressing the target antigen) into the flank of immunocompromised mice (e.g., athymic nude or NOD-scid mice).[17]
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=5-10 mice per group).
-
Treatment Administration : Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via intravenous (i.v.) injection. Dosing can be a single administration or a multi-dose regimen.
-
Monitoring :
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined maximum size. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) between the treated and control groups. Kaplan-Meier survival analysis may also be performed.[17]
Visualization of the ADC Evaluation Workflow
SN-38 Signaling Pathway
The ultimate cytotoxic effect of the ADC is driven by the intracellular activity of the released SN-38 payload. The pathway is initiated by the inhibition of Topoisomerase I and culminates in the activation of apoptotic signaling.
-
Top1-DNA Complex Formation : Topoisomerase I (Top1) relieves DNA supercoiling by creating a transient single-strand break, forming a covalent intermediate with the 3' end of the DNA.[6]
-
SN-38 Traps the Complex : SN-38 binds to this Top1-DNA complex, preventing the re-ligation of the DNA strand. This forms a stabilized ternary complex.[8]
-
Replication Fork Collision : As the cell enters the S-phase for DNA replication, the advancing replication fork collides with the trapped ternary complex.[7]
-
Double-Strand Break (DSB) Formation : This collision leads to the irreversible conversion of the single-strand nick into a highly toxic double-strand break.[4]
-
DNA Damage Response (DDR) Activation : The DSBs are recognized by cellular machinery, activating key DDR kinases like ATM and ATR. This leads to the phosphorylation and activation of downstream effectors such as Chk1 and p53.[6][8]
-
Cell Cycle Arrest & Apoptosis : The DDR activation results in cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.[9] If the damage is too extensive to be repaired, the cell is directed to undergo apoptosis. This involves the activation of effector caspases (e.g., Caspase-3) and the cleavage of substrates like PARP, leading to the systematic dismantling of the cell.[9][10]
Visualization of the SN-38 Signaling Pathway
References
- 2. Factors affecting the in vivo lactone stability and systemic clearance of the lipophilic camptothecin analogue AR-67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 8. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 9. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Enzymatic Release of SN-38 from Glucuronide Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic processes governing the release of SN-38, the active metabolite of the chemotherapeutic agent irinotecan (B1672180) (CPT-11), from its inactive glucuronide conjugate, SN-38G. Understanding this bioactivation is critical for optimizing therapeutic efficacy and managing the dose-limiting toxicities associated with irinotecan therapy.
Introduction: The Irinotecan-SN-38 Axis
Irinotecan (CPT-11) is a water-soluble prodrug widely used in the treatment of various cancers, most notably metastatic colorectal cancer.[1][2][3] Its potent antitumor activity is not inherent but is realized upon its conversion to the active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[4][5][6] SN-38 is a powerful inhibitor of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[7][8] By stabilizing the complex between topoisomerase I and DNA, SN-38 leads to irreversible double-strand breaks in replicating cells, ultimately triggering apoptosis.[7][8]
The clinical utility of irinotecan is, however, complicated by a complex metabolic pathway that involves both activation and detoxification. A key step in this pathway is the detoxification of SN-38 in the liver via glucuronidation, forming SN-38 glucuronide (SN-38G).[5][9] This inactive and more water-soluble conjugate is then excreted into the gastrointestinal tract via the bile.[8][10] The crucial event, and the focus of this guide, is the subsequent reactivation of SN-38 in the gut lumen through the enzymatic cleavage of the glucuronide linker by β-glucuronidases, enzymes produced by the intestinal microflora.[10][11][12][13] This localized release of SN-38 is a double-edged sword: it can contribute to the drug's antitumor efficacy but is also the primary cause of severe, dose-limiting diarrhea.[10][11][14]
The Metabolic Journey: From Prodrug to Active Agent and Back
The metabolic conversion of irinotecan is a multi-step process involving several key enzymes primarily located in the liver and gut.
-
Activation: Irinotecan is hydrolyzed by carboxylesterase (CES) enzymes, predominantly CES2, to form the active SN-38.[4][5][15] This conversion is relatively inefficient, with less than 10% of the parent drug being activated.[2]
-
Detoxification/Inactivation: The highly potent SN-38 is then rapidly inactivated in the liver through glucuronidation. Uridine diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, attach a glucuronic acid moiety to SN-38, forming the inactive SN-38G.[5][8][9]
-
Excretion: SN-38G is transported from the liver and excreted into the intestines through the bile.[10]
-
Reactivation: In the intestinal lumen, β-glucuronidase enzymes produced by commensal gut bacteria hydrolyze the glucuronide bond on SN-38G, releasing the active SN-38.[10][11][12] This deconjugation is a critical step, as the regenerated SN-38 can damage the intestinal mucosa, leading to severe diarrhea.[13][16]
dot
Caption: Metabolic pathway of Irinotecan (CPT-11).
The Key Enzyme: β-Glucuronidase
β-Glucuronidase (GUS) is a lysosomal enzyme in humans but is also expressed by a variety of bacteria that constitute the gut microbiome, including species from the genera Bacteroides, Clostridium, and Escherichia.[10][12] Bacterial β-glucuronidase plays a significant role in the enterohepatic circulation of many substances, including drugs, by cleaving glucuronide conjugates that have been excreted in the bile.[17] In the context of irinotecan therapy, this enzymatic activity directly leads to the regeneration of toxic SN-38 in the gut.[13] The level of bacterial β-glucuronidase activity can vary significantly between individuals, potentially contributing to the wide interpatient variability in irinotecan-induced diarrhea.[18]
Downstream Signaling: How SN-38 Induces Apoptosis
Once released, SN-38 exerts its cytotoxic effects by targeting Topoisomerase I (Top1). The binding of SN-38 stabilizes the Top1-DNA "cleavable complex," which prevents the re-ligation of the single-strand breaks created by the enzyme.[8] When a DNA replication fork collides with this stabilized complex, it results in a lethal, irreversible double-strand break.[7][8] This DNA damage triggers a cellular response cascade, primarily through the p53 pathway, leading to cell cycle arrest and apoptosis.[19][20][21][22]
Key events in the SN-38-induced apoptotic pathway include:
-
DNA Damage Recognition: The double-strand breaks are recognized by sensor proteins like ATM (Ataxia-Telangiectasia Mutated).[20]
-
p53 Activation: ATM activation leads to the phosphorylation and activation of the tumor suppressor protein p53.[19][20]
-
Cell Cycle Arrest: Activated p53 induces the expression of p21, a cyclin-dependent kinase inhibitor, which halts the cell cycle to allow for DNA repair.[19][21] If the damage is too severe, the apoptotic pathway is initiated.
-
Apoptosis Execution: p53 can promote apoptosis by increasing the expression of pro-apoptotic proteins like Bax.[21][22] This leads to the disruption of the mitochondrial membrane, release of cytochrome c, and the subsequent activation of effector caspases, such as caspase-3, which execute the final steps of cell death.[20][23]
dot
Caption: Experimental workflow for a β-glucuronidase assay.
Objective: To quantify the activity of β-glucuronidase by measuring the fluorescence of a product released from a non-fluorescent substrate.
Materials:
-
β-glucuronidase enzyme (e.g., from E. coli or prepared from cecal/fecal samples)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Substrate: 4-Methylumbelliferyl β-D-glucuronide (4-MUG) or SN-38G.
-
Stop Reagent: 200 mM Glycine Buffer, pH 10.4
-
Black 96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of β-glucuronidase in cold Assay Buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
Prepare a stock solution of the substrate (e.g., 10 mM 4-MUG in DMSO) and dilute to the desired final concentration in Assay Buffer just before use.
-
-
Assay Setup:
-
To the wells of a black microplate, add 10 µL of sample (or standard). For inhibitor studies, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add 40 µL of the substrate solution to each well to initiate the reaction. Mix briefly by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized.
-
-
Stopping the Reaction:
-
Add 15 µL of Stop Reagent to each well to terminate the enzymatic reaction and maximize the fluorescence of the product (4-methylumbelliferone).
-
-
Measurement:
-
Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank (no enzyme) from all readings.
-
Calculate enzyme activity based on a standard curve of the fluorescent product. For inhibition studies, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
-
This protocol is based on methods for quantifying irinotecan and its metabolites in biological samples.
[11][24]Objective: To separate and quantify the concentrations of SN-38 and its glucuronide conjugate, SN-38G, in a given sample (e.g., plasma, reaction mixture).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or MS/MS detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile (B52724).
-
Acetonitrile for protein precipitation.
-
SN-38 and SN-38G analytical standards.
-
Internal Standard (e.g., Camptothecin).
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or reaction sample, add 200 µL of cold acetonitrile containing the internal standard. This step precipitates proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
-
HPLC-Fluorescence/MS Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Injection Volume: 20-50 µL.
-
Mobile Phase Gradient: A typical gradient might start at 95% A / 5% B, ramping to 50% A / 50% B over 15 minutes, followed by a wash and re-equilibration step. The gradient must be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Fluorescence: Excitation at ~380 nm, Emission at ~556 nm.
-
MS/MS: Use multiple reaction monitoring (MRM) in positive ion mode. Precursor -> product ion transitions would be optimized for CPT-11, SN-38, and SN-38G.
-
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of SN-38 and SN-38G into a blank matrix (e.g., control plasma).
-
Process the standards in the same way as the unknown samples.
-
Calculate the concentrations in the unknown samples by comparing the peak area ratios (analyte/internal standard) to the standard curve.
-
Conclusion and Future Directions
The enzymatic release of SN-38 from its glucuronide linker by gut microbiota is a pivotal event in the pharmacology of irinotecan. This process of reactivation is directly linked to both the therapeutic window and the primary toxicity of the drug. A thorough understanding of the enzymes involved, particularly bacterial β-glucuronidase, and the downstream cellular consequences of SN-38 exposure is paramount for drug development professionals.
Future research and development efforts are focused on:
-
Selective Inhibition: Developing potent and selective inhibitors of bacterial β-glucuronidase that can be co-administered with irinotecan to mitigate gut toxicity without affecting the drug's systemic antitumor activity. *[14][16] Microbiome Modulation: Investigating how the composition of the gut microbiome influences β-glucuronidase activity and subsequent irinotecan toxicity, potentially leading to personalized treatment strategies.
-
Targeted Delivery: Designing novel drug delivery systems, such as antibody-drug conjugates or nanoparticle formulations, that deliver SN-38 directly to tumor tissue, thereby bypassing the complex metabolic pathway and reducing off-target toxicity.
[25]By continuing to explore the intricacies of this enzymatic pathway, the scientific community can pave the way for safer and more effective cancer therapies based on this potent topoisomerase I inhibitor.
References
- 1. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and beta-glucuronidase in human colorectal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Bacterial Beta Glucuronidase Activity in Irinotecan-Induced Diarrhea - ProQuest [proquest.com]
- 11. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors [benthamopenarchives.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Inhibitory Effect of Ciprofloxacin on the β-Glucuronidase-mediated Deconjugation of the Irinotecan Metabolite SN-38-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 25. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Phenol-Linked SN-38 Glucuronides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of phenol-linked SN-38 glucuronides. SN-38, the active metabolite of the chemotherapy drug irinotecan, is a potent topoisomerase I inhibitor. Its clinical efficacy is often limited by severe side effects, primarily due to its broad distribution and toxicity to healthy tissues. The strategic glucuronidation of SN-38 at its phenolic hydroxyl group represents a sophisticated prodrug approach designed to enhance tumor-specific drug delivery and minimize systemic toxicity. This guide delves into the detailed experimental protocols for the synthesis of these compounds, presents key quantitative data in a structured format, and visualizes the underlying biological pathways.
Discovery and Rationale for Phenol-Linked SN-38 Glucuronides
The concept of utilizing glucuronidation as a prodrug strategy stems from the unique tumor microenvironment, which is often characterized by higher levels of β-glucuronidase activity compared to normal tissues. SN-38 is metabolized in the liver by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, to form SN-38 glucuronide (SN-38G), a more water-soluble and less active metabolite that is excreted in the bile. However, bacterial β-glucuronidase in the gut can cleave this glucuronide, leading to the re-formation of active SN-38 and causing dose-limiting diarrhea.
The development of phenol-linked SN-38 glucuronide prodrugs leverages this enzymatic activity for targeted cancer therapy. By attaching a glucuronic acid moiety to the C10 phenolic hydroxyl group of SN-38, a stable and inactive prodrug is created. This prodrug can be incorporated into antibody-drug conjugates (ADCs) or other targeted delivery systems. Upon reaching the tumor site, the elevated levels of β-glucuronidase cleave the glucuronide linker, releasing the potent SN-38 payload directly in the vicinity of cancer cells, thereby increasing the therapeutic index.
Experimental Protocols
The chemical synthesis of phenol-linked SN-38 glucuronides is a multi-step process that requires careful control of protecting groups and reaction conditions. The two most common methods for forming the glycosidic bond are the Koenigs-Knorr reaction and the trichloroacetimidate (B1259523) method.
Synthesis of SN-38 Glucuronide via a Self-Immolative Linker
A modular approach using a self-immolative linker (SIL) has been developed to streamline the synthesis of O-aryl glucuronide prodrugs, including that of SN-38. This method involves the glucuronidation of a linker precursor, followed by conjugation to the drug.
Experimental Protocol:
-
Step 1: Glucuronidation of the Self-Immolative Linker Precursor.
-
The precursor, 4-hydroxybenzyl alcohol, is protected at the benzylic alcohol.
-
The protected precursor is then subjected to glucuronidation using a protected glucuronyl donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, under Koenigs-Knorr conditions (e.g., using silver carbonate as a promoter in a suitable solvent like dichloromethane).
-
The resulting protected glucuronide-linker conjugate is then deprotected at the benzylic position.
-
-
Step 2: Activation of the Glucuronide-Linker Conjugate.
-
The deprotected benzylic alcohol is converted to a leaving group, for example, by reaction with p-nitrophenyl chloroformate to form a carbonate.
-
-
Step 3: Conjugation with SN-38.
-
The activated glucuronide-linker conjugate is reacted with SN-38 in the presence of a suitable base (e.g., diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dimethylformamide). The phenolic hydroxyl of SN-38 displaces the p-nitrophenoxy group to form the protected SN-38 glucuronide prodrug.
-
-
Step 4: Deprotection.
-
The protecting groups on the glucuronic acid moiety (typically acetyl groups) and the methyl ester are removed under mild basic conditions (e.g., sodium carbonate in aqueous methanol) to yield the final phenol-linked SN-38 glucuronide.
-
-
Purification:
-
Purification at each step is typically achieved by column chromatography on silica (B1680970) gel.
-
The final product is often purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization
The structure and purity of the synthesized SN-38 glucuronide are confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the stereochemistry of the glycosidic bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of phenol-linked SN-38 glucuronides.
| Synthesis Step | Reactants | Conditions | Yield (%) | Reference |
| Glucuronidation of Linker | Protected 4-hydroxybenzyl alcohol, Protected glucuronyl bromide | Ag₂CO₃, CH₂Cl₂ | 70-85 | Jarlstad Olesen et al., 2020 |
| Activation of Linker | Glucuronide-linker, p-nitrophenyl chloroformate | Pyridine, CH₂Cl₂ | >90 | Jarlstad Olesen et al., 2020 |
| Conjugation with SN-38 | Activated linker, SN-38 | DIPEA, DMF | 86 | Jarlstad Olesen et al., 2020 |
| Deprotection | Protected SN-38 glucuronide | Na₂CO₃, MeOH/H₂O | 48 | Jarlstad Olesen et al., 2020 |
| Compound | Cell Line | IC₅₀ (without β-glucuronidase) | IC₅₀ (with β-glucuronidase) | Reference |
| SN-38 | HeLa | 5.5-16 nM | N/A | Jarlstad Olesen et al., 2020 |
| SN-38 Glucuronide Prodrug 1 | HeLa | 0.6 µM | 59 nM | Jarlstad Olesen et al., 2020 |
| SN-38 Glucuronide Prodrug 2 (acetylated) | HeLa | 2 µM | 82 nM | Jarlstad Olesen et al., 2020 |
Visualization of Pathways and Workflows
General Synthesis Workflow
The following diagram illustrates the modular synthesis approach for a phenol-linked SN-38 glucuronide prodrug.
Caption: Modular synthesis workflow for phenol-linked SN-38 glucuronide.
Prodrug Activation and Mechanism of Action
This diagram illustrates the activation of the SN-38 glucuronide prodrug in the tumor microenvironment and the subsequent mechanism of action of the released SN-38.
Caption: Activation of SN-38 glucuronide and its mechanism of action.
SN-38 Induced DNA Damage Response Signaling Pathway
Upon release, SN-38 inhibits Topoisomerase I, leading to DNA damage and the activation of downstream signaling pathways that culminate in apoptosis.
Caption: SN-38 induced DNA damage response signaling cascade.
Conclusion
The development of phenol-linked SN-38 glucuronides represents a significant advancement in the field of targeted cancer therapy. This prodrug strategy effectively masks the potent cytotoxicity of SN-38, allowing for its selective release within the tumor microenvironment. The detailed synthetic protocols and quantitative data presented in this guide provide a valuable resource for researchers in drug development. Furthermore, the visualization of the underlying biological pathways offers a clear understanding of the rationale and mechanism of action of this innovative therapeutic approach. Continued research in this area holds the promise of developing safer and more effective treatments for a variety of cancers.
preclinical evaluation of MAC glucuronide phenol-linked SN-38
An In-Depth Technical Guide to the Preclinical Evaluation of MAC Glucuronide Phenol-Linked SN-38
Introduction
SN-38, the active metabolite of irinotecan (B1672180), is a potent topoisomerase I inhibitor with significant antitumor activity.[1][2] However, its clinical utility is hampered by poor aqueous solubility, instability of its active lactone ring at physiological pH, and dose-limiting toxicities.[1] To address these challenges, various prodrug and delivery strategies have been developed. One such advanced approach is the use of a MAC (Macromolecular) glucuronide phenol-linked SN-38 conjugate, primarily designed as a payload for Antibody-Drug Conjugates (ADCs).
This technical guide provides a comprehensive overview of the preclinical evaluation of this ADC payload. It focuses on its mechanism of action, in vitro cytotoxicity, pharmacokinetic profile, and the experimental protocols used for its assessment. The core principle of this technology is to ensure stable circulation in the systemic bloodstream and to trigger the release of the potent SN-38 payload specifically within the tumor microenvironment, which is often characterized by an overexpression of β-glucuronidase enzymes.[]
Mechanism of Action and Drug Release
The this compound conjugate operates on a targeted, enzyme-cleavable release mechanism. The glucuronide moiety acts as a stable, hydrophilic mask for the potent SN-38 molecule. Upon internalization of the ADC into a target cancer cell, lysosomal β-glucuronidase enzymes cleave the glucuronide group. This cleavage initiates a self-immolative cascade through the phenol (B47542) linker, leading to the release of free SN-38 directly at the site of action.[] This targeted release strategy aims to maximize efficacy while minimizing systemic exposure and associated toxicities.[]
Data Presentation
Quantitative preclinical data highlights the potency and pharmacokinetic advantages of macromolecular SN-38 prodrugs.
Table 1: In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against various cancer cell lines. The IC50 values demonstrate potent cell-killing capabilities upon release of the SN-38 payload.
| Cell Line | Cancer Type | IC50 (ng/mL) | Citation |
| L540cy | Hodgkin's Lymphoma | 113 | [4] |
| Ramos | Burkitt's Lymphoma | 67 | [4] |
Table 2: Pharmacokinetic Parameters of a Macromolecular (PEG-Linked) SN-38 Prodrug in Rats
Pharmacokinetic studies are crucial to understanding the in vivo behavior of the prodrug. A study using a PEG conjugate of SN-38, which releases the drug via a β-eliminative linker, demonstrated a significantly improved pharmacokinetic profile compared to other SN-38 prodrugs.[5] This system provides an ultralong half-life, a low maximum concentration (Cmax), and notably, minimal formation of the SN-38 glucuronide (SN-38G) metabolite, which is associated with gastrointestinal toxicity.[5][6]
| Parameter | Observation | Advantage | Citation |
| Half-life | Ultralong and predictable | Sustained drug exposure above target concentrations | [5][6] |
| Cmax | Very low | Reduced peak-related systemic toxicity | [5][6] |
| SN-38 Glucuronide (SN-38G) Formation | Very low | Reduced potential for intestinal toxicity (diarrhea) | [5][6] |
This favorable profile is attributed to the low hepatic uptake of the slowly released SN-38, thereby bypassing the primary site of glucuronidation.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate preclinical assessment of this compound.
In Vitro Cytotoxicity Assay
This protocol determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture : L540cy and Ramos cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure :
-
Cells are seeded into 96-well plates at a predetermined density.
-
A serial dilution of the this compound is prepared. To facilitate cleavage in standard cell culture, a source of β-glucuronidase may be added, or cell lines with known high endogenous enzyme activity are used.
-
The cells are treated with the compound dilutions and incubated for a period of 72-96 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis : The results are normalized to untreated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.
β-Glucuronidase Cleavage Assay
This assay confirms that the release of SN-38 is dependent on the presence of β-glucuronidase.
-
Reaction Setup :
-
The this compound is incubated in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
Parallel reactions are set up with and without the addition of purified β-glucuronidase enzyme.
-
A control reaction with free SN-38 is also included to monitor its stability under the assay conditions.
-
-
Sample Analysis :
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
The reaction is quenched, typically by protein precipitation with acetonitrile.
-
The samples are centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis : The concentration of released SN-38 is quantified over time. A significant increase in SN-38 concentration in the enzyme-treated sample compared to the untreated sample confirms enzyme-specific cleavage.
Pharmacokinetic (PK) Study
This protocol, adapted from studies on similar macromolecular prodrugs, evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[5]
-
Animal Model : Male Sprague-Dawley rats are typically used.[5]
-
Formulation and Dosing : The compound is formulated in a suitable vehicle for intravenous administration. A typical formulation involves dissolving the compound in DMSO, then diluting with PEG300, Tween-80, and saline.[4][7] The formulation is administered as a single bolus dose.
-
Sample Collection : Blood samples are collected from the tail vein or other appropriate site at predetermined time points post-administration (e.g., 5 min, 30 min, 1, 4, 8, 24, 48, 72 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis : Plasma concentrations of the intact conjugate, free SN-38, and SN-38G are quantified using a validated LC-MS/MS method.[8][9]
-
Data Analysis : Pharmacokinetic parameters such as Cmax, half-life (t½), area under the curve (AUC), and clearance (CL) are calculated using non-compartmental analysis software.
Bioanalytical Method: LC-MS/MS
This is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices.
-
Sample Preparation : Plasma samples are subjected to protein precipitation using a cold organic solvent like acetonitrile. The supernatant is collected, evaporated, and reconstituted in the mobile phase.
-
Chromatography : Separation is achieved on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of water and acetonitrile, often with an acid modifier like formic or acetic acid.[8]
-
Mass Spectrometry : The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the parent compound, SN-38, and SN-38G to ensure selectivity and sensitivity.
-
Quantification : A standard curve is generated using known concentrations of the analytes in blank plasma, and the concentrations in the study samples are interpolated from this curve.
References
- 1. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Macromolecular prodrug that provides the irinotecan (CPT-11) active-metabolite SN-38 with ultralong half-life, low C(max), and low glucuronide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prolynxinc.com [prolynxinc.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: pH-Dependent Stability of the Lactone Ring in SN-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is the highly potent active metabolite of the anticancer drug irinotecan (B1672180) (CPT-11). Its cytotoxic activity is primarily attributed to the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription. The pharmacological efficacy of SN-38 is intrinsically linked to the structural integrity of its E-ring, which exists in a pH-dependent equilibrium between a closed, active lactone form and an open, inactive carboxylate form.[1] Understanding and controlling this equilibrium is paramount for the successful formulation, delivery, and therapeutic application of SN-38. This technical guide provides a comprehensive overview of the pH-dependent stability of the SN-38 lactone ring, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes and analytical workflows.
The Chemical Equilibrium of SN-38: Lactone and Carboxylate Forms
The central aspect of SN-38's chemistry in aqueous solutions is the reversible hydrolysis of its α-hydroxy-lactone E-ring. Under acidic conditions, the equilibrium favors the closed lactone ring, which is the therapeutically active form of the molecule. As the pH increases towards neutral and alkaline conditions, the lactone ring undergoes hydrolysis to form the open-ring carboxylate, which is pharmacologically inactive.[2] This reversible reaction is a critical consideration in drug development, as the physiological pH of blood and tissues (around 7.4) promotes the conversion to the inactive carboxylate form.[3]
Caption: Chemical equilibrium between the active lactone and inactive carboxylate forms of SN-38.
Quantitative Analysis of pH-Dependent Stability
The equilibrium between the lactone and carboxylate forms of SN-38 is highly sensitive to pH. The following tables summarize quantitative data from various studies, illustrating the percentage of each form at different pH values and the kinetics of the lactone ring hydrolysis.
Table 1: Equilibrium Distribution of SN-38 Lactone and Carboxylate Forms at Various pH Values
| pH | Lactone Form (%) | Carboxylate Form (%) | Reference |
| 3.0 | ~100 | ~0 | Ebrahimnejad et al., 2012[2] |
| 5.5 | Predominant | Minor | Kaneda et al., 1997[4] |
| 7.0 | 83.3 | 16.7 | Ebrahimnejad et al., 2012[2] |
| 7.3 | ~15-23 | ~77-85 | Chourpa et al., 1998[5] |
| 7.4 | ~20 | ~80 | Fassberg & Stella, 1992 |
| 10.0 | ~0 | ~100 | Ebrahimnejad et al., 2012[2] |
Table 2: Kinetic Stability of SN-38 Lactone Ring
| pH | Parameter | Value | Reference |
| 7.3 | Lactone Half-life | 29 - 32 min | Chourpa et al., 1998[5] |
| 7.4 | Lactone Half-life | ~17.4 min | Fassberg & Stella, 1992 |
| 7.4 | % Lactone Remaining (12h) | 11.3 (in solution) | Chen et al., 2017 |
| In Vivo (Human Plasma) | Lactone/Total SN-38 Ratio | 64.0 ± 3.4% | Rivory & Robert, 1994[6] |
Experimental Protocols for Stability Assessment
The accurate quantification of the lactone and carboxylate forms of SN-38 is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.
HPLC Method for Simultaneous Determination
A robust ion-pair reversed-phase HPLC method allows for the simultaneous separation and quantification of both forms of SN-38.[2]
-
Instrumentation: HPLC system with UV or fluorescence detection.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an ion-pair solution (e.g., octane (B31449) sulfonic acid sodium salt), a buffer solution (e.g., KH2PO4), and acetonitrile. A typical ratio is 30:30:40 (v/v/v), with the final pH adjusted to 3.0 with phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 265 nm or fluorescence detection (excitation: ~380 nm, emission: ~560 nm).[2][4]
-
Sample Preparation:
-
Prepare SN-38 stock solutions in an appropriate organic solvent (e.g., DMSO or acetonitrile).
-
For the lactone form standard, dilute the stock solution in an acidic mobile phase or acetonitrile.
-
For the carboxylate form standard, dilute the stock solution in a basic aqueous solution (e.g., pH 10) to ensure complete conversion.
-
Inject samples immediately after preparation to minimize interconversion.
-
UPLC-MS/MS Method for Enhanced Sensitivity
For higher sensitivity and selectivity, particularly in complex biological matrices, a UPLC-MS/MS method is preferred.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
A gradient elution is typically used.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the lactone and carboxylate forms.
-
Sample Preparation:
-
Protein precipitation of plasma samples with a mixture of methanol (B129727) and acetonitrile.
-
Evaporation of the supernatant and reconstitution in the mobile phase.
-
Acidification of samples prior to analysis can be employed to convert all SN-38 to the lactone form for total SN-38 quantification.
-
Visualizing the Process and Influencing Factors
Experimental Workflow for SN-38 Stability Analysis
The following diagram illustrates a typical workflow for assessing the pH-dependent stability of the SN-38 lactone ring.
References
- 1. jfda-online.com [jfda-online.com]
- 2. pH-dependent uptake of irinotecan and its active metabolite, SN-38, by intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance: Unraveling the Tumor Microenvironment's Role in SN-38 Activation and Efficacy
A Technical Guide for Researchers and Drug Development Professionals
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, yet its unique characteristics can be exploited for targeted drug activation. This guide delves into the critical role of the TME in the activation and function of SN-38, the potent active metabolite of the chemotherapeutic agent irinotecan (B1672180). Here, we explore the interplay between SN-38 and key components of the TME, with a particular focus on macrophages, to provide a comprehensive resource for researchers in oncology and drug development.
The Conversion of Irinotecan to SN-38: A TME-Influenced Process
Irinotecan (CPT-11) is a prodrug that requires enzymatic conversion to its active form, SN-38, to exert its cytotoxic effects by inhibiting topoisomerase I.[1] This conversion is primarily mediated by carboxylesterase 2 (CES2).[2] While the liver is a major site of this conversion, significant activation also occurs within the tumor itself, a process heavily influenced by the local microenvironment.[2][3][4] The expression of CES2 has been observed in a majority of colorectal tumors, suggesting that intratumoral conversion of irinotecan is a key determinant of its efficacy.[2] While direct quantitative comparisons are limited, the presence of CES enzymes in macrophages suggests they may also contribute to this local activation, though less efficiently than in the liver or some tumor cells.[5]
dot
Caption: Conversion of Irinotecan to SN-38.
Key TME Factors Governing SN-38 Activity
The cytotoxic potential of SN-38 is not solely dependent on its concentration but is profoundly affected by the physicochemical conditions within the TME.
The Critical Role of pH: The Lactone-Carboxylate Equilibrium
SN-38 exists in a pH-dependent equilibrium between an active lactone form and an inactive carboxylate form.[5] The acidic nature of the TME (pH 6.5-6.9) favors the closed-lactone ring structure, which is essential for its topoisomerase I inhibitory activity.[6] Conversely, at physiological pH (7.4), the equilibrium shifts towards the open-ring, inactive carboxylate form.[5][7] This pH sensitivity makes the acidic TME a natural targeting mechanism for SN-38 activity.
dot
Caption: pH-Dependent Equilibrium of SN-38.
Hypoxia: A Double-Edged Sword
Hypoxia, a common feature of solid tumors, induces chemoresistance through the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[3][8] SN-38 has been shown to overcome this resistance by inhibiting the accumulation of HIF-1α in cancer cells under hypoxic conditions.[8] This suggests that SN-38 may be particularly effective in the hypoxic regions of tumors. The inhibition of HIF-1α by SN-38 also leads to the downregulation of its target genes, such as Vascular Endothelial Growth Factor (VEGF), thereby exerting anti-angiogenic effects.[3][8][9]
dot
Caption: SN-38 Inhibition of the HIF-1α Pathway.
The Role of Macrophages in the SN-38 Response
Tumor-associated macrophages (TAMs) are a major component of the TME and can exhibit both pro- and anti-tumoral functions depending on their polarization state (pro-inflammatory M1 vs. anti-inflammatory M2). While direct activation of irinotecan by TAMs is still an area of active research, their influence on the TME and their interaction with SN-38 are critical.
SN-38, in combination with other agents, has been shown to promote the repolarization of M2 macrophages to a more pro-inflammatory M1 phenotype.[6] This is characterized by an increase in M1 markers like CD86 and a decrease in M2 markers such as CD206.[6] This shift in macrophage polarization can enhance the anti-tumor immune response. Furthermore, SN-38 can induce immunogenic cell death (ICD) in cancer cells, leading to the release of damage-associated molecular patterns (DAMPs) that can further activate macrophages and other immune cells.[10]
Quantitative Data on SN-38 Activity
The following tables summarize key quantitative data regarding the activity of SN-38 under various conditions.
Table 1: Cytotoxicity of SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of SN-38 (nM) | Reference |
| HCT116 | Colon Cancer | 6.4 | [7] |
| HT-29 | Colon Cancer | 80 | [7] |
| SW620 | Colon Cancer | 20 | [7] |
| OCUM-2M | Gastric Cancer | 6.4 | [7][11] |
| OCUM-8 | Gastric Cancer | 2.6 | [7][11] |
| A549 | Non-Small Cell Lung Cancer | 91 (as part of IT-141) | [12] |
| SKOV3 | Ovarian Cancer | 5.2 ± 0.3 to 11.3 ± 1.3 | [7] |
| HepG2 | Liver Cancer | ~340 | [7] |
| MCF-7 | Breast Cancer | ~240 | [7] |
Table 2: Influence of Hypoxia on SN-38 Cytotoxicity
| Cell Line | Condition | IC50 of SN-38 (µM) | Reference |
| WHO3 | Normoxia | 0.04 | [13] |
| WHO3 | Anoxia | Similar to normoxia | [13] |
Table 3: Conversion Rate of Irinotecan to SN-38
| System | Conversion Rate | Reference |
| Human Plasma | 515.9 ± 50.1 pmol/ml/h | [14][15] |
| Human Colorectal Tumor Tissue | 0.30 ± 0.14 pmol/min/mg protein | [16] |
| Matched Normal Colon Mucosa | 0.77 ± 0.59 pmol/min/mg protein | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HPLC for Quantification of SN-38 Lactone and Carboxylate Forms
Objective: To separate and quantify the active lactone and inactive carboxylate forms of SN-38.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of an ion-pair solution (e.g., tetrabutylammonium (B224687) hydrogen sulfate), a buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 3.0-6.4), and an organic solvent (e.g., acetonitrile).[9][17]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 265 nm or fluorescence detection with excitation at 380 nm and emission at 540 nm.[8][9]
-
Sample Preparation: Plasma or tissue homogenate samples are typically deproteinized with a mixture of methanol (B129727) and zinc sulfate (B86663) or acetonitrile, followed by centrifugation.[8] The supernatant is then injected into the HPLC system.
-
Quantification: Calibration curves are generated using known concentrations of SN-38 lactone and carboxylate standards.
dot
Caption: HPLC Analysis Workflow for SN-38.
In Vitro Hypoxia Induction and HIF-1α Western Blot
Objective: To induce hypoxia in cell culture and assess the effect of SN-38 on HIF-1α protein levels.
Methodology:
-
Hypoxia Induction:
-
Protein Extraction: After treatment with SN-38 under normoxic and hypoxic conditions, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Separate protein lysates (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an appropriate substrate and imaging system.[19][20][21]
-
Normalize HIF-1α band intensity to a loading control like β-actin.
-
Macrophage-Cancer Cell Co-culture and Phagocytosis Assay
Objective: To assess the effect of SN-38 on macrophage-mediated phagocytosis of cancer cells.
Methodology:
-
Macrophage Preparation: Differentiate human THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[22][23]
-
Cancer Cell Labeling: Label cancer cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye) according to the manufacturer's protocol.
-
Co-culture: Co-culture the labeled cancer cells with the differentiated macrophages at a specific ratio (e.g., 1:4 macrophages to cancer cells) in the presence or absence of SN-38 for a defined period (e.g., 2-4 hours).
-
Phagocytosis Analysis:
-
Flow Cytometry: Harvest the cells, stain for a macrophage-specific marker (e.g., CD11b), and analyze by flow cytometry. The percentage of double-positive cells (macrophage marker and cancer cell label) indicates the phagocytic activity.[22][23][24]
-
Confocal Microscopy: Visualize the co-culture using a confocal microscope to observe the engulfment of fluorescently labeled cancer cells by macrophages.
-
Flow Cytometry for Macrophage Polarization
Objective: To determine the effect of SN-38 on M1/M2 macrophage polarization.
Methodology:
-
Cell Preparation: Culture macrophages (e.g., bone marrow-derived macrophages or differentiated THP-1 cells) with or without SN-38.
-
Antibody Staining:
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain with a panel of fluorescently conjugated antibodies against macrophage surface markers. A common panel includes:
-
-
Flow Cytometry Analysis: Acquire data on a multi-color flow cytometer and analyze the percentage of cells expressing M1 and M2 markers in the different treatment groups.[13][26]
Conclusion
The activation and efficacy of SN-38 are intricately linked to the unique characteristics of the tumor microenvironment. The acidic pH of the TME is a key factor in maintaining the active lactone form of the drug. Furthermore, SN-38 demonstrates the ability to counteract hypoxia-induced chemoresistance by inhibiting the HIF-1α pathway. Macrophages play a multifaceted role, potentially contributing to the local activation of the prodrug irinotecan and being themselves modulated by SN-38 to adopt a more anti-tumoral phenotype. A thorough understanding of these interactions within the TME is paramount for optimizing SN-38-based therapies and developing novel strategies to overcome drug resistance. This guide provides a foundational framework of the core mechanisms, quantitative data, and experimental protocols to aid researchers in this critical endeavor.
References
- 1. ClinPGx [clinpgx.org]
- 2. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic effects of SN38 (active metabolite of irinotecan): inhibition of hypoxia-inducible factor 1 alpha (HIF-1α)/vascular endothelial growth factor (VEGF) expression of glioma and growth of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylesterase-Mediated Activation of Irinotecan |… | Clinician.com [clinician.com]
- 6. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-angiogenic effects of SN38 (active metabolite of irinotecan): inhibition of hypoxia-inducible factor 1 alpha (HIF-1alpha)/vascular endothelial growth factor (VEGF) expression of glioma and growth of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and sustained inhibition of HIF-1α and downstream genes by a polyethyleneglycol-SN38 conjugate, EZN-2208, results in anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro conversion of irinotecan to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro conversion of irinotecan to SN‐38 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. Identification of a novel intracellular cholesteryl ester hydrolase (carboxylesterase 3) in human macrophages: compensatory increase in its expression after carboxylesterase 1 silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. rndsystems.com [rndsystems.com]
- 26. Frontiers | Regulation of Human Macrophage M1–M2 Polarization Balance by Hypoxia and the Triggering Receptor Expressed on Myeloid Cells-1 [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of a Phenol-Linked β-Glucuronide of SN-38 for Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the chemotherapy drug irinotecan (B1672180). Its clinical use as a standalone agent is limited by poor aqueous solubility. In the context of antibody-drug conjugates (ADCs), SN-38 is a highly desirable payload due to its potent cytotoxicity. A critical component of a successful SN-38-based ADC is the linker that attaches it to the antibody. A phenol-linked β-glucuronide linker offers a robust strategy for targeted drug delivery. This type of linker is designed to be stable in systemic circulation but is cleaved by the enzyme β-glucuronidase, which is overexpressed in the lysosomal compartments of tumor cells.[1][2] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window. The term "MAC glucuronide" may refer to a proprietary linker system, such as those available from suppliers like MedChemExpress, or potentially to "Molecular Glue-Antibody Conjugates".[3][4][5] This document provides a representative, detailed protocol for the synthesis of a phenol-linked SN-38 glucuronide payload, ready for conjugation to a monoclonal antibody. The synthesis employs a self-immolative spacer to facilitate the release of the unmodified phenolic drug upon cleavage of the glucuronide moiety.[6][]
Quantitative Data Summary
The following tables summarize representative quantitative data for SN-38 and related ADC components based on literature values.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| SN-38 | L540cy (Hodgkin's Lymphoma) | ~5.5 | [8] |
| SN-38 | Various | Subnanomolar to low nanomolar | [6] |
| Glucuronide-linked SN-38 ADC | CD30-expressing cell lines | Potent, specific activity |[6] |
Table 2: Pharmacokinetic Parameters of SN-38 Glucuronidation
| Parameter | Value | Biological System | Reference |
|---|---|---|---|
| Apparent Km | 11.5 - 20 µM | Human Liver Microsomes | [9][10] |
| Vmax | 60-75 pmol/min/mg protein | Human Liver Microsomes |[9] |
Experimental Protocols
This section details a representative multi-step synthesis for a phenol-linked SN-38 glucuronide payload. The overall strategy involves:
-
Synthesis of a self-immolative linker functionalized with a terminal group for antibody conjugation.
-
Glycosylation of the self-immolative linker with a protected glucuronic acid derivative.
-
Conjugation of SN-38 to the linker-glucuronide construct.
-
Deprotection to yield the final payload-linker.
-
Conjugation of the payload-linker to an antibody.
A key reaction in this synthesis is the Koenigs-Knorr glycosylation, which forms the O-glycosidic bond.[11]
Materials and Reagents:
-
SN-38
-
Acetobromo-α-D-glucuronic acid methyl ester
-
p-Aminobenzyl alcohol (PABA)
-
Maleimide-PEG-NHS ester
-
Silver carbonate (Ag₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Sodium methoxide (B1231860) (NaOMe)
-
Lithium hydroxide (B78521) (LiOH)
-
Standard laboratory glassware and purification supplies (silica gel, HPLC)
Protocol 1: Synthesis of Maleimide-functionalized PABA Linker
-
Step 1a: Boc Protection of p-Aminobenzyl alcohol.
-
Dissolve p-aminobenzyl alcohol in a suitable solvent such as DCM.
-
Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like triethylamine.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify by column chromatography to obtain Boc-PABA.
-
-
Step 1b: Attachment of Maleimide-PEG linker.
-
Dissolve Boc-PABA in anhydrous DMF.
-
Add a maleimide-PEG-NHS ester and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction overnight at room temperature.
-
Purify the product by HPLC to get the Boc-protected, maleimide-functionalized linker.
-
-
Step 1c: Boc Deprotection.
-
Dissolve the product from Step 1b in DCM.
-
Add trifluoroacetic acid (TFA) and stir for 1-2 hours.
-
Remove the solvent and TFA under vacuum to yield the deprotected maleimide-functionalized PABA linker.
-
Protocol 2: Synthesis of the Glucuronide-Linker Intermediate
-
Step 2a: Koenigs-Knorr Glycosylation.
-
In a flask protected from light, dissolve the maleimide-functionalized PABA linker from Protocol 1 and acetobromo-α-D-glucuronic acid methyl ester in anhydrous DCM.
-
Add silver carbonate (Ag₂CO₃) as a promoter.
-
Stir the suspension at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove silver salts.
-
Concentrate the filtrate and purify the product by silica (B1680970) gel chromatography to obtain the protected glucuronide-linker.
-
-
Step 2b: Deprotection of the Glucuronide.
-
Dissolve the protected glucuronide-linker in a mixture of methanol (B129727) and THF.
-
Add a solution of lithium hydroxide (LiOH) in water to hydrolyze the methyl ester and the acetyl protecting groups.
-
Stir at room temperature until deprotection is complete (monitor by LC-MS).
-
Neutralize the reaction with a mild acid and purify by reverse-phase HPLC to yield the deprotected glucuronide-linker.
-
Protocol 3: Synthesis and Purification of the Final Payload-Linker
-
Step 3a: Carbonate Formation with SN-38.
-
Dissolve the deprotected glucuronide-linker from Protocol 2 in anhydrous DMF.
-
In a separate flask, dissolve SN-38 and a coupling agent such as triphosgene (B27547) or p-nitrophenyl chloroformate in anhydrous DMF with a base (e.g., pyridine).
-
Add the activated SN-38 solution to the glucuronide-linker solution.
-
Stir at room temperature until the reaction is complete.
-
-
Step 3b: Final Purification.
-
Purify the final product, the maleimide-functionalized SN-38 glucuronide payload-linker, by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 4: Conjugation to Antibody
-
Step 4a: Antibody Reduction.
-
Prepare a solution of the desired monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).
-
Add a reducing agent such as TCEP to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Step 4b: Conjugation Reaction.
-
Dissolve the final payload-linker from Protocol 3 in a suitable solvent like DMSO.
-
Add the payload-linker solution to the reduced antibody solution.
-
Incubate at room temperature for 1-4 hours.
-
-
Step 4c: Purification of the ADC.
-
Purify the resulting ADC using size exclusion chromatography (SEC) to remove unconjugated payload-linker and other small molecules.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the preparation of a phenol-linked SN-38 glucuronide ADC.
Mechanism of Action: ADC-Mediated Drug Delivery
Caption: Mechanism of targeted SN-38 release and action in a tumor cell.
References
- 1. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 2. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Glue-Antibody Conjugates (MACs) | Biopharma PEG [biochempeg.com]
- 6. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronidation of 7-ethyl-10-hydroxycamptothecin (SN-38), an active metabolite of irinotecan (CPT-11), by human UGT1A1 variants, G71R, P229Q, and Y486D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Antibody Conjugation of MAC Glucuronide Phenol-Linked SN-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical application is limited by poor aqueous solubility and systemic toxicity. Antibody-drug conjugates (ADCs) provide a targeted delivery approach to overcome these limitations by selectively delivering SN-38 to tumor cells, thereby enhancing its therapeutic index.[1] This document details the protocol for conjugating a specific drug-linker, MAC glucuronide phenol-linked SN-38, to a monoclonal antibody.
The MAC (Maleimidocaproyl) group provides a reactive maleimide (B117702) moiety for covalent attachment to reduced thiol groups on the antibody. The glucuronide linker is designed for selective cleavage by β-glucuronidase, an enzyme that is abundant in the tumor microenvironment and within the lysosomes of cancer cells.[][3] Upon enzymatic cleavage of the glucuronide, a self-immolative phenolic spacer releases the active SN-38 payload directly at the tumor site, minimizing systemic exposure.[][3]
Mechanism of Action of SN-38
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, SN-38 prevents the re-ligation of single-strand DNA breaks.[4][5] When a DNA replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand breaks, which trigger cell cycle arrest in the S-phase and ultimately induce apoptosis.[4][5][6]
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for SN-38 and SN-38 ADCs. These values are compiled from various studies and serve as a general reference. Actual results will vary depending on the specific antibody, linker chemistry, and cell line used.
Table 1: In Vitro Cytotoxicity of SN-38 and SN-38 ADCs
| Compound/ADC Construct | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Free SN-38 | N/A | SKOV-3 (ovarian) | 10.7 | [7] |
| Free SN-38 | N/A | BT474 (breast) | 7.3 | [7] |
| Free SN-38 | N/A | MDA-MB-231 (breast) | 38.9 | [7] |
| Free SN-38 | N/A | MCF-7 (breast) | 14.4 | [7] |
| Mil40-SN-38 ADC (DAR ~3.7) | Her2 | SKOV-3 | 86.3 - 320.8 | [7] |
| Sacituzumab Govitecan (SN-38 ADC) | Trop-2 | Various | ~1.0 - 6.0 | [8] |
Table 2: Characterization of SN-38 Antibody-Drug Conjugates
| ADC Construct | Conjugation Method | Linker Type | Achieved Drug-to-Antibody Ratio (DAR) | Serum Stability (Half-life) | Reference |
| Sacituzumab Govitecan | Cysteine-based | CL2A (pH-sensitive) | ~7.6 | ~24 hours (in human serum) | [8][9] |
| Mil40-SN-38 Ether ADC | Cysteine-based | CTSB-cleavable ether | ~3.7 - 7.1 | >10 days | [7] |
| Generic SN-38 ADC | Cysteine-based | Maleimide-PEG | ~7-8 | Not Specified | [10] |
| Trastuzumab-SN38 | Cysteine-based | Multivalent Linker | ~16 | Not Specified | [11] |
Experimental Protocols
This section provides a detailed protocol for the conjugation of a maleimide-activated glucuronide-phenol-linked SN-38 to a monoclonal antibody via cysteine-thiol chemistry.
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest
-
MAC-Glucuronide-Phenol-SN-38 (Maleimide-activated)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N-acetylcysteine
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5, containing 1 mM EDTA (Conjugation Buffer), degassed
-
Protein concentrators (e.g., Amicon Ultra, 30 kDa MWCO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column for DAR analysis
Protocol
1. Antibody Preparation a. Prepare the antibody solution at a concentration of 5-10 mg/mL. b. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Conjugation Buffer (PBS, pH 7.2-7.5, 1 mM EDTA). This can be done using a desalting column or protein concentrators.[12] c. Determine the final antibody concentration using UV-Vis spectroscopy at 280 nm.
2. Antibody Reduction a. Add a 10-20 molar excess of TCEP to the antibody solution. The exact ratio may need to be optimized to achieve the desired number of free thiols. b. Incubate the mixture at 37°C for 1-2 hours with gentle mixing. c. Immediately before conjugation, remove the excess TCEP by buffer exchange into fresh, degassed Conjugation Buffer using a desalting column.[13] It is critical to proceed to the next step without delay to prevent re-oxidation of the thiol groups.
3. Drug-Linker Solubilization a. Prepare a stock solution of the MAC-Glucuronide-Phenol-SN-38 drug-linker in anhydrous DMSO at a concentration of approximately 10 mM. b. Ensure the drug-linker is fully dissolved before use.
4. Conjugation Reaction a. To the freshly reduced antibody solution, add a 5-10 molar excess of the dissolved drug-linker. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.[12][13] b. Perform the reaction at room temperature for 1-2 hours with gentle rotation, protected from light.[12]
5. Quenching the Reaction a. To stop the conjugation reaction, add a 5-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) to quench any unreacted maleimide groups.[13] b. Incubate for 20-30 minutes at room temperature.
6. Purification of the ADC a. Purify the SN-38 ADC from unconjugated drug-linker and quenching agent using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).[13] b. Collect the fractions corresponding to the monomeric ADC peak. c. The purified ADC can be concentrated using protein concentrators if necessary.
7. Characterization of the ADC a. Protein Concentration: Determine the final concentration of the ADC by measuring the absorbance at 280 nm. b. Drug-to-Antibody Ratio (DAR): The average DAR can be determined using several methods:
- Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity. The addition of each SN-38 molecule increases the hydrophobicity, allowing for the quantification of different DAR species.[10]
- UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to SN-38 (e.g., ~380 nm), the DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
- Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides precise mass information, allowing for the determination of the distribution of different DAR species.[11] c. Aggregation Analysis: Analyze the purified ADC by size-exclusion chromatography (SEC) to determine the percentage of monomeric, dimeric, and aggregated species. d. In Vitro Cytotoxicity Assay: The potency of the SN-38 ADC should be evaluated in vitro using cancer cell lines that express the target antigen. A cell viability assay (e.g., MTT or CellTiter-Glo) can be used to determine the IC50 value after 72-96 hours of incubation.[13]
Conclusion
The development of ADCs using potent payloads like SN-38 with advanced linker technologies represents a promising strategy in targeted cancer therapy. The protocol described provides a robust framework for the synthesis and characterization of a this compound ADC. Optimization of conjugation parameters, particularly the reducing agent and drug-linker molar ratios, is crucial for achieving a desired DAR and minimizing aggregation, thereby ensuring the development of a safe and effective therapeutic agent.
References
- 1. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of MAC-SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of MAC-SN-38 antibody-drug conjugates (ADCs). The methodologies described herein are essential for ensuring the quality, consistency, and efficacy of these complex biotherapeutics.
Introduction to MAC-SN-38 ADC Characterization
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. MAC-SN-38 ADCs utilize a monoclonal antibody (MAC) to selectively deliver the topoisomerase I inhibitor SN-38 to tumor cells. SN-38, the active metabolite of irinotecan, is a highly potent cytotoxic agent.[1][][3] The intricate nature of ADCs necessitates a comprehensive suite of analytical methods to characterize their structure, purity, and potency.[4][5]
Key quality attributes for MAC-SN-38 ADCs include the drug-to-antibody ratio (DAR), drug distribution, extent of aggregation, charge heterogeneity, and in vitro potency. This document outlines the key analytical techniques and detailed protocols for the robust characterization of these critical parameters.
Physicochemical Characterization
The physicochemical properties of MAC-SN-38 ADCs are fundamental to their stability, efficacy, and safety. The conjugation of the hydrophobic SN-38 payload to the antibody can influence its physical and chemical properties.[6]
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a critical quality attribute that directly impacts the ADC's potency and therapeutic index.[4] Hydrophobic Interaction Chromatography (HIC) is the reference technique for determining the DAR and the distribution of different drug-loaded species for cysteine-linked ADCs.[7][8]
Table 1: Summary of Methods for DAR and Drug Load Distribution Analysis
| Analytical Technique | Principle | Information Obtained | Key Considerations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The addition of the hydrophobic SN-38 payload increases the ADC's hydrophobicity. | Average DAR, distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). | Non-denaturing conditions preserve the native ADC structure. Requires optimization of salt type and concentration.[7][9] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | Can provide information on drug load distribution on heavy and light chains. | Denaturing conditions may alter the ADC structure. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight of the intact ADC and its subunits. | Precise determination of average DAR and drug load distribution. Can identify conjugation sites. | Requires high-resolution mass spectrometers. Data analysis can be complex.[10] |
Experimental Protocol: DAR and Drug Load Distribution Analysis by HIC
This protocol provides a general framework for the analysis of MAC-SN-38 ADCs using HIC. Optimization of specific parameters may be required.
Materials:
-
MAC-SN-38 ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Prepare the mobile phases and filter them through a 0.22 µm filter.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 30 minutes.
-
Inject 10-20 µg of the MAC-SN-38 ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by determining the relative peak area of each species (DAR0, DAR2, etc.) and using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / Σ (% Peak Area of DARn) where 'n' is the number of drug molecules per antibody.
Diagram 1: Experimental Workflow for HIC Analysis
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.
Aggregation Analysis
The conjugation of hydrophobic drugs can increase the propensity for ADC aggregation, which can impact efficacy and immunogenicity.[6] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.[5]
Table 2: Method for Aggregation Analysis
| Analytical Technique | Principle | Information Obtained | Key Considerations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments. | Percentage of high molecular weight species (aggregates) and low molecular weight species (fragments). | Non-denaturing mobile phase preserves the native structure. Column selection is critical for optimal resolution. |
Experimental Protocol: Aggregation Analysis by SEC
Materials:
-
MAC-SN-38 ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
Procedure:
-
Prepare the mobile phase and filter it through a 0.22 µm filter.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 20-50 µg of the MAC-SN-38 ADC sample.
-
Perform an isocratic elution with the mobile phase for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the aggregate, monomer, and fragment species to determine their relative percentages.
Diagram 2: SEC Experimental Workflow
Caption: Workflow for analyzing ADC aggregation and fragmentation by SEC.
Charge Heterogeneity Analysis
The conjugation process and other post-translational modifications can lead to charge variants of the ADC. Imaged Capillary Isoelectric Focusing (icIEF) is a high-resolution technique used to assess charge heterogeneity.[11][12][13]
Table 3: Method for Charge Heterogeneity Analysis
| Analytical Technique | Principle | Information Obtained | Key Considerations |
| Imaged Capillary Isoelectric Focusing (icIEF) | Separates proteins based on their isoelectric point (pI) in a pH gradient. | Profile of acidic, main, and basic charge variants. | High resolution and reproducibility. Method development can be challenging for high DAR ADCs due to increased hydrophobicity.[11] |
Experimental Protocol: Charge Heterogeneity Analysis by icIEF
Materials:
-
MAC-SN-38 ADC sample
-
Carrier ampholytes (e.g., pH 3-10)
-
Anolyte (e.g., phosphoric acid)
-
Catholyte (e.g., sodium hydroxide)
-
icIEF instrument
Procedure:
-
Prepare the sample mixture by combining the MAC-SN-38 ADC with carrier ampholytes and urea to the desired final concentrations.
-
Fill the capillary with the sample mixture.
-
Place the capillary ends into the anolyte and catholyte solutions.
-
Apply a voltage to create a pH gradient and focus the ADC charge variants at their respective pI.
-
Detect the focused protein bands using a whole-column UV detector.
-
Analyze the resulting electropherogram to determine the relative abundance of each charge variant.
Biological Characterization
The biological activity of MAC-SN-38 ADCs is a critical determinant of their therapeutic efficacy.
In Vitro Cytotoxicity
The in vitro potency of MAC-SN-38 ADCs is typically assessed by measuring their ability to kill target cancer cells. Cell viability assays are used to determine the half-maximal inhibitory concentration (IC50).[14]
Table 4: Method for In Vitro Cytotoxicity Assessment
| Assay | Principle | Information Obtained | Key Considerations |
| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Measures the metabolic activity of viable cells after treatment with the ADC. | IC50 value, which represents the concentration of ADC required to inhibit cell growth by 50%. | Choice of cell line should be based on target antigen expression. Assay duration should be sufficient for ADC internalization and payload-induced cell death. |
Experimental Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo)
Materials:
-
Target cancer cell line (e.g., SKOV-3 for HER2-targeted ADC)[14]
-
Cell culture medium and supplements
-
MAC-SN-38 ADC
-
Free SN-38 (as a positive control)
-
Untargeted ADC (as a negative control)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the MAC-SN-38 ADC, free SN-38, and the negative control ADC.
-
Remove the culture medium from the cells and add the ADC dilutions. Include untreated cells as a control for 100% viability.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Diagram 3: SN-38 Mechanism of Action
Caption: Simplified signaling pathway of SN-38-induced apoptosis.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of MAC-SN-38 ADCs. A combination of physicochemical and biological assays is essential to ensure the quality, consistency, and potency of these complex therapeutics, ultimately facilitating their successful development and clinical application. The use of orthogonal techniques is highly recommended for a thorough understanding of the ADC's properties.[13]
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Imaged capillary isoelectric focusing method development for charge variants of high DAR ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. ppd.com [ppd.com]
- 14. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of SN-38 Release from a Glucuronide Linker
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the quantitative analysis of SN-38 release from a glucuronide linker, a critical process in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The protocols detailed herein describe the use of High-Performance Liquid Chromatography (HPLC) for the accurate determination of SN-38, the active metabolite of irinotecan. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and visual representations of the underlying chemical processes and experimental workflows to ensure reproducibility and ease of understanding.
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor, exhibiting cytotoxic activity that is 100- to 1000-fold greater than its prodrug, irinotecan.[1] The clinical application of SN-38 has been hampered by its poor aqueous solubility.[2] To overcome this limitation, SN-38 is often conjugated to targeting moieties, such as monoclonal antibodies, via cleavable linkers. Glucuronide linkers are a promising option due to their high stability in systemic circulation and susceptibility to cleavage by β-glucuronidase, an enzyme abundant in the lysosomal compartments of cells and overexpressed in some tumor microenvironments.[3][4][5] This enzymatic cleavage releases the active SN-38 at the target site, enhancing therapeutic efficacy while minimizing off-target toxicity.[3][6]
The "MAC" designation in "MAC glucuronide linker" likely refers to a specific, proprietary self-immolative spacer or a component of the conjugation chemistry. For the purposes of this general application note, we will address the core glucuronide linker chemistry. The accurate and precise quantification of SN-38 release is paramount for the preclinical and clinical development of such targeted therapies. HPLC is a robust and widely used analytical technique for this purpose.[1][7]
Data Presentation
The following tables summarize typical validation parameters for the HPLC analysis of SN-38, compiled from various studies. These values serve as a benchmark for researchers developing and validating their own analytical methods.
Table 1: HPLC Method Parameters for SN-38 Quantification
| Parameter | Typical Value/Condition | Source |
| Column | C18 (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm) | [7] |
| Mobile Phase | Mixture of NaH₂PO₄ buffer (pH 3.1, 25 mM) and acetonitrile (B52724) (50:50, v/v) | [7] |
| 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile | [8] | |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 265 nm or 380 nm | [7][9] |
| MS/MS in positive scan mode | [8] | |
| Injection Volume | 20 µL | [1] |
| Column Temperature | Room temperature or 40°C | [10] |
Table 2: Performance Characteristics of a Validated HPLC Method for SN-38
| Performance Metric | Typical Value | Source |
| Linearity Range | 0.03 - 150 µg/mL | [2] |
| 4 - 100 µg/mL | [1] | |
| 5 - 1000 ng/mL (LC-MS/MS) | [8] | |
| Correlation Coefficient (r²) | ≥ 0.998 | [2] |
| Limit of Detection (LOD) | 0.05 µg/mL | [7] |
| 0.308 µg/mL | [2] | |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | [7] |
| 1.02 µg/mL | [2] | |
| Intra-day Precision (%RSD) | < 1.6% | [7] |
| ≤ 8.70% (LC-MS/MS) | [8] | |
| Inter-day Precision (%RSD) | < 1.6% | [7] |
| ≤ 8.31% (LC-MS/MS) | [8] | |
| Accuracy (Recovery) | 100 - 101% | [7] |
| > 90% | [2] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
-
Stock Solution Preparation: Accurately weigh a suitable amount of SN-38 reference standard and dissolve it in a known volume of a solvent in which it is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, to prepare a stock solution of 1 mg/mL.[1][11]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).[1]
-
Calibration Curve Construction: Inject each working standard solution into the HPLC system in triplicate. Plot the average peak area against the corresponding concentration to generate a calibration curve. The curve should exhibit a linear relationship, with a correlation coefficient (r²) of ≥ 0.99.
Protocol 2: In Vitro Enzymatic Release of SN-38
This protocol describes the release of SN-38 from a glucuronide linker triggered by β-glucuronidase.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the SN-38-glucuronide conjugate at a final concentration of 10 µM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[1]
-
Enzyme Addition: Add β-glucuronidase (from E. coli or bovine liver) to the reaction mixture to a final concentration of 100 µg/mL. For a negative control, prepare a parallel reaction mixture without the enzyme.
-
Incubation: Incubate the reaction mixtures at 37°C.[1]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile or by protein precipitation with an appropriate agent. This will stop the enzymatic activity and precipitate proteins that could interfere with the HPLC analysis.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Collect the supernatant for HPLC analysis.[8]
-
HPLC Analysis: Inject the supernatant into the HPLC system and quantify the released SN-38 by comparing the peak area to the standard calibration curve.
Protocol 3: HPLC Analysis of Released SN-38
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample supernatant into the HPLC system.[1]
-
Chromatographic Separation: Perform the chromatographic separation using the parameters outlined in Table 1.
-
Peak Identification and Integration: Identify the SN-38 peak based on the retention time of the SN-38 standard. Integrate the peak area.
-
Quantification: Calculate the concentration of SN-38 in the sample using the linear regression equation derived from the calibration curve.
Visualizations
The following diagrams illustrate the key processes involved in the release and analysis of SN-38 from a glucuronide linker.
Caption: Enzymatic cleavage of the SN-38-glucuronide conjugate.
Caption: Workflow for SN-38 release and HPLC analysis.
Conclusion
The protocols and data presented in this application note provide a robust framework for the HPLC-based quantification of SN-38 release from glucuronide linkers. Adherence to these methodologies will enable researchers to obtain accurate, reproducible, and reliable data, which is essential for the characterization and advancement of novel targeted therapies. The provided validation parameters can serve as a useful reference for method development and quality control.
References
- 1. jfda-online.com [jfda-online.com]
- 2. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. β-Glucuronide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell-Based Assays for MAC Glucuronide SN-38 ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. A critical component of an ADC is the linker, which connects the antibody to the payload. The MAC (macrophage-cleavable) glucuronide linker is an advanced system designed for enhanced tumor-specific drug release. This linker is highly stable in systemic circulation but is readily cleaved by the enzyme β-glucuronidase.[1][2] This enzyme is abundant in the lysosomes of cells and is also found overexpressed in some tumor microenvironments, allowing for targeted release of the cytotoxic payload.[2][3]
This document focuses on ADCs utilizing a MAC glucuronide linker to deliver SN-38, the highly potent active metabolite of irinotecan.[4][5] SN-38 is a topoisomerase I inhibitor that induces double-stranded DNA breaks, leading to cell cycle arrest and apoptosis.[4][6][7] The targeted delivery of SN-38 via a glucuronide linker aims to maximize efficacy on tumor cells while minimizing systemic toxicity.[][9]
These application notes provide detailed protocols for key in vitro cell-based assays essential for the preclinical evaluation of MAC glucuronide SN-38 ADCs.
Mechanism of Action
The therapeutic action of a MAC glucuronide SN-38 ADC follows a multi-step process. The ADC first binds to a specific antigen on the surface of a tumor cell.[] Following binding, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.[][10] Inside the acidic environment of the lysosome, β-glucuronidase cleaves the glucuronide linker, releasing the active SN-38 payload.[1][2] The released SN-38 can then diffuse into the nucleus, inhibit topoisomerase I, and trigger apoptosis.[4] Furthermore, the membrane-permeable nature of SN-38 allows it to diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".[7][11]
Caption: ADC binds, internalizes, and releases SN-38 in lysosomes, causing apoptosis and a bystander effect.
Experimental Protocols and Data Presentation
In Vitro Cytotoxicity Assay
This is a primary assay to determine the potency of the ADC by measuring its ability to kill target cancer cells.[12] The half-maximal inhibitory concentration (IC50) is the key quantitative output.
Experimental Protocol:
-
Cell Culture: Culture antigen-positive (Ag+) and antigen-negative (Ag-) cell lines in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a pre-optimized density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10][13]
-
ADC Treatment: Prepare 10-point, 3-fold serial dilutions of the MAC glucuronide SN-38 ADC, a non-targeting control ADC, and free SN-38 payload in culture medium.
-
Incubation: Remove the existing medium from the cell plates and add the medium containing the test articles. Incubate for 96-120 hours.[14]
-
Viability Assessment: Measure cell viability using a suitable colorimetric or luminescent method, such as MTT or CellTiter-Glo®.[10][15] For the MTT assay, add MTT solution, incubate for 2-4 hours, then add a solubilization solution (e.g., SDS in HCl) and read the absorbance at 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[10]
Data Presentation:
The results should demonstrate potent and specific killing of antigen-positive cells.
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| MAC Glucuronide SN-38 ADC | Target Cancer Cell (Ag+) | 0.5 |
| MAC Glucuronide SN-38 ADC | Control Cancer Cell (Ag-) | >1000 |
| Non-targeting Control ADC | Target Cancer Cell (Ag+) | >1000 |
| Free SN-38 Payload | Target Cancer Cell (Ag+) | 0.2 |
| Free SN-38 Payload | Control Cancer Cell (Ag-) | 0.3 |
digraph "Cytotoxicity_Assay_Workflow" { graph [fontname="Arial", labelloc="b", labeljust="c", fontsize=12, label="Figure 2: Workflow for the In Vitro Cytotoxicity Assay."]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Ag+ and Ag- cells\nin 96-well plates"]; Incubate_Overnight [label="Incubate overnight"]; Prepare_Dilutions [label="Prepare serial dilutions\nof ADCs and free drug"]; Treat_Cells [label="Replace medium with\ndiluted test articles"]; Incubate_Treatment [label="Incubate for 96-120 hours"]; Viability_Assay [label="Perform cell viability assay\n(e.g., MTT, CellTiter-Glo®)"]; Read_Plate [label="Read plate (absorbance\nor luminescence)"]; Analyze_Data [label="Plot dose-response curve\nand calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Seed_Cells; Seed_Cells -> Incubate_Overnight; Incubate_Overnight -> Prepare_Dilutions; Prepare_Dilutions -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Viability_Assay; Viability_Assay -> Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; }
Caption: A standard workflow for assessing the cytotoxic potency of ADCs.
Antibody Internalization Assay
This assay is crucial to confirm that the antibody component of the ADC is efficiently internalized by the target cells, a prerequisite for payload delivery to the lysosome.[16][17]
Experimental Protocol:
-
Cell Seeding: Seed target (Ag+) cells in a 96-well imaging plate or on coverslips and allow them to adhere overnight.
-
ADC Labeling: Use a pH-sensitive dye (e.g., pHrodo Red) that fluoresces brightly in the acidic environment of endosomes and lysosomes.[18] Label the ADC according to the manufacturer's protocol.
-
Treatment: Treat the cells with the fluorescently labeled ADC (e.g., 5-10 µg/mL) and incubate at 37°C. Include a 4°C control where internalization is inhibited.
-
Live-Cell Imaging: Monitor the internalization over time (e.g., 0, 1, 4, 8, 24 hours) using a high-content imaging system or a confocal microscope.[16] The appearance of fluorescent puncta within the cells indicates internalization and trafficking to acidic compartments.
-
Quantification: Quantify the fluorescence intensity per cell over time using image analysis software. The signal at 37°C should increase over time, while the signal at 4°C should remain low.
In Vitro Bystander Killing Assay
This assay evaluates the ability of the released SN-38 payload to kill adjacent antigen-negative cells, which is important for efficacy in heterogeneous tumors.[19][20]
Experimental Protocol:
-
Cell Preparation: Label the antigen-negative (Ag-) cell line with a stable fluorescent marker (e.g., GFP) for easy identification.[12]
-
Co-culture Seeding: Seed a co-culture of Ag+ and GFP-labeled Ag- cells in a 96-well plate.[21] Test various ratios (e.g., 1:1, 1:5, 1:10 of Ag+:Ag- cells) to assess the effect of Ag+ cell density.[20]
-
ADC Treatment: Treat the co-culture with serial dilutions of the MAC glucuronide SN-38 ADC and a non-permeable payload ADC control for 96-120 hours.
-
Viability Staining: Add a nuclear stain for total cells (e.g., Hoechst 33342) and a viability dye that marks dead cells (e.g., Propidium Iodide or a cell-impermeable DNA dye).
-
Imaging and Analysis: Use a high-content imaging system to acquire images in the GFP, dead cell, and total cell channels.
-
Data Analysis: Segment and count the number of live and dead cells in both the Ag+ (GFP-negative) and Ag- (GFP-positive) populations. Calculate the percentage of killing for each population at different ADC concentrations.
Data Presentation:
The data should show increased killing of Ag- cells in the presence of Ag+ cells when treated with the SN-38 ADC, but not with a non-bystander control ADC.
| ADC Concentration (nM) | Cell Population | % Viability (1:5 Ag+:Ag- Ratio) |
| 10 | Ag+ (Target) | 15% |
| 10 | Ag- (Bystander) | 40% |
| 100 | Ag- (Direct Cytotoxicity) | 95% |
| 10 (Control ADC) | Ag+ (Target) | 18% |
| 10 (Control ADC) | Ag- (Bystander) | 98% |
digraph "Bystander_Assay_Workflow" { graph [fontname="Arial", labelloc="b", labeljust="c", fontsize=12, label="Figure 3: Workflow for the In Vitro Bystander Killing Assay."]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Label_Cells [label="Label Ag- cells\nwith GFP"]; CoCulture [label="Co-culture Ag+ and\nGFP-labeled Ag- cells\nat various ratios"]; Treat_Cells [label="Treat with ADC for\n96-120 hours"]; Stain_Cells [label="Stain with nuclear (total)\nand viability (dead) dyes"]; Image_Cells [label="Acquire images using\nhigh-content imaging"]; Analyze_Data [label="Quantify live/dead cells in\nAg+ and Ag- populations"]; Assess_Effect [label="Assess bystander killing"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Label_Cells; Label_Cells -> CoCulture; CoCulture -> Treat_Cells; Treat_Cells -> Stain_Cells; Stain_Cells -> Image_Cells; Image_Cells -> Analyze_Data; Analyze_Data -> Assess_Effect; Assess_Effect -> End; }
Caption: A workflow to quantify the bystander killing effect of an ADC in a co-culture model.
References
- 1. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action (MOA) TRODELVY® (sacituzumab govitecan-hziy) | Official HCP Site [trodelvyhcp.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 18. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. agilent.com [agilent.com]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of MAC-SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] This approach enables the selective delivery of chemotherapy to tumor cells, enhancing efficacy while minimizing systemic toxicity.[2]
This document provides detailed application notes and protocols for the in vivo evaluation of ADCs utilizing the potent topoisomerase I inhibitor SN-38 as the cytotoxic payload. SN-38 is the active metabolite of irinotecan (B1672180) and is 100 to 1000 times more active than its parent compound.[3][4] By conjugating SN-38 to a monoclonal antibody (MAC) that targets a tumor-associated antigen, the resulting ADC can deliver this highly cytotoxic agent directly to cancer cells.[2] Preclinical evaluation in relevant animal models is a critical step in determining the therapeutic potential, efficacy, and safety profile of novel MAC-SN-38 ADCs.[5]
Mechanism of Action of MAC-SN-38 ADCs
The therapeutic effect of a MAC-SN-38 ADC is achieved through a multi-step process that begins with specific binding to a target antigen on the cancer cell surface and culminates in apoptosis. A key feature of some SN-38 ADCs is the "bystander effect," where the released, cell-permeable SN-38 payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, augmenting the therapeutic effect.[6][7]
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of ADCs. The most common and recommended models are xenografts established in immunodeficient mice.[5]
-
Cell Line-Derived Xenograft (CDX) Models: These are the most widely used models for initial efficacy testing.[5] They involve the subcutaneous injection of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[2] It is crucial to select cell lines with confirmed expression of the target antigen.
-
Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from a patient directly into immunodeficient mice.[8] PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.
-
Syngeneic Models: For studying the interplay between ADCs and the immune system, syngeneic models, which use immunocompetent mice and murine tumor cell lines, are employed.[9] This can be relevant as some ADC payloads can induce immunogenic cell death.
Quantitative Data Summary
Quantitative data from in vitro and in vivo studies are essential for evaluating the potency, efficacy, and pharmacokinetic advantage of MAC-SN-38 ADCs.
Table 1: Representative In Vitro Cytotoxicity of SN-38 and ADCs
| Cell Line | Cancer Type | Target Antigen | Compound | IC₅₀ (nmol/L) | Reference |
|---|---|---|---|---|---|
| SKOV-3 | Ovarian | HER2 | SN-38 | 10.7 | [10] |
| BT474 | Breast | HER2 | SN-38 | 7.3 | [10] |
| Calu-3 | Lung | Trop-2 | hRS7-SN-38 ADC | ~2.2 | [11] |
| Capan-1 | Pancreatic | Trop-2 | hRS7-SN-38 ADC | ~2.2 | [11] |
| CFPAC-1 | Pancreatic | Trop-2 | SY02-SN-38 ADC | Subnanomolar range | [12] |
| MDA-MB-468 | Breast | Trop-2 | SY02-SN-38 ADC | Subnanomolar range |[12] |
Table 2: Representative In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| Xenograft Model | Cancer Type | ADC Target | Outcome | Reference |
|---|---|---|---|---|
| CFPAC-1 | Pancreatic | Trop-2 | 87.3% Tumor Growth Inhibition (TGI) | [12] |
| Calu-3 | Lung | Trop-2 | Significant antitumor effects (P ≤ 0.05) | [11] |
| Capan-1 | Pancreatic | Trop-2 | Significant antitumor effects (P < 0.018) | [11] |
| BxPC-3 | Pancreatic | Trop-2 | Significant antitumor effects (P < 0.005) | [11] |
| COLO 205 | Colorectal | Trop-2 | Significant antitumor effects (P < 0.033) |[11] |
Table 3: Pharmacokinetic Advantage of ADC-Delivered SN-38 vs. Irinotecan
| Parameter | ADC (Sacituzumab Govitecan) | Irinotecan (Parent Drug) | Fold Increase | Reference |
|---|---|---|---|---|
| Tumor SN-38 AUC | Enhanced delivery | Lower delivery | 20-fold to 136-fold | [6] |
| Tumor SN-38 AUC | Enhanced delivery | Lower delivery | ~11-fold to 16-fold | [13] |
| SN-38 detected in tumor | Over 3 days | No more than 8 hours | N/A | [6] |
| Serum SN-38G/SN-38 AUC Ratio | ~1:5 (Human data) | >4:1 (Human data) | Favorable reduction in inactive metabolite |[6] |
AUC: Area Under the Curve; SN-38G: Inactive, glucuronidated form of SN-38.
Experimental Protocols
The following protocols provide a framework for conducting in vivo efficacy studies of MAC-SN-38 ADCs in subcutaneous xenograft models.
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection: Choose a human cancer cell line that endogenously expresses the target antigen for the MAC-SN-38 ADC.[2] Validate antigen expression via flow cytometry or western blot.
-
Cell Culture: Culture the selected cell line according to the supplier's recommendations (e.g., in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics).[2]
-
Cell Quality Control: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cell viability is >95% using trypan blue exclusion before implantation.[2]
Protocol 2: Subcutaneous Xenograft Model Establishment
-
Animal Model: Use female immunodeficient mice, such as athymic nude or SCID mice, aged 6-8 weeks.[2] Allow animals to acclimate for at least one week before the study begins.
-
Cell Preparation: Harvest cultured tumor cells during their logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Implantation: Resuspend cells in sterile PBS or medium, often mixed 1:1 with Matrigel to support initial tumor growth. Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.
-
Tumor Monitoring: Monitor animals twice weekly for tumor growth. Use digital calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
Protocol 3: ADC Preparation and Administration
-
Reconstitution: On the day of administration, reconstitute the lyophilized MAC-SN-38 ADC in the specified volume of sterile saline or PBS to achieve the desired stock concentration.[2]
-
Dosing Preparation: Further dilute the ADC stock solution with sterile saline or PBS to the final concentration for injection. The final dose is typically based on the SN-38 equivalent weight or the total ADC weight (e.g., 10 mg/kg).[2]
-
Administration: Administer the prepared ADC solution to mice via intravenous (tail vein) injection.[2] Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins for easier injection. Place the mouse in a restraining device during the procedure.
Protocol 4: In Vivo Efficacy Study Design and Execution
-
Group Allocation: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (typically n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PBS or formulation buffer).
-
Group 2: Negative Control (e.g., a non-targeting isotype control ADC or the unconjugated MAC antibody).
-
Group 3+: Experimental Groups (MAC-SN-38 ADC at various dose levels).
-
-
Monitoring:
-
Efficacy: Measure tumor volume and body weight twice weekly.
-
Toxicity: Monitor for clinical signs of toxicity, including changes in posture, activity, and grooming. Body weight loss exceeding 20% is a common humane endpoint.[5]
-
-
Endpoints and Analysis:
-
The study may be terminated when tumors in the control group reach a pre-defined size (e.g., 2000 mm³).
-
Calculate Tumor Growth Inhibition (TGI) to quantify efficacy.
-
Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of anti-tumor effects.
-
Conduct survival analysis using Kaplan-Meier curves.
-
Safety and Tolerability Assessment
In addition to efficacy, assessing the safety profile of the ADC is crucial.
-
In-life Observations: Daily cage-side observations for any signs of morbidity are essential.[5]
-
Toxicity in Monkeys: Studies in cynomolgus monkeys, which often show tissue cross-reactivity similar to humans, can provide valuable safety data. Key parameters to monitor include hematology (e.g., transient decreases in blood counts) and serum chemistry (e.g., liver enzymes like ALT and AST).[11] Tolerability at clinically relevant doses in non-human primates is a strong indicator for clinical investigation.[11]
References
- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. Comparison of two self-assembled macromolecular prodrug micelles with different conjugate positions of SN38 for enhancing antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 6. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - Santi - Annals of Translational Medicine [atm.amegroups.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for MAC Glucuronide Phenol-Linked SN-38 Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity.[1][2] However, its clinical application is limited by poor aqueous solubility and non-specific toxicity. The MAC (Maleimidocaproyl) glucuronide phenol-linked SN-38 is a sophisticated prodrug construct designed to overcome these limitations. This formulation utilizes a linker system that combines a glucuronide moiety with a phenol-linked self-immolative spacer, intended for targeted delivery to the tumor microenvironment. This document provides detailed application notes and experimental protocols for the characterization and evaluation of this advanced drug delivery system.
Principle of Action
The MAC glucuronide phenol-linked SN-38 formulation is designed for selective activation within the tumor microenvironment, which is often characterized by higher levels of β-glucuronidase activity compared to healthy tissues.[3][4] The hydrophilic glucuronide cap renders the conjugate relatively non-toxic and prevents it from readily crossing cell membranes.[3] Upon reaching the tumor, extracellular β-glucuronidase cleaves the glucuronide moiety. This initiates a self-immolative cascade through the phenol (B47542) linker, leading to the release of the highly potent SN-38 payload directly at the tumor site.[5] The released SN-38 can then enter cancer cells and exert its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[1][6]
Formulation Characteristics
The successful formulation of this compound is dependent on several key parameters that influence its stability, drug delivery efficiency, and overall therapeutic efficacy. While specific data for this exact formulation is not extensively published, the following table outlines typical characterization parameters and representative values for similar SN-38 conjugate systems.
| Parameter | Method | Typical Values | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy | 2 - 8 | [7] |
| Particle Size (if formulated as nanoparticles) | Dynamic Light Scattering (DLS) | 100 - 200 nm | [8] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | [8] |
| Encapsulation Efficiency (for nanoparticles) | UV-Vis Spectroscopy, HPLC | > 80% | [8] |
| Drug Loading Capacity (for nanoparticles) | UV-Vis Spectroscopy, HPLC | 5 - 15% | [8] |
| In Vitro Cytotoxicity (IC50) | MTT or similar cell viability assay | 10 - 200 ng/mL | [9][10] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize and evaluate the this compound formulation.
Protocol 1: Synthesis of this compound
Note: A detailed, step-by-step synthesis protocol for this specific, proprietary linker-drug conjugate is not publicly available. The following is a generalized, conceptual workflow based on similar chemistries described in the literature for antibody-drug conjugates.
Objective: To synthesize the this compound conjugate.
Materials:
-
SN-38
-
Protected glucuronic acid derivative
-
Phenol-containing self-immolative linker with a maleimide (B117702) group
-
Coupling reagents (e.g., DCC, EDC, HOBt)
-
Deprotection reagents (e.g., TFA)
-
Solvents (e.g., DMF, DMSO, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Protection of SN-38: If necessary, protect reactive groups on SN-38, other than the phenolic hydroxyl group, using appropriate protecting groups.
-
Linker Synthesis: Synthesize or procure a bifunctional linker containing a maleimide group, a phenol moiety, and a protected glucuronic acid.
-
Conjugation of Linker to SN-38: React the phenolic hydroxyl group of SN-38 with the linker. This may involve an ether or ester linkage formation.
-
Deprotection: Remove any protecting groups from the SN-38 and the linker.
-
Purification: Purify the final this compound conjugate using preparative HPLC.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Mass Spectrometry and NMR.
Caption: Conceptual synthesis workflow for this compound.
Protocol 2: In Vitro Drug Release Assay
Objective: To evaluate the release of SN-38 from the MAC glucuronide phenol-linked conjugate in the presence of β-glucuronidase.
Materials:
-
This compound
-
β-glucuronidase from E. coli
-
Phosphate buffered saline (PBS), pH 7.4 and Acetate (B1210297) buffer, pH 5.0
-
Human plasma
-
HPLC system with a C18 column and fluorescence detector
-
Thermostated shaker
Procedure:
-
Preparation of Release Media: Prepare solutions of PBS (pH 7.4) and acetate buffer (pH 5.0) with and without β-glucuronidase (e.g., 100 units/mL). Also, prepare a human plasma sample.
-
Incubation: Add a known concentration of the this compound to each release medium. Incubate the samples at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Sample Preparation: Precipitate proteins from plasma samples (e.g., with acetonitrile). Centrifuge all samples to remove any precipitates.
-
HPLC Analysis: Analyze the supernatant for the concentration of released SN-38 using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of SN-38 released over time for each condition.
Caption: β-Glucuronidase-mediated release of SN-38 from the prodrug conjugate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic activity of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
This compound
-
Free SN-38 (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the this compound and free SN-38 in cell culture medium. Add the drug solutions to the cells and incubate for 72 hours. Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Signaling Pathways
SN-38 exerts its cytotoxic effect by targeting DNA topoisomerase I.[1] The binding of SN-38 to the topoisomerase I-DNA complex prevents the re-ligation of the single-strand breaks created by the enzyme.[6] When the replication fork collides with this stabilized "cleavable complex," it leads to the formation of irreversible double-strand DNA breaks.[1][6] This DNA damage activates cell cycle checkpoints and ultimately triggers apoptosis.
Caption: Simplified signaling pathway of SN-38-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 3. Beta-glucuronidase-mediated drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00379A [pubs.rsc.org]
- 6. ClinPGx [clinpgx.org]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SN38 loaded nanostructured lipid carriers (NLCs); preparation and in vitro evaluations against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability in Mouse Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1] The stability of the ADC in systemic circulation is a critical quality attribute that directly impacts its efficacy and safety profile.[1][2] Premature release of the cytotoxic payload can lead to off-target toxicity, while a highly stable linker may prevent efficient drug release at the tumor site.[2] Therefore, assessing the stability of an ADC in plasma is a crucial step in preclinical development.[3] This document provides a detailed protocol for evaluating the stability of ADCs in mouse plasma, a commonly used preclinical model. The protocol outlines the incubation of the ADC in plasma, followed by analysis using liquid chromatography-mass spectrometry (LC-MS) to determine the change in drug-to-antibody ratio (DAR) and the release of free payload over time.[2][4][5]
Experimental Protocol: In Vitro ADC Stability in Mouse Plasma
This protocol describes a method to assess the stability of an ADC by incubating it in mouse plasma and analyzing samples at various time points.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Pooled mouse plasma (e.g., CD-1 or C57BL/6)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard (for free payload quantification)
-
Incubator (37°C)
-
Magnetic rack
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
ADC Incubation:
-
Thaw pooled mouse plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of approximately 1.3 mg/mL.[2]
-
As a control, prepare a parallel sample of the ADC in PBS at the same concentration.
-
Collect aliquots at specified time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).[4][6]
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
ADC Immunoaffinity Capture:
-
Thaw the plasma aliquots on ice.
-
Add an appropriate amount of Protein A or Protein G magnetic beads to each aliquot to capture the ADC.
-
Incubate the samples with the beads for a specified time (e.g., 1-2 hours) at 4°C with gentle mixing.
-
Place the tubes on a magnetic rack to separate the beads from the plasma supernatant.
-
Carefully collect the supernatant for the analysis of released payload.
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
-
ADC Elution and Analysis (DAR Measurement):
-
Elute the captured ADC from the beads using an elution buffer.
-
Immediately neutralize the eluate with a neutralization buffer.
-
Analyze the eluted ADC using an appropriate LC-MS method for intact protein analysis to determine the average DAR at each time point.[4][5] A decrease in DAR over time indicates drug deconjugation.[2]
-
-
Free Payload Analysis:
-
To the collected plasma supernatant, add an internal standard and a protein precipitation agent (e.g., cold acetonitrile).
-
Vortex and centrifuge to pellet the precipitated plasma proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in an appropriate solvent.
-
Analyze the sample by LC-MS/MS to quantify the amount of released payload.
-
Data Presentation
Quantitative data from ADC stability studies should be summarized in clear and structured tables to facilitate comparison between different ADCs or experimental conditions.
Table 1: Drug-to-Antibody Ratio (DAR) Stability in Mouse Plasma
| Time (hours) | ADC-X in PBS (Average DAR) | ADC-X in Mouse Plasma (Average DAR) | ADC-Y in Mouse Plasma (Average DAR) |
| 0 | 3.8 | 3.8 | 3.9 |
| 24 | 3.8 | 3.5 | 3.7 |
| 48 | 3.7 | 3.1 | 3.4 |
| 72 | 3.7 | 2.8 | 3.1 |
| 96 | 3.6 | 2.5 | 2.8 |
| 144 | 3.6 | 2.1 | 2.4 |
Table 2: Free Payload Release in Mouse Plasma
| Time (hours) | ADC-X (% Released Payload) | ADC-Y (% Released Payload) |
| 0 | 0 | 0 |
| 24 | 8 | 5 |
| 48 | 18 | 12 |
| 72 | 26 | 19 |
| 96 | 34 | 27 |
| 144 | >40 | 35 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the specific ADC and linker chemistry. In mouse plasma, some linkers, like the valine-citrulline (vc) linker, are known to be susceptible to cleavage by carboxylesterase 1c (Ces1c), leading to significant drug release.[2][6][7] For instance, ADCs with a vc-MMAE payload have shown over 20% drug release in mouse plasma after 6 days.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the protocol for assessing ADC stability in mouse plasma.
Caption: Workflow for assessing ADC stability in mouse plasma.
Linker Cleavage Pathway in Mouse Plasma
This diagram illustrates a simplified pathway for the enzymatic cleavage of a valine-citrulline (vc) linker in mouse plasma.
Caption: Enzymatic cleavage of a vc-linker by Ces1c in mouse plasma.
Conclusion
The protocol and guidelines presented here provide a robust framework for assessing the stability of ADCs in mouse plasma. By carefully monitoring both the DAR and the release of free payload, researchers can gain valuable insights into the in vitro stability of their ADC candidates. This information is critical for selecting lead candidates with optimal stability profiles for further preclinical and clinical development, ultimately contributing to the design of safer and more effective ADC therapeutics. It is important to note that stability can vary between species, and data from mouse plasma studies should be interpreted in the context of other preclinical models.[2][6]
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Assay [iqbiosciences.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Bioanalysis of SN-38 and its Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative bioanalysis of SN-38 and its primary metabolite, SN-38 glucuronide (SN-38G), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). SN-38 is the active metabolite of the anticancer drug irinotecan (B1672180). Monitoring its levels, along with its inactive glucuronide form, is crucial for pharmacokinetic studies and personalized medicine.
Metabolic Pathway of Irinotecan
Irinotecan (CPT-11) is a prodrug that is converted by carboxylesterases to its active metabolite, SN-38.[1] SN-38 is a potent topoisomerase I inhibitor, leading to cancer cell death.[1] Subsequently, SN-38 is metabolized into the inactive SN-38 glucuronide (SN-38G) by uridine (B1682114) glucuronosyltransferases (UGTs), primarily UGT1A1, facilitating its excretion.[2] The ratio of SN-38G to SN-38 can be an important pharmacokinetic marker.[2]
Metabolic conversion of Irinotecan to SN-38 and SN-38G.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of SN-38 and SN-38G from various studies.
Table 1: Linearity Ranges of SN-38 and SN-38G in Different Biological Matrices
| Analyte | Matrix | Linearity Range (ng/mL) | Linearity Range (nM) | Reference |
| SN-38 | Human Plasma | 0.5 - 100 | - | [2] |
| SN-38G | Human Plasma | 0.5 - 100 | - | [2] |
| SN-38 | Human Plasma | 5 - 1000 | - | [3] |
| SN-38G | Human Plasma | 8 - 1000 | - | [3] |
| SN-38 | Rat Plasma | - | 4.88 - 10000 | [4] |
| SN-38G | Rat Plasma | - | 6.25 - 2000 | [4] |
| SN-38 | Rat Feces | - | 39 - 5000 | [4] |
| SN-38G | Rat Feces | - | 4.88 - 1250 | [4] |
| SN-38 | Rat Liver Homogenate | - | 48.8 - 6250 | [4] |
| SN-38G | Rat Liver Homogenate | - | 9.8 - 1250 | [4] |
| SN-38 | Rat Kidney Homogenate | - | 48.8 - 6250 | [4] |
| SN-38G | Rat Kidney Homogenate | - | 9.8 - 1250 | [4] |
Table 2: Mass Spectrometry Parameters for SN-38 and SN-38G
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| SN-38 | 393.2 | 349.2 | Positive ESI | [2] |
| SN-38G | 569.05 | 393 | Positive ESI | [4] |
Experimental Protocols
This section provides a detailed methodology for the bioanalysis of SN-38 and SN-38G.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix.
a) Plasma - Protein Precipitation [3][5][6]
-
To 100 µL of plasma, add a suitable internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 15,500 rpm for 15 minutes) to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase or a suitable solvent mixture.[4]
b) Plasma - Solid-Phase Extraction (SPE) [2]
-
Pre-condition an SPE cartridge (e.g., Bond Elute Plexa, 30mg, 1.0 mL) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[2]
-
To 0.1 mL of plasma, add 200 µL of 1% formic acid in water containing the internal standards.[2]
-
Vortex and centrifuge the sample.[2]
-
Load the supernatant onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 1.0 mL of 5% methanol.[2]
-
Elute the analytes with 1.5 mL of methanol.[2]
-
Evaporate the eluate to dryness and reconstitute the residue.[2]
c) Tissues (Liver, Kidney, Tumor) - Homogenization and Extraction [1][4]
-
Homogenize the tissue in a suitable buffer.
-
Perform protein precipitation or liquid-liquid extraction on the tissue homogenate. For instance, add acetonitrile (B52724) for protein precipitation.[4]
-
Follow the subsequent steps of centrifugation, evaporation, and reconstitution as described for plasma samples.
LC-MS/MS Analysis
a) Chromatographic Conditions
-
Column: A C18 column is commonly used for the separation of SN-38 and SN-38G.[2][3][4][5] A Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) is a suitable choice.[2]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase with a weak acid and an organic phase is typical.
-
Flow Rate: A flow rate of 0.4 mL/min is often used with UPLC systems.[2][4]
-
Gradient Elution Example:
-
Start with a low percentage of mobile phase B (e.g., 10-35%).
-
Increase the percentage of mobile phase B over a few minutes to elute the analytes.
-
Return to the initial conditions to re-equilibrate the column for the next injection.[2]
-
b) Mass Spectrometric Conditions
-
Ion Source: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of SN-38 and SN-38G.[3][4][5]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3][4][5]
-
MRM Transitions:
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., SN-38-d3, SN-38G-d3) is recommended for the most accurate quantification.[6]
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS bioanalysis of SN-38 and SN-38G.
General workflow for LC-MS/MS bioanalysis of SN-38 and SN-38G.
References
- 1. Development and validation of an UPLC-MS/MS method for the determination of irinotecan (CPT-11), SN-38 and SN-38 glucuronide in human plasma and peritoneal tumor tissue from patients with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of MAC-SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical assessment of novel antibody-drug conjugates (ADCs) utilizing a monoclonal antibody (MAC) targeting a specific tumor antigen, conjugated to the potent topoisomerase I inhibitor, SN-38. The protocols outlined below are designed to evaluate the efficacy, selectivity, and pharmacokinetic profile of MAC-SN-38 ADCs, providing critical data for advancing promising candidates toward clinical development.
SN-38, the active metabolite of irinotecan, is a powerful cytotoxic agent that induces double-stranded DNA breaks in rapidly dividing cancer cells.[1] By conjugating SN-38 to a tumor-targeting antibody, its therapeutic window can be significantly enhanced, maximizing anti-tumor activity while minimizing systemic toxicity.[2][3]
Mechanism of Action
The MAC-SN-38 ADC is designed to selectively bind to a specific antigen expressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[4][5] Once inside the cell, the linker connecting the antibody and SN-38 is cleaved, releasing the cytotoxic payload.[1][6] SN-38 then inhibits topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.[1] A key feature of some SN-38 ADCs is the potential for a "bystander effect," where the released SN-38 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, enhancing the overall anti-tumor efficacy.[1][5][7][8]
In Vitro Assays
Cytotoxicity Assay
Objective: To determine the potency and specificity of the MAC-SN-38 ADC in killing antigen-positive cancer cells.
Protocol:
-
Cell Culture: Culture antigen-positive and antigen-negative cell lines in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with serial dilutions of MAC-SN-38 ADC, a non-targeting control ADC, and free SN-38. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.[6]
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation:
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| MAC-SN-38 ADC | Cell Line A (Positive) | 1.5 |
| MAC-SN-38 ADC | Cell Line B (Negative) | >1000 |
| Non-targeting ADC | Cell Line A (Positive) | >1000 |
| Free SN-38 | Cell Line A (Positive) | 5.0 |
| Free SN-38 | Cell Line B (Negative) | 6.2 |
Bystander Effect Assay
Objective: To evaluate the ability of the MAC-SN-38 ADC to kill neighboring antigen-negative cells.[7][8]
Protocol:
-
Cell Labeling: Label antigen-positive cells with a green fluorescent dye (e.g., GFP) and antigen-negative cells with a red fluorescent dye (e.g., RFP).
-
Co-culture: Seed a mixed population of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
Treatment: Treat the co-culture with MAC-SN-38 ADC or a non-cleavable linker ADC control.
-
Incubation: Incubate for 72-120 hours.
-
Imaging and Analysis: Use high-content imaging to quantify the number of viable green and red cells in each well.
Data Presentation:
| Treatment | Antigen-Positive Cell Viability (%) | Antigen-Negative Cell Viability (%) |
| Untreated Control | 100 | 100 |
| MAC-SN-38 ADC | 15 | 45 |
| Non-cleavable ADC | 20 | 95 |
Internalization Assay
Objective: To confirm and quantify the internalization of the MAC-SN-38 ADC upon binding to the target antigen.[4][9][10]
Protocol:
-
ADC Labeling: Label the MAC-SN-38 ADC with a pH-sensitive dye (e.g., pHrodo™) that fluoresces in the acidic environment of endosomes and lysosomes.[4]
-
Cell Treatment: Treat antigen-positive cells with the labeled ADC.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to measure surface binding without internalization.
-
Analysis: Measure the fluorescence intensity using flow cytometry or a fluorescence microscope.
Data Presentation:
| Time Point (hours) | Mean Fluorescence Intensity (37°C) | Mean Fluorescence Intensity (4°C) |
| 0 | 50 | 48 |
| 1 | 250 | 52 |
| 4 | 800 | 55 |
| 24 | 2500 | 60 |
In Vivo Studies
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the MAC-SN-38 ADC in a living organism.[11][12]
Protocol:
-
Cell Implantation: Subcutaneously implant antigen-positive human tumor cells into immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, MAC-SN-38 ADC, non-targeting ADC, irinotecan).
-
Dosing: Administer the treatments intravenously according to a predetermined schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcsciences.com [lcsciences.com]
- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 11. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for MAC-SN-38 Conjugates
Abstract
This application note provides a comprehensive overview and detailed protocols for determining the drug-to-antibody ratio (DAR) of a model antibody-drug conjugate (ADC), MAC-SN-38. The DAR is a critical quality attribute (CQA) that significantly influences the efficacy and safety of an ADC. Here, we describe three orthogonal analytical methods for robust DAR characterization: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection, and Mass Spectrometry (MS). Detailed experimental workflows, data analysis procedures, and representative data are presented to guide researchers in the development and characterization of ADCs.
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial, as a low DAR may result in suboptimal potency, while a high DAR can lead to increased toxicity, poor pharmacokinetics, and aggregation. Therefore, accurate and precise measurement of the DAR and the distribution of drug-linker species is essential during ADC development and for quality control.
This note focuses on MAC-SN-38, a hypothetical ADC where a monoclonal antibody (MAC) is conjugated to SN-38, a potent topoisomerase I inhibitor and the active metabolite of irinotecan. We outline protocols for three widely used analytical techniques to characterize the DAR of this conjugate.
Analytical Strategies for DAR Determination
A multi-pronged approach using orthogonal techniques is recommended for a comprehensive understanding of the DAR profile.
-
Hydrophobic Interaction Chromatography (HIC): This non-denaturing technique separates ADC species based on hydrophobicity. Since the SN-38 payload is hydrophobic, antibodies with more drug molecules attached will be more hydrophobic and thus have a longer retention time on the HIC column. HIC is particularly useful for determining the distribution of different DAR species (DAR0, DAR2, DAR4, etc.).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method involves the denaturation of the ADC and the separation of its subunits (e.g., light chain and heavy chain). It can be used to determine the drug load on each subunit, providing a more detailed view of conjugation.
-
Mass Spectrometry (MS): MS provides a direct measurement of the mass of the intact ADC or its subunits. The mass difference between the unconjugated antibody and the various drug-conjugated forms allows for unambiguous identification of DAR species and calculation of the average DAR.
Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the separation of MAC-SN-38 species based on hydrophobicity under non-denaturing conditions.
-
ADC Sample: MAC-SN-38 (1-5 mg/mL in PBS)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
-
HIC Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)
-
HPLC System: Agilent 1260 Infinity II Bio LC or similar, equipped with a UV detector.
Caption: Workflow for DAR analysis using HIC.
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the MAC-SN-38 sample to a final concentration of 1 mg/mL using Mobile Phase A.
-
Injection: Inject 10 µL (10 µg) of the prepared sample onto the column.
-
Chromatography: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Detection: Monitor the column eluate by measuring absorbance at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different DAR species. Unconjugated mAb (DAR0) will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.).
-
Calculate the relative percentage area for each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of DARn * n) / Σ (% Area of DARn) Where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
A chromatogram showing baseline-resolved peaks for each major DAR species is expected. The relative peak areas reflect the distribution of the drug load.
Protocol 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol involves the reduction of interchain disulfide bonds to separate the light chains (LC) and heavy chains (HC) and their drug-conjugated forms.
-
ADC Sample: MAC-SN-38 (5 mg/mL in PBS)
-
Reduction Buffer: 1 M Tris, pH 8.0
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution
-
Quenching Solution: 2% Formic Acid in 50% Acetonitrile
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
RP-HPLC Column: Agilent ZORBAX RRHD 300SB-C8, 2.1 x 75 mm, 1.8 µm (or equivalent)
-
HPLC System: UHPLC system with a UV detector.
Caption: Workflow for DAR analysis using RP-HPLC.
-
Sample Reduction:
-
In a microcentrifuge tube, add 10 µL of 5 mg/mL MAC-SN-38.
-
Add 1 µL of 1 M Tris buffer (pH 8.0).
-
Add DTT stock solution to a final concentration of 40 mM.
-
Incubate the mixture at 37°C for 15 minutes.
-
Cool the sample to room temperature and quench the reaction by adding an equal volume of the quenching solution.
-
-
System Preparation: Equilibrate the RP-HPLC column at 70°C with the starting mobile phase conditions (e.g., 20% Mobile Phase B) at a flow rate of 0.4 mL/min.
-
Injection: Inject the entire quenched sample.
-
Chromatography: Separate the subunits using a suitable gradient, for example, 20% to 50% Mobile Phase B over 25 minutes.
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-SN38), unconjugated heavy chain (HC), and conjugated heavy chain forms (HC-SN38, HC-(SN38)2, etc.).
-
Calculate the average DAR using the following formula, assuming a typical IgG1 structure with 4 potential conjugation sites on the heavy chains and 1 on each light chain after reduction: DAR = (Σ Area_LC_drug * N_LC_drug + Σ Area_HC_drug * N_HC_drug) / (Σ Area_LC_all + Σ Area_HC_all) * 2 Where N is the number of drug molecules on that subunit.
-
Protocol 3: DAR Analysis by Native Mass Spectrometry (MS)
Native MS allows for the analysis of the intact ADC, providing a direct measurement of the mass of each DAR species.
-
ADC Sample: MAC-SN--38 (1-2 mg/mL)
-
Deglycosylating Enzyme: PNGase F
-
MS Buffer: 150 mM Ammonium Acetate, pH 7.0
-
Size Exclusion Chromatography (SEC) Column: Waters ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 x 150 mm (or equivalent for online buffer exchange)
-
Mass Spectrometer: High-resolution Q-TOF mass spectrometer (e.g., Agilent 6545XT, Waters BioAccord) capable of an extended mass range.
Caption: Workflow for DAR analysis using Native MS.
-
Sample Preparation (Optional but Recommended):
-
To simplify the mass spectrum, deglycosylate the ADC by incubating with PNGase F according to the manufacturer's protocol. This removes the mass heterogeneity caused by different glycoforms.
-
-
Buffer Exchange:
-
Use an online SEC column with an isocratic mobile phase of 150 mM Ammonium Acetate to desalt the sample immediately before introduction into the mass spectrometer.
-
-
Mass Spectrometry:
-
Set the instrument to native mode (low fragmentation, extended m/z range up to 7,000).
-
Acquire data for the eluting ADC peak.
-
-
Data Analysis:
-
The raw spectrum will show a series of charge state envelopes for each DAR species.
-
Use a deconvolution algorithm (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to convert the m/z spectrum into a zero-charge mass spectrum.
-
Identify the mass peaks corresponding to the unconjugated antibody and the antibody conjugated with 1, 2, 3...n drugs.
-
Calculate the average DAR by a weighted average of the intensities of the deconvoluted mass peaks.
-
Data Presentation and Summary
Quantitative data from the above methods should be summarized to compare results and assess the overall DAR profile of the MAC-SN-38 conjugate.
Table 1: DAR Distribution by HIC-UV
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 10.2 |
| DAR2 | 10.1 | 25.5 |
| DAR4 | 11.8 | 45.3 |
| DAR6 | 13.2 | 15.8 |
| DAR8 | 14.5 | 3.2 |
| Average DAR | - | 3.8 |
Table 2: DAR Calculation from RP-HPLC of Reduced ADC
| Subunit Species | Peak Area (%) | Weighted Contribution to DAR |
| LC | 80.5 | 0.00 |
| LC-SN38 | 19.5 | 0.39 |
| HC | 15.2 | 0.00 |
| HC-SN38 | 30.1 | 0.60 |
| HC-(SN38)2 | 40.5 | 1.62 |
| HC-(SN38)3 | 14.2 | 0.85 |
| Average DAR | - | 3.5 |
Table 3: DAR Profile by Native MS
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 11.5 |
| DAR2 | 149,200 | 24.0 |
| DAR4 | 150,350 | 46.1 |
| DAR6 | 151,500 | 15.1 |
| DAR8 | 152,650 | 3.3 |
| Average DAR | - | 3.8 |
(Note: All data presented in tables are representative and for illustrative purposes only.)
Conclusion
This application note provides detailed protocols for three orthogonal and robust methods—HIC, RP-HPLC, and Native MS—for the determination of the drug-to-antibody ratio of MAC-SN-38 conjugates. Each technique offers unique advantages. HIC provides an excellent profile of DAR species distribution under native conditions. RP-HPLC gives insight into the drug load on individual light and heavy chains. Native MS offers direct and highly accurate mass measurements of all intact ADC species. By employing these complementary methods, researchers can achieve a comprehensive and reliable characterization of the DAR, a critical quality attribute for the development of safe and effective antibody-drug conjugates.
Application of MAC Glucuronide Phenol-Linked SN-38 in Solid Tumors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of MAC (mal-amido-caproyl) glucuronide phenol-linked SN-38 in the context of solid tumor research and preclinical development. This advanced drug-linker system for antibody-drug conjugates (ADCs) is designed for the targeted delivery of SN-38, the highly potent active metabolite of irinotecan, to tumor tissues.
Introduction
SN-38 is a potent topoisomerase I inhibitor, exhibiting 100- to 1000-fold higher cytotoxicity than its prodrug, irinotecan.[1] However, its clinical utility as a standalone agent is hampered by poor solubility and significant toxicity. The MAC glucuronide phenol-linked SN-38 system addresses these challenges by enabling targeted delivery to cancer cells.[] This technology utilizes a monoclonal antibody that targets a tumor-associated antigen, a stable linker, and the SN-38 payload. The linker is designed to be cleaved by β-glucuronidase, an enzyme that is overexpressed in the microenvironment of many solid tumors, leading to the selective release of SN-38 at the tumor site.[]
Mechanism of Action
The therapeutic strategy of an ADC utilizing this compound involves a multi-step process.[] Initially, the ADC binds to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.[3] Once inside the cell, the complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes, including β-glucuronidase.[] The elevated levels of β-glucuronidase in the tumor microenvironment and within lysosomes cleave the glucuronide moiety of the linker, triggering the release of the active SN-38 payload.[]
Released SN-38 then inhibits topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[4][5] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[6][7] When the DNA replication machinery encounters this stabilized complex, it leads to the formation of irreversible double-strand breaks.[4][8] This substantial DNA damage activates the DNA Damage Response (DDR) network, leading to cell cycle arrest, typically in the S or G2/M phase, and ultimately apoptosis (programmed cell death).[6]
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant SN-38-based ADCs from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (ng/mL) |
| L540cy | Hodgkin's lymphoma | 113[9] |
| Ramos | Burkitt's lymphoma | 67[9] |
Table 2: In Vivo Efficacy of a Humanized anti-Trop-2 IgG-SN-38 ADC (hRS7-SN-38) in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (SN-38 equivalent) | Outcome |
| Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed[10] |
| Capan-1 | Pancreatic | Not specified | Significant antitumor effects[10] |
| BxPC-3 | Pancreatic | Not specified | Significant antitumor effects[10] |
| COLO 205 | Colorectal | Not specified | Significant antitumor effects[10] |
Table 3: Pharmacokinetic Parameters of a Liposome-Entrapped SN-38 (LE-SN38) Formulation in Preclinical Models
| Species | Elimination Half-life (t1/2) | Volume of Distribution (VdSS) |
| Mouse | 6.38 h | 2.55 L/kg |
| Dog | 1.38-6.42 h | 1.69-5.01 L/kg |
Note: Data in Tables 2 and 3 are for different SN-38 formulations and are presented to provide a general understanding of the potential in vivo performance.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard cytotoxicity assay procedures.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., L540cy, Ramos)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment (for adherent cells) or adaptation.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound ADC in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for a predetermined period (e.g., 72-144 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol is based on general procedures for assessing the efficacy of ADCs in animal models.[12]
Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a solid tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line known to form solid tumors (e.g., Calu-3, Capan-1)
-
Matrigel (optional)
-
This compound ADC
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the this compound ADC (and vehicle control) via an appropriate route (e.g., intravenous injection) at the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the treatment groups.
-
Protocol 3: β-Glucuronidase Activity Assay in Tumor Tissue
This protocol is based on commercially available fluorometric assay kits.[13][14]
Objective: To measure the activity of β-glucuronidase in tumor tissue lysates to confirm the rationale for using a glucuronide-linked ADC.
Materials:
-
Tumor tissue samples
-
β-Glucuronidase Assay Buffer
-
Dounce homogenizer
-
Fluorometric β-glucuronidase substrate
-
β-Glucuronidase positive control
-
Black 96-well plate
-
Fluorometric plate reader
Procedure:
-
Sample Preparation:
-
Homogenize approximately 10 mg of tumor tissue in 100 µL of ice-cold β-Glucuronidase Assay Buffer using a Dounce homogenizer.
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (tissue lysate).
-
-
Assay Procedure:
-
Add 5-20 µL of the tissue lysate to a well of a black 96-well plate.
-
Adjust the volume to 90 µL with β-Glucuronidase Assay Buffer.
-
Prepare a standard curve using a fluorescent standard (e.g., 4-Methylumbelliferone).
-
Prepare a substrate working solution by diluting the stock substrate in the assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate working solution to each well containing the sample and positive control.
-
-
Measurement and Analysis:
-
Immediately measure the fluorescence (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Determine the β-glucuronidase activity in the samples by comparing the reaction rate to the standard curve.
-
Conclusion
The this compound technology represents a promising strategy for the targeted therapy of solid tumors. The tumor-specific activation mechanism, coupled with the high potency of SN-38, offers the potential for an improved therapeutic window compared to traditional chemotherapy. The protocols and data presented herein provide a framework for researchers to evaluate and advance the preclinical development of ADCs based on this innovative platform.
References
- 1. tribioscience.com [tribioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinPGx [clinpgx.org]
- 5. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 8. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. β-Glucuronidase Activity Assay Kit (Fluorometric) (ab234625) | Abcam [abcam.com]
- 14. abcam.com [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability Issues of MAC Glucuronide Phenol-Linked SN-38
Welcome to the technical support center for MAC glucuronide phenol-linked SN-38. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential stability issues during your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and what are its primary components?
A1: The MAC (Maleimide-Aryl-Carbonate) glucuronide phenol-linked SN-38 is an antibody-drug conjugate (ADC) linker-payload system. It is designed to covalently attach the potent topoisomerase I inhibitor, SN-38, to an antibody. Its key components are:
-
SN-38: The active cytotoxic payload, which contains a critical lactone ring for its anticancer activity.
-
Phenol Linkage: The SN-38 is attached via its phenolic hydroxyl group, a common conjugation site.
-
Glucuronide Spacer: A β-glucuronide moiety is incorporated into the linker. This spacer is designed to be cleaved by the enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment.[1][2]
-
MAC Linker: This component facilitates the stable conjugation of the linker-payload to the antibody, typically via a thiol group on the antibody's cysteine residues.
Q2: What are the primary stability concerns associated with this conjugate?
A2: The main stability challenges can be categorized into three areas:
-
SN-38 Lactone Ring Instability: The active lactone form of SN-38 is susceptible to pH-dependent hydrolysis, converting to an inactive carboxylate form at physiological or basic pH (pH > 6.0).[3][4][5]
-
Premature Linker Cleavage: The glucuronide or phenol-ester bonds may be cleaved prematurely in systemic circulation before reaching the target tumor site, leading to off-target toxicity.[6][7] Ester linkages, in particular, can be susceptible to plasma esterases.[8][9]
-
Conjugate Aggregation: ADCs, especially those with hydrophobic payloads like SN-38, have a tendency to aggregate, which can affect their efficacy and safety.[10][11]
Q3: How does pH affect the stability of the conjugate?
A3: The pH of your experimental medium is critical.
-
pH > 6.0: Promotes the hydrolysis of the SN-38 lactone ring to its inactive carboxylate form.[4]
-
Acidic pH (e.g., pH 5.0-6.0): Generally helps to maintain the stability of the SN-38 lactone ring. Many commercial ADC formulations use slightly acidic buffers.[12][13]
-
Optimal pH for β-glucuronidase: The enzyme that releases the drug is typically most active at an acidic pH (around 5.0), characteristic of the lysosomal environment.[14]
Q4: Is the conjugate susceptible to enzymatic degradation in plasma or cell culture media?
A4: Yes. The primary concern is premature cleavage by enzymes.
-
β-glucuronidase: While the goal is cleavage within the tumor, low levels of this enzyme may be present in plasma or secreted by cells in culture, leading to unintended payload release.[15][16]
-
Esterases: If the phenol-linked moiety is an ester, it can be susceptible to hydrolysis by plasma esterases, leading to premature drug release. The stability can be site-dependent on the antibody.[9]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter.
Issue 1: Low or Inconsistent Cytotoxicity in in vitro Assays
| Question/Symptom | Potential Cause | Recommended Solution |
| Unexpectedly high IC50 values compared to free SN-38. | 1. Inefficient cleavage of the glucuronide linker. | - Ensure your target cells express sufficient levels of β-glucuronidase. You can quantify enzyme activity using a fluorimetric assay.[17] - If endogenous levels are low, consider co-incubating with exogenous β-glucuronidase as a positive control. |
| 2. Hydrolysis of the SN-38 lactone ring. | - Maintain the pH of your cell culture medium at or slightly below 7.4. Use a buffered medium. - Minimize the incubation time of the conjugate in the medium before adding to cells. Prepare fresh dilutions.[3] | |
| 3. ADC Aggregation. | - Visually inspect solutions for precipitation. - Analyze the conjugate by Size Exclusion Chromatography (SEC) to detect high molecular weight species.[18] - Use formulation buffers containing stabilizers like polysorbate 20/80 or sucrose.[10][19] | |
| High variability between replicate wells. | 1. Inconsistent sample handling. | - Ensure standardized protocols for dilution and addition of the conjugate. - Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[18] |
| 2. Uneven cell plating. | - Verify cell seeding density and ensure a uniform monolayer before adding the conjugate. |
Issue 2: Unexpectedly High Cytotoxicity or Off-Target Effects
| Question/Symptom | Potential Cause | Recommended Solution |
| High cytotoxicity in antigen-negative cell lines. | 1. Premature cleavage of the linker in culture medium. | - Analyze the cell culture supernatant over time by LC-MS/MS to detect the presence of free SN-38.[20] - Test for β-glucuronidase or esterase activity in your cell culture medium.[15] |
| 2. Presence of unconjugated (free) SN-38 in the stock solution. | - Quantify the percentage of free SN-38 in your conjugate preparation using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS/MS.[21] | |
| Toxicity observed at much lower concentrations than expected. | 1. Instability of the linker leading to rapid payload release. | - Perform a stability study in the relevant biological matrix (e.g., mouse plasma, human plasma) and quantify the release of free SN-38 over time.[9] |
Issue 3: Analytical Characterization Challenges
| Question/Symptom | Potential Cause | Recommended Solution |
| Difficulty in quantifying the intact conjugate. | 1. Heterogeneity of the ADC (different drug-to-antibody ratios, DAR). | - Use techniques like HIC or mass spectrometry (MS) to determine the DAR distribution.[21][] - For quantification in biological matrices, use ligand-binding assays (LBA) like ELISA or hybrid LBA-LC-MS/MS methods.[20][23] |
| Peaks for degradation products are observed in HPLC/LC-MS. | 1. Sample processing induced degradation. | - Keep samples cold during processing. - Use a buffer with a slightly acidic pH (e.g., pH 6.0) for sample preparation to protect the lactone ring.[13] |
| 2. In-study instability. | - This is a valid result. Identify the degradation products by their mass to understand the degradation pathway (e.g., lactone hydrolysis, linker cleavage).[24] |
Data Presentation
Table 1: pH-Dependent Stability of SN-38 Lactone Ring
| pH | Lactone Form Remaining (after 12h at 37°C) | Stability Profile | Reference |
| ≤ 4.5 | >95% | Stable | [3] |
| 7.4 | ~11-25% | Unstable, rapid hydrolysis | [3][4] |
| > 9.0 | <5% | Very Unstable, complete hydrolysis | [3] |
Note: Data is for free SN-38. Conjugation may alter stability. Values are indicative and can vary based on the formulation.
Table 2: Stability of Glucuronide Linkers in Biological Media
| Linker Type | Matrix | Stability Observation | Reference |
| β-Glucuronide | Human Plasma | Generally stable | [1] |
| β-Glucuronide | Mouse Plasma | Can be susceptible to premature cleavage by certain esterases | [7] |
| Tandem (Glucuronide-Peptide) | Rat Serum | Significantly improved stability compared to peptide-only linkers | [25] |
Experimental Protocols
Protocol 1: Assessing the Stability of the SN-38 Lactone Ring
Objective: To determine the rate of hydrolysis of the SN-38 lactone ring in a given buffer or medium.
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to a final concentration (e.g., 10 µM) in the test buffer (e.g., PBS, pH 7.4) and in a control acidic buffer (e.g., sodium acetate, pH 5.0).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., camptothecin).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to an HPLC vial.
-
Analysis: Analyze the samples by reverse-phase HPLC with fluorescence detection. The lactone and carboxylate forms of SN-38 will have different retention times.
-
Quantification: Calculate the percentage of the lactone form remaining at each time point relative to the total peak area of both forms.
Protocol 2: Evaluating Premature Linker Cleavage in Plasma
Objective: To quantify the release of free SN-38 from the conjugate in plasma over time.
Methodology:
-
Sample Preparation: Spike the this compound into fresh mouse or human plasma at a final concentration (e.g., 20 µg/mL).
-
Incubation: Incubate the plasma samples in a shaking water bath at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 6, 24, 48 hours), collect aliquots.
-
Extraction: Perform a protein precipitation and liquid-liquid or solid-phase extraction to separate the free SN-38 from the plasma proteins and the intact ADC.
-
Analysis: Analyze the extracted samples using a validated LC-MS/MS method for the sensitive quantification of free SN-38.[20]
-
Data Interpretation: Plot the concentration of free SN-38 versus time to determine the stability of the linker in plasma.
Visualizations
Signaling and Degradation Pathways
Caption: Metabolic and degradation pathway of this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the in vitro stability of the conjugate.
Troubleshooting Logic Diagram
Caption: Logical steps for troubleshooting unexpected cytotoxicity results.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of In Vivo Prepared Albumin-Drug Conjugate Using Immunoprecipitation Linked LC-MS Assay and Its Application to Mouse Pharmacokinetic Study | MDPI [mdpi.com]
- 3. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 9. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. benchchem.com [benchchem.com]
- 19. cellmosaic.com [cellmosaic.com]
- 20. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 21. bitesizebio.com [bitesizebio.com]
- 23. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. adcreview.com [adcreview.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Antibody-Drug Conjugates with MAC-Glucuronide-Phenol-SN-38
Welcome to the technical support center for the optimization of antibody-drug conjugates (ADCs) utilizing a maleimidocaproyl (MAC) glucuronide phenol-linked SN-38 system. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and characterization of these complex biotherapeutics.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the conjugation process, from achieving the desired drug-to-antibody ratio (DAR) to ensuring the stability and purity of the final product.
Q1: We are observing a consistently low Drug-to-Antibody Ratio (DAR) in our ADC preparations. What are the potential causes and how can we troubleshoot this?
A1: A low DAR is a common issue that can stem from several factors throughout the conjugation workflow. The primary causes are typically inefficient antibody reduction or suboptimal conjugation reaction conditions.[1]
Troubleshooting Steps:
-
Inefficient Antibody Reduction: For cysteine-based conjugation, the reduction of interchain disulfide bonds is critical to expose free thiol groups for linker attachment.
-
Verify Reducing Agent: Ensure the concentration and molar excess of the reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), are correct. A 2.4–3.0 molar equivalent of TCEP is often used to reduce interchain disulfide bridges.[2]
-
Optimize Reduction Conditions: The efficiency of reduction is sensitive to pH, temperature, and incubation time. For TCEP, a pH range of 7.0-7.5 is generally effective.[1] Consider increasing the incubation time or temperature (e.g., from 4°C to room temperature) while carefully monitoring antibody integrity to prevent denaturation.[1]
-
-
Suboptimal Conjugation Conditions:
-
Poor Solubility of Drug-Linker: SN-38 is notoriously hydrophobic, which can cause it to precipitate out of aqueous buffers, reducing its availability for conjugation.[1][3][4] To counteract this, dissolve the MAC-glucuronide-phenol-SN-38 linker in a small amount of a compatible organic co-solvent like DMSO or DMF before adding it to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturing the antibody.[1]
-
Reaction Kinetics: Ensure the reaction time is sufficient for conjugation. Reactions are often run for 1-2 hours at room temperature or extended periods at 4°C.[1] Monitor the reaction over time to determine the optimal duration.
-
-
Linker Instability: While less common during the reaction itself, ensure the maleimide (B117702) group on your linker has not been hydrolyzed prior to the conjugation step.
Q2: Our SN-38 ADCs show significant aggregation and precipitation during and after the conjugation process. How can we mitigate this?
A2: Aggregation is the most prevalent challenge when working with SN-38 due to its extreme hydrophobicity.[4][5] As more drug molecules are attached to the antibody, the overall hydrophobicity of the ADC increases, promoting self-association and precipitation.
Mitigation Strategies:
-
Incorporate Co-solvents: As mentioned above, dissolving the drug-linker in a minimal amount of DMSO or DMF prior to its addition to the aqueous antibody solution is a critical first step.[1]
-
Introduce Hydrophilic Moieties: The glucuronide linker itself is hydrophilic and helps to counteract the hydrophobicity of SN-38.[6][7] For ADCs requiring a higher DAR, incorporating polyethylene (B3416737) glycol (PEG) spacers into the linker design can significantly improve aqueous solubility and reduce aggregation, potentially allowing for DAR values as high as 7.1 without aggregation.[2]
-
Control the DAR: A lower DAR (typically 2 to 4) results in a more soluble and stable ADC with better pharmacokinetic properties.[4] If aggregation is severe, targeting a lower average DAR may be necessary.
-
Use ADC Stabilization Buffers: For storage, use a specialized ADC stabilization buffer. These buffers often contain excipients that prevent hydrophobic interactions and precipitation.[5][8] If storing, it is recommended to use the ADC within 24 hours or aliquot and freeze it at < -20°C in a stabilization buffer.[5]
-
Purification: Immediately after conjugation, purify the ADC using methods like Size Exclusion Chromatography (SEC) to remove large aggregates and Hydrophobic Interaction Chromatography (HIC) to isolate different DAR species.[1]
Q3: The characterization of our ADC reveals a high degree of heterogeneity with a wide range of DAR species. How can we produce a more homogeneous product?
A3: ADC heterogeneity is a common outcome, especially with cysteine-based conjugation. Achieving a more uniform product requires precise control over the reaction and a robust purification strategy.
Strategies for Improving Homogeneity:
-
Precise Control of Reduction: Inconsistent reduction leads to a mixture of antibody species with varying numbers of available thiol groups. Tightly control the TCEP concentration, temperature, and incubation time to ensure consistent reduction between batches.[1]
-
Advanced Purification Strategy: Post-conjugation purification is essential for isolating specific DAR species.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for separating ADC species based on DAR.[1] ADCs with a higher DAR are more hydrophobic and elute later from the HIC column, allowing for the isolation of fractions with a more defined DAR.[1][2]
-
Size Exclusion Chromatography (SEC): While primarily used to remove aggregates, SEC can provide some separation of different DAR species, although with lower resolution than HIC.[1]
-
Q4: What is the mechanism of drug release for a β-glucuronide linker, and how is it advantageous?
A4: The β-glucuronide linker is an enzymatically cleavable system designed for selective drug release within the tumor microenvironment or inside cancer cells.[6][9]
Mechanism of Action:
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into the cell, typically within an endosome.[10]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: The lysosome is rich in the enzyme β-glucuronidase.[7] This enzyme recognizes and cleaves the glycosidic bond of the β-glucuronide linker.[9]
-
Payload Release: Cleavage of the glucuronide moiety initiates the release of the active SN-38 payload inside the target cell.[6]
Advantages:
-
High Serum Stability: The β-glucuronide linker is highly stable in plasma because the activity of β-glucuronidase is low in systemic circulation, minimizing premature drug release and off-target toxicity.[6][7]
-
Tumor-Specific Release: β-glucuronidase is often overexpressed in the acidic and hypoxic tumor microenvironment and is abundant in the lysosomes of tumor cells, leading to targeted drug release.[6][7]
-
Improved Hydrophilicity: The glucuronide moiety is highly hydrophilic, which helps to improve the solubility of the ADC and enables the use of hydrophobic payloads like SN-38.[6][7]
Quantitative Data Summary
Quantitative data from various studies are summarized below to provide a reference for expected outcomes and experimental parameters.
Table 1: Example In Vitro Cytotoxicity of SN-38 and Related ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 (ng/mL) | IC50 (nM) |
| MAC glucuronide phenol-linked SN-38 | L540cy | N/A | 113 | ~103.6 |
| This compound | Ramos | N/A | 67 | ~61.4 |
| MAC glucuronide α-hydroxy lactone-linked SN-38 | L540cy | N/A | 99 | ~90.7 |
| MAC glucuronide α-hydroxy lactone-linked SN-38 | Ramos | N/A | 105 | ~96.2 |
| Free SN-38 | SKOV-3 | N/A | N/A | 10.7 |
| Free SN-38 | BT474 | N/A | N/A | 7.3 |
| Free SN-38 | Daudi | N/A | N/A | 0.13 |
| Free SN-38 | RS4;11 | N/A | N/A | 2.28 |
Data sourced from multiple studies for comparative purposes.[2][11][12][13] Actual results will vary based on the specific antibody, linker chemistry, cell line, and assay conditions.
Visualizations of Workflows and Mechanisms
Diagrams are provided to visually represent key processes in ADC development.
Caption: General workflow for ADC synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent SN-38 Release from Glucuronide Linkers
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in the release of SN-38 from glucuronide-linked antibody-drug conjugates (ADCs). Below you will find troubleshooting guides and frequently asked questions to address common issues observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of SN-38 release from a glucuronide linker?
A1: The release of SN-38 from a glucuronide linker is primarily an enzymatic process. The ADC, after binding to its target antigen on the cancer cell surface, is internalized, often via endocytosis. Inside the cell, it traffics to the lysosome, where the enzyme β-glucuronidase is highly active.[1][2] This enzyme specifically cleaves the glucuronic acid moiety from the linker, initiating a self-immolative cascade that liberates the active SN-38 payload.[3] Elevated levels of β-glucuronidase can also be found in the tumor microenvironment, particularly in necrotic regions, which may contribute to extracellular drug release.[4][5]
Q2: What are the primary causes of inconsistent SN-38 release?
A2: Inconsistent SN-38 release can stem from several factors related to the ADC itself, the experimental setup, or the biological system being used. Key contributors include:
-
ADC Characteristics:
-
Experimental Conditions:
-
Biological Variability:
-
Differences in β-glucuronidase expression and activity levels between cell lines or tumor tissues.[10]
-
Variations in the cellular uptake and trafficking of the ADC.
-
Q3: How does the Drug-to-Antibody Ratio (DAR) affect SN-38 release?
A3: The DAR is a critical quality attribute that can significantly influence the properties of an ADC. A higher DAR increases the hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[6] Aggregated ADCs may be cleared more rapidly or taken up less efficiently by cells, leading to inconsistent drug delivery and release. While a higher DAR can increase the potential therapeutic payload, it often comes at the cost of reduced stability and may negatively impact pharmacokinetics.[6][7]
Troubleshooting Guides
Below are troubleshooting guides for common issues related to inconsistent SN-38 release.
Issue 1: Low or No SN-38 Release Detected
If you are observing lower than expected or no release of SN-38, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Low β-glucuronidase activity in the cell line or tissue model. | 1. Verify the β-glucuronidase activity of your cell lysate or tissue homogenate using a commercially available assay kit.[11][12] 2. Select a cell line known to have high β-glucuronidase expression for initial experiments. 3. Consider using an exogenous source of β-glucuronidase as a positive control in your release assay. |
| Inefficient cellular uptake of the ADC. | 1. Confirm that your target cells express the antigen recognized by the antibody component of your ADC. 2. Assess ADC binding to target cells using flow cytometry or ELISA. 3. Evaluate ADC internalization using confocal microscopy with a fluorescently labeled ADC. |
| Degradation of the ADC. | 1. Check for ADC aggregation using Size Exclusion Chromatography (SEC-HPLC).[4] 2. Analyze the integrity of the ADC by mass spectrometry to confirm that the drug-linker is still attached to the antibody.[13][14] |
| Issues with the SN-38 detection method. | 1. Validate the sensitivity and linearity of your analytical method (e.g., HPLC, LC-MS/MS) for detecting SN-38. 2. Ensure complete extraction of SN-38 from your experimental samples. |
Issue 2: Premature Release of SN-38 in Control Samples (e.g., in buffer or plasma)
Premature release of the payload can lead to off-target toxicity and reduced therapeutic efficacy.
| Potential Cause | Troubleshooting Step |
| Linker Instability. | 1. Evaluate the stability of the linker at different pH values to ensure it is stable at physiological pH (7.4) and labile at the lower pH of the lysosome.[15] 2. Consider that some glucuronide linkers may have inherent instability depending on their specific chemistry. |
| Contaminating enzymes in plasma or serum. | 1. Perform stability studies in heat-inactivated serum or plasma to assess the contribution of enzymatic degradation. 2. Use purified enzyme inhibitors to identify the class of enzyme responsible for premature release. |
| Suboptimal formulation. | 1. Ensure the ADC is formulated in a buffer that promotes stability. This may involve optimizing the pH and excipients.[3] 2. Avoid repeated freeze-thaw cycles by aliquoting the ADC for single-use.[2] |
Issue 3: High Variability in SN-38 Release Between Replicates or Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent cell culture conditions. | 1. Ensure consistent cell passage number, confluency, and seeding density for all experiments. 2. Regularly test for mycoplasma contamination. |
| Variable β-glucuronidase activity. | 1. Measure β-glucuronidase activity in each batch of cell lysate to account for biological variability.[11][12] 2. Normalize the amount of released SN-38 to the total protein concentration or β-glucuronidase activity in each sample. |
| Inconsistent ADC preparation and handling. | 1. Ensure thorough mixing of the ADC stock solution before each use. 2. Prepare fresh dilutions of the ADC for each experiment. 3. Verify the concentration and DAR of each new batch of ADC.[13][14] |
| Analytical variability. | 1. Include internal standards in your analytical runs to control for variations in sample processing and instrument response. 2. Run quality control samples with known concentrations of SN-38 in each assay. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for SN-38 and SN-38 ADCs.
Table 1: In Vitro Cytotoxicity of SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SKOV-3 | Ovarian | 10.7[16] |
| BT474 HerDR | Breast (Herceptin-resistant) | 7.3[16] |
| MDA-MB-231 | Breast (Triple-negative) | 38.9[16] |
| MCF-7 | Breast | 14.4[16] |
| CFPAC-1 | Pancreatic | Subnanomolar[16] |
| MDA-MB-468 | Breast | Subnanomolar[16] |
Table 2: Characteristics and In Vitro Activity of SN-38-based ADCs
| ADC | Target | DAR | Cell Line | IC50 (nM) |
| Mil40-SN38 Conjugates | Her2 | ~3.7 | SKOV-3 | 86.3 - 320.8[16] |
| Mil40-SN38 Conjugates | Her2 | ~3.7 | BT474 HerDR | 14.5 - 235.6[16] |
| Optimized Mil40-SN38 | Her2 | 7.1 | Not Specified | 5.5[15] |
| Sacituzumab govitecan (IMMU-132) | Trop-2 | 7.6 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: In Vitro SN-38 Release Assay from ADC in Cell Lysate
Objective: To measure the enzymatic release of SN-38 from a glucuronide-linked ADC upon incubation with cell lysate.
Materials:
-
SN-38 ADC
-
Target cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
β-glucuronidase from E. coli (as a positive control)
-
Formic acid
-
Internal standard (e.g., camptothecin)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Cell Lysate:
-
Culture target cells to ~80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in cold lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
Release Assay:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of total protein) with the SN-38 ADC (final concentration typically in the µM range) in the assay buffer.
-
For a positive control, incubate the ADC with a known amount of β-glucuronidase.
-
For a negative control, incubate the ADC in the assay buffer without cell lysate.
-
Incubate the reactions at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Preparation for Analysis:
-
Stop the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for HPLC or LC-MS/MS analysis.
-
-
Quantification of Released SN-38:
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of free SN-38.
-
Generate a standard curve of SN-38 to determine the concentration in your samples.
-
Calculate the percentage of SN-38 released at each time point relative to the total amount of SN-38 conjugated to the ADC.
-
Protocol 2: β-Glucuronidase Activity Assay in Cell Lysate
Objective: To quantify the β-glucuronidase activity in a cell lysate sample. This protocol is adapted from commercially available fluorometric assay kits.[11][17]
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
β-Glucuronidase Assay Buffer
-
β-Glucuronidase Substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide)
-
β-Glucuronidase Positive Control
-
4-Methylumbelliferone (4-MU) Standard
-
Black 96-well plate
-
Fluorescence microplate reader (Ex/Em = ~330-360 nm / ~445-450 nm)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 4-MU standard in the assay buffer to generate a standard curve (e.g., 0 to 2 nmol/well).
-
-
Sample Preparation:
-
Add 5-20 µL of cell lysate to wells of the 96-well plate.
-
Include a positive control (reconstituted β-glucuronidase) and a blank (assay buffer only).
-
Adjust the volume in each well to 100 µL with the assay buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the β-glucuronidase substrate.
-
Add 10 µL of the substrate working solution to each well to start the reaction.
-
Immediately measure the fluorescence at 37°C in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (RFU/min) for each sample.
-
Use the 4-MU standard curve to convert the RFU/min to pmol/min of substrate cleaved.
-
The β-glucuronidase activity is typically expressed as units/mg of total protein, where one unit is defined as the amount of enzyme that cleaves 1 µmol of substrate per minute.
-
Visualizations
SN-38 Mechanism of Action and Signaling Pathway
Caption: SN-38 is released from the ADC in the lysosome and stabilizes the Topoisomerase I-DNA complex, leading to DNA damage and apoptosis.[1][5]
Experimental Workflow for Troubleshooting Inconsistent SN-38 Release
Caption: A logical workflow for diagnosing the root cause of inconsistent SN-38 release.
Logical Relationship of Factors Affecting SN-38 Release
Caption: Interplay of ADC characteristics, biological factors, and experimental conditions on SN-38 release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nanotempertech.com [nanotempertech.com]
- 4. lcms.cz [lcms.cz]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 10. Understanding Beta-Glucuronidase: Causes, Testing, and Treatment for High Levels [rupahealth.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 14. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. raybiotech.com [raybiotech.com]
Technical Support Center: Addressing ADC Aggregation with MAC Glucuronide Phenol-Linked SN-38
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with Antibody-Drug Conjugate (ADC) aggregation, specifically focusing on ADCs utilizing a maleimidocaproyl (MAC) linker, a glucuronide spacer, and a phenol-linked SN-38 payload.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern for my MAC-glucuronide-SN-38 ADC?
A1: ADC aggregation is the self-association of individual ADC molecules into higher-order species, such as dimers, trimers, and larger insoluble particles.[1] This is a critical issue as it can negatively impact the therapeutic efficacy, increase the risk of an immunogenic response, and lead to off-target toxicity.[2] Aggregation can hinder the ADC's ability to bind to its target antigen and may lead to faster clearance from the body.[3] For ADCs with hydrophobic payloads like SN-38, the propensity for aggregation can be significant.[4][]
Q2: What are the primary factors contributing to the aggregation of my SN-38 based ADC?
A2: Several factors can contribute to the aggregation of your ADC:
-
Increased Hydrophobicity: The conjugation of the relatively hydrophobic SN-38 payload and the MAC linker can create hydrophobic patches on the antibody surface, promoting intermolecular interactions that lead to aggregation.[4][6]
-
High Drug-to-Antibody Ratio (DAR): A higher number of SN-38 molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[7]
-
Suboptimal Formulation Conditions: The pH, ionic strength, and buffer composition of your formulation are critical.[8] Aggregation is more likely to occur at a pH near the antibody's isoelectric point (pI) where it has minimal solubility.[4]
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress from agitation can denature the antibody component of the ADC, leading to aggregation.[3]
-
Conjugation Process: The chemical steps involved in conjugation can sometimes introduce conformational changes in the antibody, exposing hydrophobic regions that can initiate aggregation.[7]
Q3: How does the MAC glucuronide phenol-linked SN-38 system work?
A3: This system is designed for targeted drug delivery. The monoclonal antibody targets a specific antigen on tumor cells. Following binding and internalization, the ADC is trafficked to the lysosome. Inside the lysosome, the acidic environment and the presence of the enzyme β-glucuronidase cleave the glucuronide linker, releasing the active SN-38 payload to inhibit topoisomerase I and induce cancer cell death.[2][9]
Q4: Can the aggregation of my ADC affect its in vitro and in vivo performance?
A4: Yes, significantly. In vitro, aggregates can lead to inconsistent results in cell-based potency and binding assays.[8] In vivo, aggregated ADCs can be rapidly cleared from circulation, reducing their therapeutic window.[8] Furthermore, aggregates can be taken up non-specifically by immune cells, potentially causing off-target toxicity and an undesirable immune response.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the aggregation of your MAC-glucuronide-SN-38 ADC.
Issue 1: Increased High Molecular Weight (HMW) Species Observed in Size Exclusion Chromatography (SEC)
Symptoms:
-
A noticeable peak or shoulder eluting earlier than the main monomer peak in your SEC chromatogram.
-
A decrease in the percentage of the main monomer peak over time or after a process step.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Hydrophobicity | Consider strategies to mitigate hydrophobicity, such as using more hydrophilic linkers or modifying the payload if possible. For the current ADC, focus on optimizing the formulation.[] |
| Suboptimal pH of Formulation | Determine the isoelectric point (pI) of your ADC and adjust the buffer pH to be at least 1-2 units away from the pI to enhance solubility. |
| Inappropriate Buffer Ionic Strength | Optimize the salt concentration (e.g., 150 mM NaCl) in your formulation buffer to minimize both electrostatic and hydrophobic interactions.[7] |
| Repeated Freeze-Thaw Cycles | Aliquot your ADC into single-use vials to avoid the stress of multiple freeze-thaw cycles.[3] |
Issue 2: Visible Particulates or Cloudiness in the ADC Solution
Symptoms:
-
The ADC solution appears hazy or contains visible floating particles.
-
An increase in turbidity as measured by spectrophotometry.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Gross Aggregation and Precipitation | Centrifuge the sample at a low speed (e.g., 500 x g for 5 minutes) to pellet the large aggregates. Analyze the supernatant to determine the concentration of the remaining soluble ADC. |
| Formulation Instability | Re-evaluate the formulation buffer. Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 20 or 80) to prevent further aggregation.[] |
| High ADC Concentration | Dilute the ADC to a lower concentration and assess if the precipitation redissolves. Future work should be performed at a concentration known to be soluble. |
Issue 3: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in cell-based potency assays (e.g., IC50 values).
-
Reduced binding affinity in ELISA or surface plasmon resonance (SPR) assays.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Heterogeneity due to Aggregates | Purify the ADC sample using preparative SEC to isolate the monomeric fraction immediately before performing biological assays.[8] |
| Aggregate-Induced Non-Specific Binding | Characterize the purified monomer and aggregate fractions separately to understand their individual contributions to the assay signal. |
| Loss of Function in Aggregates | Confirm that the observed activity is primarily from the monomeric ADC. If aggregates are inactive, their presence will artificially lower the measured potency of the bulk sample. |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To determine the percentage of monomer, high molecular weight (HMW) aggregates, and low molecular weight (LMW) fragments in an ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. Filtered and degassed.
-
ADC sample.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration between 0.1 and 1.0 mg/mL using the mobile phase. If necessary, filter the sample through a 0.22 µm low-protein-binding filter.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at a wavelength of 280 nm for approximately 30 minutes.
-
Data Analysis: Integrate the peak areas for the HMW species (aggregates), the monomer, and any LMW species (fragments). Calculate the percentage of each species relative to the total integrated peak area.
Example Data:
| Sample | % HMW (Aggregates) | % Monomer | % LMW (Fragments) |
| ADC Batch 1 (Initial) | 1.5 | 98.0 | 0.5 |
| ADC Batch 1 (After 3 F/T cycles) | 5.2 | 94.1 | 0.7 |
| ADC Batch 2 (pH 5.0) | 2.1 | 97.5 | 0.4 |
| ADC Batch 2 (pH 7.0) | 8.9 | 90.5 | 0.6 |
Protocol 2: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius and polydispersity of ADC molecules in solution as an indicator of aggregation.
Materials:
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume quartz or disposable cuvettes.
-
ADC sample.
-
Filtration unit (0.22 µm syringe filter).
Procedure:
-
Instrument Setup: Set the instrument to the appropriate temperature for your ADC's stability (e.g., 25°C).
-
Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove dust and large particles. Dilute the sample to an appropriate concentration (typically 0.5-1.0 mg/mL) with filtered buffer.
-
Measurement: Carefully transfer the sample to a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the DLS instrument and allow the temperature to equilibrate for at least 5 minutes.
-
Data Acquisition: Perform at least three measurements for each sample to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution by intensity. Report the average hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI suggests the presence of aggregates.
Example Data:
| Sample | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) | Interpretation |
| Monomeric mAb | 5.5 | 0.15 | Monodisperse |
| ADC (Freshly Prepared) | 6.0 | 0.20 | Monodisperse |
| ADC (After Thermal Stress) | 25.8 | 0.45 | Polydisperse with aggregates |
Visualizing Key Processes
To aid in understanding the complex processes involved, the following diagrams illustrate the troubleshooting workflow, the mechanism of ADC aggregation, and the SN-38 signaling pathway.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: The process of ADC aggregation driven by hydrophobic interactions.
Caption: Signaling pathway of SN-38 leading to cancer cell apoptosis.
References
- 1. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 2. ClinPGx [clinpgx.org]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. pharmtech.com [pharmtech.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ClinPGx [clinpgx.org]
Technical Support Center: Enhancing Aqueous Solubility of MAC Glucuronide Phenol-Linked SN-38
Welcome to the technical support center for MAC glucuronide phenol-linked SN-38. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this antibody-drug conjugate (ADC) payload. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: MAC (Maleimidocaproyl) glucuronide phenol-linked SN-38 is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs).[] It combines the potent anti-cancer agent SN-38 with a linker system designed to be cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[2][3][4][] SN-38 itself is highly hydrophobic, leading to poor aqueous solubility.[6][7][8][9] This inherent low solubility can present challenges in the formulation of the final ADC, potentially causing aggregation and impacting manufacturability and pharmacokinetic properties.[]
Q2: What is the role of the glucuronide linker in the solubility of the conjugate?
A2: The β-glucuronide linker is hydrophilic and is incorporated into ADC design to improve the overall solubility of the conjugate, especially when dealing with hydrophobic payloads like SN-38.[2][][11] This linker system can help prevent aggregation and allows for the use of potent but poorly soluble drugs in ADCs.[2][]
Q3: How is the SN-38 payload released from the antibody?
A3: The release mechanism is enzyme-dependent. The glucuronide moiety of the linker is cleaved by β-glucuronidase, an enzyme overexpressed in many tumor environments.[] This cleavage initiates a self-immolative cascade that ultimately liberates the active SN-38 molecule inside the target cancer cells.[3]
Troubleshooting Guide
Issue 1: Precipitation or Aggregation of this compound During Formulation.
Possible Cause: The inherent hydrophobicity of the SN-38 payload can lead to poor solubility in aqueous buffers, causing the conjugate to precipitate or aggregate, especially at higher concentrations.
Solutions:
-
pH Adjustment: The stability of the lactone ring of SN-38 is pH-dependent. It is more stable at acidic pH (≤4.5).[9] Adjusting the pH of your formulation buffer to a slightly acidic range may improve solubility and stability. However, consider the stability of the antibody and the linker at the chosen pH.
-
Use of Co-solvents and Excipients: The inclusion of organic co-solvents or solubility-enhancing excipients can significantly improve the solubility of the conjugate.
Quantitative Data Summary
The following tables provide a summary of solubility data for this compound and related compounds in various solvent systems.
| Compound | Solvent System | Solubility | Reference |
| This compound | DMSO | 100 mg/mL (91.65 mM) | [12] |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 5 mg/mL | [12] |
| CL2-SN-38 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (1.54 mM) | [13] |
| CL2-SN-38 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.54 mM) | [13] |
| MC-SN38 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 5.75 mg/mL | [14] |
Experimental Protocols
Protocol 1: General Method for Solubilization using a Co-solvent System
This protocol provides a general procedure for solubilizing this compound using a multi-component solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 50 mg/mL stock, dissolve the appropriate amount of the compound in DMSO. Gentle warming or sonication may be required.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution and mix thoroughly by vortexing until a clear solution is obtained.
-
Add Tween 80 to the mixture and vortex again until the solution is homogeneous.
-
Finally, add the saline to the mixture to reach the final desired volume and concentration. Vortex thoroughly.
-
Visually inspect the solution for any precipitation or cloudiness.
Visualizations
Diagram 1: Payload Release Mechanism
Caption: Mechanism of SN-38 release from a glucuronide-linked ADC.
Diagram 2: Experimental Workflow for Solubility Assessment
Caption: Workflow for assessing and improving ADC payload solubility.
Diagram 3: Troubleshooting Logic for ADC Solubility Issues
Caption: Logic diagram for troubleshooting ADC solubility problems.
References
- 2. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 6. Development of Self-Associating SN-38-Conjugated Poly(ethylene oxide)-Poly(ester) Micelles for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 11. purepeg.com [purepeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CL2-SN-38 | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Large-Scale Synthesis of MAC-SN-38
Welcome to the technical support center for the large-scale synthesis of MAC-SN-38. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the manufacturing of this potent anti-cancer agent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of MAC-SN-38.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of MAC-SN-38 Conjugate | Incomplete reaction between the MAC (Macromolecular Carrier) and SN-38. | - Ensure anhydrous conditions during the reaction. - Optimize the molar ratio of reactants. - Verify the activity of coupling agents. |
| Degradation of SN-38 during conjugation. | - Perform the reaction at a controlled, lower temperature. - Use a non-nucleophilic base. - Minimize reaction time. | |
| Poor Solubility of the Final Product | Aggregation of the MAC-SN-38 conjugate. | - Purify the conjugate using size-exclusion chromatography. - Lyophilize the final product from a suitable solvent system. - Consider using a more hydrophilic macromolecular carrier. |
| Residual unreacted SN-38.[1] | - Improve the purification process to remove all free SN-38.[1] | |
| Instability of the MAC-SN-38 Conjugate in Solution | Hydrolysis of the linker between MAC and SN-38. | - Adjust the pH of the storage buffer to a more acidic range (pH ≤ 4.5) where the lactone ring is more stable.[2][3] - Store solutions at low temperatures (-20°C or below).[4] |
| Premature cleavage of the glucuronide linker. | - Ensure the absence of β-glucuronidase activity in the formulation. | |
| High Polydispersity Index (PDI) of the Conjugate | Inconsistent reaction conditions. | - Maintain strict control over temperature, pH, and stirring rate during conjugation. - Use a monodisperse macromolecular carrier. |
| Difficulty in Characterization (e.g., HPLC, NMR) | Complex nature of the conjugate. | - Use a combination of analytical techniques (e.g., SEC-MALS, DLS, and enzymatic cleavage followed by HPLC) for comprehensive characterization. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale synthesis of SN-38 and its conjugates like MAC-SN-38?
A1: The primary challenges stem from the inherent physicochemical properties of SN-38. These include:
-
Poor Aqueous Solubility: SN-38 is highly hydrophobic, making it difficult to handle in aqueous solutions required for many conjugation reactions and final formulations.[1][5][6]
-
Instability of the Lactone Ring: The active lactone form of SN-38 is susceptible to pH-dependent hydrolysis, converting to an inactive carboxylate form at physiological and basic pH.[1][2][3]
-
High Toxicity: SN-38 is a potent cytotoxic agent, necessitating stringent safety precautions and handling procedures during synthesis.[5][7]
Q2: How can the solubility of SN-38 be improved for conjugation reactions?
A2: Several strategies can be employed to enhance the solubility of SN-38:
-
Use of Organic Solvents: SN-38 is soluble in organic solvents like DMSO and dimethylformamide (DMF).[4] Stock solutions can be prepared in these solvents and added to the reaction mixture.
-
Prodrug Approach: Temporarily modifying the structure of SN-38 to a more soluble form that can be reverted post-conjugation.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with SN-38 can increase its aqueous solubility.[8]
Q3: What is the mechanism of action of SN-38?
A3: SN-38 is a potent topoisomerase I inhibitor.[9][10][11] It stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks induced by the enzyme during DNA replication.[11][12] This leads to the accumulation of double-strand breaks when the replication fork encounters these stabilized complexes, ultimately triggering cell cycle arrest and apoptosis.[11][13][14]
Q4: What analytical methods are recommended for the quality control of MAC-SN-38?
A4: A combination of methods is recommended for comprehensive quality control:
-
HPLC: To determine the purity of the conjugate and quantify the amount of free SN-38.
-
Size-Exclusion Chromatography (SEC): To assess the molecular weight distribution and detect any aggregation.
-
Dynamic Light Scattering (DLS): To measure the particle size and polydispersity of the conjugate in solution.
-
UV-Vis Spectroscopy: To confirm the conjugation and estimate the drug-to-carrier ratio.
-
Enzymatic or Chemical Cleavage followed by HPLC: To accurately determine the drug loading by cleaving SN-38 from the carrier and quantifying it.
Q5: How should MAC-SN-38 be stored to ensure its stability?
A5: To maintain the stability of MAC-SN-38, it is recommended to:
-
Store the lyophilized powder at -20°C or lower in a desiccated environment.[4]
-
For solutions, use a buffer with a slightly acidic pH (e.g., pH 4.5-5.5) to preserve the lactone ring of SN-38.[3]
-
Protect from light, as camptothecin (B557342) analogs can be light-sensitive.
-
Avoid repeated freeze-thaw cycles for solutions.
Quantitative Data Summary
Table 1: Solubility of SN-38 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~2 mg/mL | [4] |
| Dimethylformamide (DMF) | ~0.1 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [4] |
Table 2: In Vitro Cytotoxicity of SN-38 Formulations
| Cell Line | Formulation | IC50 (µg/mL) | Reference |
| HepG2 | SN-38/NCs-A | 0.076 | [2] |
| HepG2 | SN-38/NCs-B | 0.179 | [2] |
| HepG2 | SN-38 solution | 0.683 | [2] |
| HT1080 | SN-38/NCs-A | 0.046 | [2] |
| HT1080 | SN-38/NCs-B | 0.111 | [2] |
| HT1080 | SN-38 solution | 0.104 | [2] |
| NCs-A and NCs-B refer to nanocrystals with different particle sizes. |
Experimental Protocols
Protocol 1: General Procedure for MAC-SN-38 Conjugation
This protocol provides a general workflow for the conjugation of a macromolecular carrier (MAC) to SN-38.
-
Dissolution of SN-38: Dissolve SN-38 in anhydrous DMSO to prepare a stock solution.
-
Activation of MAC: If the macromolecular carrier requires activation (e.g., activation of a carboxyl group to an NHS ester), perform this step in an appropriate anhydrous solvent.
-
Conjugation Reaction: Add the SN-38 stock solution to the activated MAC solution under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature with stirring.
-
Reaction Quenching: After the desired reaction time, quench the reaction by adding a suitable reagent (e.g., hydroxylamine (B1172632) for NHS ester reactions).
-
Purification: Purify the MAC-SN-38 conjugate to remove unreacted SN-38, byproducts, and solvents. This can be achieved through methods such as dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).
-
Lyophilization: Lyophilize the purified conjugate to obtain a stable powder for storage.
Protocol 2: HPLC Method for Purity Assessment and Quantification of Free SN-38
This protocol outlines a reverse-phase HPLC method for analyzing MAC-SN-38.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 267 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the MAC-SN-38 sample in a suitable solvent (e.g., DMSO/water mixture) to a known concentration.
Visualizations
Caption: Mechanism of action of SN-38 leading to apoptosis.
Caption: Workflow for the synthesis of MAC-SN-38.
Caption: Troubleshooting logic for MAC-SN-38 synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SN-38 - Wikipedia [en.wikipedia.org]
- 10. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Toxicity of MAC-SN-38 ADCs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the off-target toxicity of MAC-SN-38 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with SN-38 ADCs?
A1: Off-target toxicity of SN-38 ADCs is primarily driven by two mechanisms:
-
Premature Payload Release: The linker connecting the SN-38 payload to the monoclonal antibody (mAb) can be unstable in systemic circulation. This premature cleavage releases the highly potent SN-38 into the bloodstream, where it can be taken up by healthy, non-target cells, leading to systemic toxicity.[1]
-
Non-specific ADC Uptake: Intact ADCs can be taken up by normal cells through mechanisms other than target antigen binding. This can include Fc receptor-mediated uptake by immune cells or mannose receptor-mediated uptake, particularly in the liver.[2]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of MAC-SN-38 ADCs?
A2: The Drug-to-Antibody Ratio (DAR), which is the average number of SN-38 molecules conjugated to a single antibody, has a significant impact on both the efficacy and toxicity of the ADC.[3][4] A higher DAR can increase the potency of the ADC but is also associated with increased off-target toxicity and faster clearance from circulation.[3][4] Conversely, a lower DAR (typically 2 to 4) often results in an ADC with a better pharmacokinetic profile and a wider therapeutic window.[4]
Q3: What is the "bystander effect" and how does it relate to off-target toxicity?
A3: The bystander effect is the ability of an ADC to kill not only the target antigen-expressing cancer cells but also neighboring antigen-negative cells.[5] This occurs when the released SN-38 payload, which is membrane-permeable, diffuses out of the target cell and into adjacent cells.[5][] While this can enhance the anti-tumor activity of the ADC, especially in heterogeneous tumors, it can also contribute to off-target toxicity if the payload diffuses into nearby healthy tissue.[2]
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Preparations
-
Symptom: You observe significant batch-to-batch variability in the average DAR of your MAC-SN-38 ADC.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the incubation time and temperature to ensure complete and consistent reduction of interchain disulfide bonds.[7] |
| Suboptimal Conjugation Reaction Conditions | Tightly control the pH, temperature, and reaction time of the conjugation reaction. Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).[8] |
| Inaccurate Reagent Stoichiometry | Precisely and consistently measure the molar ratios of the linker-payload to the antibody. Even small deviations can significantly impact the final DAR.[9] |
Issue 2: Significant Aggregation and Precipitation of ADCs
-
Symptom: Your MAC-SN-38 ADC solution becomes cloudy or forms visible precipitates during or after conjugation.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity of SN-38 | The hydrophobic nature of SN-38, especially at higher DARs, drives aggregation.[1] Consider using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to counteract this hydrophobicity.[7] |
| Unfavorable Buffer Conditions | The buffer composition is critical for ADC stability. Optimize the buffer pH to avoid the isoelectric point (pI) of the antibody, where solubility is at its minimum.[7] Include stabilizing excipients like polysorbates (e.g., Tween-20) or sugars (e.g., sucrose) in the final formulation.[7] |
| Conjugation Process Stress | The addition of organic solvents to dissolve the SN-38 linker can induce conformational changes in the antibody, leading to aggregation. Use the minimum amount of co-solvent necessary.[7] |
Issue 3: High Background Staining in Immunofluorescence (IF) or Immunohistochemistry (IHC)
-
Symptom: You observe non-specific staining in your control samples or high background signal that obscures the specific staining of your target.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Increase the duration of the blocking step and consider using a different blocking agent, such as serum from the same species as the secondary antibody.[10] |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too high. Perform a titration to determine the optimal antibody concentration. |
| Autofluorescence | Examine an unstained sample to check for autofluorescence. If present, consider using a different fixative or a commercial autofluorescence quenching reagent.[11] |
Issue 4: Unexpected Cytotoxicity in Control Groups
-
Symptom: You observe significant cell death in your negative control groups (e.g., cells not expressing the target antigen or treated with a non-targeting ADC).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Premature Payload Release in Culture Medium | The linker may be unstable in the cell culture medium, leading to the release of free SN-38. Analyze the culture supernatant for the presence of free payload. Consider using a more stable linker. |
| Non-specific Uptake of the ADC | Even non-targeting ADCs can be taken up by cells to some extent. Evaluate the baseline cytotoxicity of a non-targeting control ADC to understand the level of non-specific uptake and killing. |
| Payload-related Off-target Effects | The SN-38 payload itself may have off-target effects that are independent of the antibody-mediated delivery. Test the cytotoxicity of free SN-38 at concentrations equivalent to those expected to be released from the ADC. |
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on In Vitro Cytotoxicity of a Trastuzumab-SN-38 ADC
| ADC Construct | Average DAR | IC50 on SKOV-3 cells (nM) |
| T-SN38 A | 3.7 | 5.2 ± 0.3 |
| T-SN38 B | 3.2 | 4.4 ± 0.7 |
| T-SN38 C | 3.4 | 5.1 ± 0.4 |
Data adapted from a representative study.[4]
Table 2: Influence of Linker Chemistry on SN-38 ADC Stability and Efficacy
| Linker Type | Payload | Maximum Achievable DAR (approx.) | Serum Half-life (ADC) | Reference |
| pH-Sensitive (CL2A) | SN-38 | ~7.6 | ~11.7 hours (in humans) | [12] |
| Maleimide-based | SN-38 | ~4 | - | [7] |
| Maleimide-PEG | SN-38 | ~7-8 | >10 days (in vitro) | [7][9] |
This table compiles data from multiple sources and direct comparison should be made with caution due to varying experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of a MAC-SN-38 ADC on a target cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the MAC-SN-38 ADC and a non-targeting control ADC. Add the ADC solutions to the cells and incubate for a period of 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.[3]
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of a MAC-SN-38 ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Preparation: Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to SN-38. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the MAC-SN-38 ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: Quantify the viability of the GFP-expressing Ag- cells using fluorescence microscopy or flow cytometry.
-
Data Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
Visualizations
Caption: General mechanism of action and off-target toxicity of MAC-SN-38 ADCs.
Caption: A logical workflow for troubleshooting common issues in MAC-SN-38 ADC experiments.
Caption: The mechanism of the bystander effect in a heterogeneous tumor microenvironment.
References
- 1. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
strategies to prevent premature cleavage of the glucuronide linker
Welcome to the technical support center for glucuronide linker technologies. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of glucuronide linkers in antibody-drug conjugates (ADCs) and other drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cleavage for a β-glucuronide linker, and how does this contribute to its stability in circulation?
A1: The β-glucuronide linker is an enzymatically cleavable system designed for targeted drug release.[1][2][3] Its cleavage is a two-step process:
-
Enzymatic Hydrolysis: The primary cleavage event is the hydrolysis of the glycosidic bond by the lysosomal enzyme β-glucuronidase.[1][] This enzyme is abundant within the lysosomes of cells and can be overexpressed in some tumor tissues, but its activity is low in the systemic circulation.[1][3][5]
-
Self-Immolation: Following enzymatic cleavage, a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC), spontaneously decomposes to release the active drug payload.[][6]
This reliance on a specific lysosomal enzyme provides high stability in the bloodstream (physiological pH ~7.4), preventing premature drug release and minimizing off-target toxicity.[2][7][8]
Q2: My ADC with a glucuronide linker is showing signs of premature drug release. What are the potential causes?
A2: While β-glucuronide linkers are generally very stable in plasma, premature drug release, though uncommon, can occur.[5][7] Potential causes include:
-
Linker Type: Ensure you are using an O-glucuronide, which is generally stable. N-glucuronides can be acid-labile and may exhibit instability, particularly in acidic microenvironments.[7][9]
-
Contamination: The presence of contaminating enzymes, such as esterases or other glycosidases, in the formulation or experimental system could lead to off-target cleavage.
-
Assay Conditions: In vitro assay conditions, such as incorrect pH or the use of plasma from certain species with higher enzymatic activity, could lead to misleading results.[7]
-
Structural Integrity: The chemical integrity of the linker itself could be compromised due to harsh conjugation or purification conditions.
Q3: How can I enhance the stability and reduce aggregation of my ADC containing a hydrophobic payload conjugated via a glucuronide linker?
A3: Glucuronide linkers are inherently hydrophilic, which aids in mitigating aggregation issues associated with hydrophobic drugs.[2][3][10] To further enhance these properties, consider the following strategies:
-
PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker can significantly increase hydrophilicity, improve pharmacokinetics, and reduce aggregation.[11][12]
-
Tandem-Cleavage Linkers: For highly sensitive payloads, a tandem-cleavage linker offers an additional layer of stability.[13] This design protects a dipeptide linker with a glucuronide "cap," requiring sequential cleavage by β-glucuronidase and then a protease, enhancing plasma stability.[13]
-
Formulation Optimization: The use of stabilizing excipients in the formulation can help prevent aggregation.
Troubleshooting Guides
Issue 1: Inconsistent Drug Release Kinetics in In Vitro Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Faster than expected release | Incorrect pH: The optimal pH for β-glucuronidase is acidic (typically pH 4.5-5.0), mimicking the lysosomal environment.[7] | 1. Verify the pH of your assay buffer. 2. Use a suitable buffer such as acetate (B1210297) or citrate (B86180) to maintain the target pH. |
| Enzyme Concentration: Excess β-glucuronidase will accelerate the cleavage rate. | 1. Titrate the concentration of β-glucuronidase to find optimal and physiologically relevant levels. 2. Refer to literature for typical enzyme concentrations used in similar assays. | |
| Slower than expected or no release | Inactive Enzyme: The β-glucuronidase may be inactive or inhibited. | 1. Test the activity of your β-glucuronidase stock with a known substrate (e.g., p-nitrophenyl-β-D-glucuronide). 2. Ensure no inhibitory substances are present in the assay mixture. |
| Sub-optimal Buffer Conditions: The buffer composition may be interfering with the reaction. | 1. Confirm that the buffer composition is compatible with β-glucuronidase activity. |
Issue 2: High Background Cleavage in Plasma Stability Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant drug release in the absence of target cells or added enzyme. | Species-Specific Plasma Enzymes: Some species may have higher levels of circulating enzymes that can cleave the linker.[7] | 1. Compare plasma stability across different species (e.g., human, rat, mouse) to identify any species-specific effects.[7] 2. If a particular species shows high background cleavage, consider if it is the most appropriate model for your study. |
| Contamination of Plasma: The plasma sample may be contaminated with bacteria or cellular debris containing enzymes. | 1. Use sterile, high-quality plasma. 2. Centrifuge plasma samples before use to remove any precipitates or cellular components. |
Quantitative Data Summary
The stability of glucuronide linkers is a key feature. Below is a summary of reported stability data.
| Linker Type | Payload | Species | Matrix | Half-life (t1/2) | Reference |
| β-glucuronide | MMAF | Rat | Plasma | 81 days (extrapolated) | [5][7] |
| β-glucuronide | MMAF Conjugate | - | - | Remained intact for up to 81 days | [14] |
| N-glucuronide | 4-aminobiphenyl (B23562) | - | pH 5.5 Buffer | 10.5 minutes | [9] |
| N-glucuronide | N-hydroxy-4-aminobiphenyl | - | pH 5.5 Buffer | 32 minutes | [9] |
| O-glucuronide | 3-OH-N,N'-diacetylbenzidine | - | pH 5.5 or 7.4 Buffer | Stable for 24 hours | [15] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the glucuronide-linked ADC in plasma from different species.
Methodology:
-
Preparation:
-
Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.
-
Centrifuge the plasma at 10,000 x g for 10 minutes to remove any cryoprecipitates.
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Add the ADC stock solution to the plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots of the plasma-ADC mixture.
-
-
Sample Analysis:
-
Immediately quench the reaction by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of intact ADC and released drug using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining versus time.
-
Calculate the half-life (t1/2) of the ADC in plasma.
-
Protocol 2: Enzymatic Cleavage Assay
Objective: To confirm the specific cleavage of the glucuronide linker by β-glucuronidase.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in an appropriate buffer for β-glucuronidase activity (e.g., 50 mM sodium acetate, pH 5.0).
-
Pre-warm the reaction mixture to 37°C.
-
-
Enzyme Addition:
-
Initiate the reaction by adding purified β-glucuronidase (e.g., from E. coli) to a final concentration of 10 µg/mL.
-
As a negative control, prepare a parallel reaction without the enzyme.
-
-
Time Course Analysis:
-
Incubate the reactions at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction (e.g., by adding a strong acid or organic solvent).
-
-
Quantification:
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released drug and remaining intact ADC.
-
Calculate the rate of enzymatic cleavage.
-
Visualizations
Caption: Factors influencing the stability of glucuronide linkers.
Caption: Troubleshooting workflow for premature linker cleavage.
References
- 1. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 2. mdpi.com [mdpi.com]
- 3. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Linker Chemistry for SN-38 Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker chemistry for improved SN-38 delivery.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in designing linkers for SN-38 antibody-drug conjugates (ADCs)?
The primary challenges in SN-38 linker design are overcoming its poor aqueous solubility and the instability of its active lactone ring at physiological pH (>6.0), which converts to an inactive carboxylate form.[1][2] The linker itself must be stable enough to prevent premature drug release in systemic circulation, yet allow for efficient cleavage and release of the active SN-38 payload at the tumor site.[3] Additionally, the hydrophobic nature of SN-38 can lead to aggregation of the ADC, particularly with a high drug-to-antibody ratio (DAR).
Q2: What are the main types of linkers used for SN-38, and how do they differ?
Linkers for SN-38 are broadly categorized as cleavable and non-cleavable.[3]
-
Cleavable Linkers: These are designed to release the SN-38 payload in the tumor microenvironment or inside the cancer cell in response to specific triggers, such as low pH or the presence of certain enzymes (e.g., cathepsins).[4][] Examples include hydrazones, which are acid-sensitive, and peptide linkers (e.g., Val-Cit) that are cleaved by lysosomal proteases.[4][]
-
Non-Cleavable Linkers: These linkers rely on the degradation of the antibody backbone within the lysosome to release the payload.[3] However, this often results in the payload being attached to an amino acid residue, which can be less membrane-permeable and may limit the "bystander effect" where the payload can kill neighboring cancer cells.[3] Consequently, non-cleavable linkers are less commonly used for SN-38.[3]
Q3: Which conjugation site on SN-38 is preferable, the 10-OH or the 20-OH group?
Both the 10-OH and 20-OH groups of SN-38 have been utilized for linker attachment, each with its own set of advantages and disadvantages.
-
20-OH Group: Conjugation at this position, often via an ester bond, can be synthetically straightforward. However, these linkers have shown a tendency towards instability in serum, leading to premature drug release and potential off-target toxicity.[7]
-
10-OH Group: Linkers attached at the 10-OH position, for instance, through an ether bond, have demonstrated significantly greater stability in serum.[7] While this enhances safety and the therapeutic window, the release of SN-38 within the tumor cell might be less efficient depending on the linker design.[7]
Troubleshooting Guides
Issue 1: Premature Release of SN-38 in Circulation
-
Symptom: High systemic toxicity and a narrow therapeutic window observed in preclinical models.
-
Potential Cause: The linker is unstable in plasma. This is a known issue with certain linker chemistries, particularly those connected to the 20-OH group of SN-38 via an ester bond.[7]
-
Troubleshooting Steps:
-
Evaluate Linker Stability: Assess the stability of your ADC in plasma over time using techniques like HPLC or ELISA.
-
Switch to a More Stable Linker: Consider using a more stable linker, such as one with an ether bond at the 10-OH position of SN-38.[7]
-
Incorporate Stabilizing Moieties: Introducing polyethylene (B3416737) glycol (PEG) moieties into the linker can enhance its stability and solubility.[7]
-
Issue 2: ADC Aggregation and Precipitation
-
Symptom: Visible precipitation or cloudiness in the ADC solution, or the detection of high molecular weight species by size-exclusion chromatography (SEC-HPLC).
-
Potential Cause: The high hydrophobicity of SN-38, especially at a high drug-to-antibody ratio (DAR), promotes intermolecular interactions that lead to aggregation.
-
Troubleshooting Steps:
-
Optimize the DAR: Aim for a lower DAR to reduce the overall hydrophobicity of the ADC.
-
Formulation Optimization: Screen different buffers and pH levels to find optimal storage conditions. The inclusion of excipients like sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20) can help prevent aggregation.
-
Linker PEGylation: Incorporating PEG into the linker design can significantly improve the aqueous solubility of the ADC and may permit a higher DAR without causing aggregation.[7][8]
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
-
Symptom: High heterogeneity in the final ADC product, with a wide range of DAR species observed.[8]
-
Potential Cause: Inconsistent reaction conditions during conjugation, particularly with cysteine-based conjugation which relies on the reduction of interchain disulfide bonds.[8] The poor solubility of the SN-38-linker construct can also lead to inefficient conjugation.[8]
-
Troubleshooting Steps:
-
Precise Control of Reaction Conditions: Tightly control the concentration of the reducing agent (if applicable), temperature, and reaction time to ensure consistent conjugation.[8]
-
Use of Co-solvents: Dissolve the SN-38-linker in a small amount of an organic co-solvent like DMSO or DMF before adding it to the aqueous reaction buffer to improve its solubility.[8]
-
Purification Strategy: Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs and isolate a more homogeneous product.[8]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Various SN-38 ADCs
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| SN-38-ether-ADC (DAR ~7.1) | Various Cancer Cell Lines | up to 5.5 | [7] |
| Milatuzumab-SN-38 | CD74+ Cancer Cells | single-digit nM | [4] |
Table 2: Stability of Different SN-38 Linker Chemistries
| Linker Type | Conjugation Site | Stability Metric | Value | Reference |
| Acid-sensitive carbonate-based | 20-OH | t1/2 in human serum | 23.98 h | [7] |
| Ether bond with CTSB linker | 10-OH | t1/2 in serum | > 10 days | [7] |
| PAB-SN-38 | Not Specified | t1/2 (SN-38 release) | 36 min | [7] |
| hMN-14 conjugate of CL3-SN-38 | 20-OH | in vitro t1/2 in human serum | 66 h | [9] |
Experimental Protocols
Protocol 1: General Synthesis of a Cathepsin B-Cleavable SN-38 Linker
This protocol describes a generalized approach for synthesizing a Val-Cit dipeptide linker attached to a self-immolative p-aminobenzyl alcohol (PABA) spacer, which is then conjugated to SN-38.
-
Dipeptide Synthesis: Synthesize the Val-Cit dipeptide using standard solid-phase or solution-phase peptide synthesis techniques.
-
Spacer Attachment: Couple the synthesized dipeptide to a PABA spacer.
-
SN-38 Conjugation: To a solution of a suitable bromo-functionalized linker precursor in anhydrous DMF, add SN-38 and cesium carbonate. Stir the reaction at room temperature for 10 hours. Purify the resulting SN-38-linker conjugate by flash chromatography.[10][11]
-
Activation for Antibody Conjugation: Dissolve the purified SN-38-linker (with a terminal carboxylic acid) in anhydrous DMF. Add N,N'-Disuccinimidyl carbonate (DSC) and a base like pyridine (B92270) to form the NHS ester. Stir the reaction at room temperature for 4-6 hours. The crude product can be purified by flash chromatography to yield the SN-38-linker-NHS ester.[10]
Protocol 2: Lysine Conjugation of SN-38-Linker to a Monoclonal Antibody
-
Antibody Preparation: Perform a buffer exchange to place the monoclonal antibody (mAb) in a conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5) at a concentration of 5-10 mg/mL.[10]
-
Conjugation Reaction: Add a calculated molar excess of the SN-38-linker-NHS ester solution (dissolved in an organic co-solvent like DMSO) to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR). Gently mix and incubate the reaction at room temperature for 1-2 hours.[10]
-
Quenching: Add a quenching solution, such as Tris or glycine, to stop the reaction by consuming any unreacted NHS ester.[10]
-
Purification: Purify the resulting ADC from the unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC).[10]
Visualizations
Caption: General experimental workflow for the synthesis, conjugation, and characterization of an SN-38 ADC.
Caption: Mechanism of action of SN-38 following its release from an antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing SN-38 Lactone Ring Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the pH-dependent hydrolysis of the SN-38 lactone ring. Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the SN-38 lactone ring?
A1: The cytotoxic activity of SN-38, the active metabolite of irinotecan (B1672180), is dependent on the integrity of its closed E-ring lactone structure.[1][2] This form allows SN-38 to bind to and inhibit topoisomerase I, leading to DNA damage and cell death.[1]
Q2: What happens to the lactone ring at physiological pH?
A2: The lactone ring of SN-38 is susceptible to reversible, pH-dependent hydrolysis.[3][4][5] At physiological pH (around 7.4), an equilibrium exists where the closed, active lactone form partially converts to an open, inactive carboxylate form.[1][3][4] This conversion significantly reduces the therapeutic efficacy of the drug.[1][6]
Q3: At what pH is the SN-38 lactone ring most stable?
A3: The lactone ring is most stable in acidic conditions. At a pH of 4.5 or lower, the E-ring remains in its stable, closed lactone configuration.[1][4][6]
Q4: At what pH does the lactone ring fully convert to the carboxylate form?
A4: At a pH of 9.0 or higher, the lactone ring completely hydrolyzes into the inactive carboxylate form.[1][4][6]
Q5: Is the hydrolysis of the lactone ring reversible?
A5: Yes, the hydrolysis is a reversible process.[4][5] The inactive carboxylate form can revert to the active lactone form in an acidic environment. This is a key consideration in drug delivery, as acidic tumor microenvironments or intracellular compartments like lysosomes (pH 4.5-5.0) can promote the conversion back to the active form.[3][7]
Q6: How does the stability of the lactone ring affect in vitro vs. in vivo experiments?
A6: In standard in vitro cell culture media, which is typically buffered at pH 7.4, a significant portion of SN-38 will convert to the inactive carboxylate form. In vivo, while the pH of the blood is also around 7.4, SN-38 is predominantly found in its active lactone form.[8][9] This is partly due to interactions with plasma components and the potential for the drug to be taken up into acidic cellular compartments.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity in in vitro assays.
-
Possible Cause: Hydrolysis of the SN-38 lactone ring to the inactive carboxylate form in the cell culture medium (pH ~7.4).
-
Troubleshooting Steps:
-
pH of Media: Confirm the pH of your cell culture medium.
-
Fresh Preparation: Prepare SN-38 stock solutions fresh in an appropriate solvent (e.g., DMSO) and add to the culture medium immediately before treating the cells to minimize the time for hydrolysis.
-
Acidified Media (Control Experiment): As a control, you can perform a short-term exposure in a slightly acidified medium (if your cell line can tolerate it) to demonstrate the pH-dependency of the cytotoxic effect.
-
Formulation Strategies: Consider using a stabilized formulation of SN-38, such as liposomal or nanoparticle-encapsulated forms, which can protect the lactone ring from hydrolysis.[1][6]
-
Issue 2: Difficulty in quantifying the lactone and carboxylate forms of SN-38.
-
Possible Cause: Inappropriate sample handling and analytical methods that do not prevent the interconversion of the two forms.
-
Troubleshooting Steps:
-
Sample Handling: When collecting samples for analysis, it is crucial to keep them on ice and process them quickly to minimize pH and temperature-dependent conversion.[10]
-
Analytical Method: Utilize a validated HPLC method specifically designed for the simultaneous determination of both the lactone and carboxylate forms.[10][11] This often involves using an ion-pair reversed-phase chromatography approach.[11]
-
pH Control: Ensure the pH of your samples and mobile phase during HPLC analysis is controlled to prevent on-column conversion. Acidic conditions (e.g., pH 3.0) are often used to stabilize the lactone form.[11]
-
Data on pH-Dependent Stability of SN-38
The following table summarizes the state of the SN-38 lactone ring at different pH values.
| pH Value | Predominant Form(s) | Lactone Ring State | Activity Status | Reference(s) |
| ≤ 4.5 | Lactone | Stable, closed | Active | [1][4][6] |
| 7.4 | Lactone and Carboxylate | Equilibrium | Partially active | [1][3][4] |
| > 9.0 | Carboxylate | Completely hydrolyzed, open | Inactive | [1][4] |
This table presents the percentage of SN-38 remaining in the active lactone form after 12 hours of incubation in a pH 7.4 buffer at 37°C.
| Formulation | Lactone Form Remaining (%) | Reference(s) |
| SN-38 Solution | 11.3 | [1] |
| SN-38 Nanocrystals A | 52.1 | [1] |
| SN-38 Nanocrystals B | 73.6 | [1] |
| SN-38 in CS-g-PCL | > 88 | [4] |
Experimental Protocols
Protocol 1: Quantification of SN-38 Lactone and Carboxylate Forms by HPLC
This protocol is a generalized method based on common practices for the analysis of SN-38.[10][11]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of SN-38 standard (e.g., 100 µg/mL) in a suitable organic solvent like acetonitrile (B52724) for the lactone form.
-
To prepare the carboxylate form standard, the stock solution can be diluted in a 50:50 (v/v) mixture of acetonitrile and water, with the pH adjusted to 10.[11]
-
Prepare a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
HPLC Analysis:
-
Column: C18 reversed-phase column.[11]
-
Mobile Phase: An isocratic or gradient mixture of an ion-pair solution (e.g., KH2PO4 buffer), and acetonitrile. A common mobile phase composition is a 30:30:40 (v/v) ratio of ion-pair solution, buffer, and acetonitrile, with the pH adjusted to 3.0 with phosphoric acid.[11]
-
Flow Rate: 1 mL/min.[11]
-
Detection: UV absorbance at 265 nm[11] or fluorescence detection with excitation at 380 nm and emission at 423 nm.[10]
-
Injection Volume: 20 µL.[11]
-
Temperature Control: Maintain the autosampler at 4°C to preserve the equilibrium of the forms.[10]
-
-
Data Analysis:
-
Identify and quantify the peaks for the lactone and carboxylate forms based on their retention times, which are determined using the standard solutions.
-
Construct a calibration curve by plotting the peak area against the concentration for each form and use it to determine the concentrations in the unknown samples.
-
Visualizations
References
- 1. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of MAC-SN-38 ADCs
This guide is designed for researchers, scientists, and drug development professionals encountering suboptimal in vivo efficacy with their MAC-SN-38 antibody-drug conjugates (ADCs). The following question-and-answer format addresses common issues, provides detailed troubleshooting steps, and suggests relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor in vivo efficacy of a MAC-SN-38 ADC?
Poor in vivo efficacy of ADCs is a multifaceted issue. The primary reasons often fall into one of five categories:
-
ADC Instability: Premature release of the SN-38 payload in systemic circulation due to an unstable linker reduces the amount of active drug reaching the tumor and increases systemic toxicity.[1][2][3][4][5]
-
Suboptimal ADC Properties: Issues such as a low drug-to-antibody ratio (DAR), aggregation, or poor solubility can negatively impact the ADC's therapeutic index.[1][6][7][8]
-
Target and Antibody-Related Issues: Low or heterogeneous target antigen expression on tumor cells, poor internalization of the ADC-antigen complex, or insufficient antibody affinity can limit efficacy.[9][10][11]
-
Payload-Specific Challenges: The physicochemical properties of SN-38, including its poor aqueous solubility and the instability of its active lactone form at physiological pH, can compromise its potency.[12][13][14] Additionally, tumor cells may develop resistance to topoisomerase I inhibitors.[15][16]
-
Experimental Design Flaws: An inappropriate animal model, suboptimal dosing regimen, or poor tumor penetration can all lead to misleading efficacy results.[17][18][19]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy Despite High Target Expression
Question: Our MAC-SN-38 ADC shows poor efficacy in our xenograft model, even though we've confirmed high and homogenous expression of the target antigen on the tumor cells. What could be the problem?
Answer: This scenario points towards potential issues with the ADC's stability, its ability to internalize, or the payload's activity once inside the cell.
Troubleshooting Steps & Experiments:
-
Assess ADC Stability in Circulation: The "MAC" (methylene alkoxy carbamate) linker is designed to be self-immolating, but its stability can be influenced by various factors. It's crucial to determine if the SN-38 payload is being released prematurely.
-
Experiment: Conduct a pharmacokinetic (PK) study in the same animal model used for the efficacy studies.[5] Measure the concentrations of:
-
Total antibody (all antibody species, conjugated and unconjugated).
-
Intact ADC (antibody with payload attached).
-
Free SN-38 in plasma over time.
-
-
Analysis: A rapid decrease in the concentration of intact ADC compared to the total antibody suggests linker instability.[2][20]
-
-
Verify ADC Internalization: High surface expression of the target antigen does not guarantee efficient internalization of the ADC.
-
Experiment: Perform an in vitro internalization assay using a fluorescently labeled version of your ADC on your target-expressing cancer cell line. Monitor the fluorescence inside the cells over time using flow cytometry or confocal microscopy.
-
Analysis: Compare the internalization rate of your MAC-SN-38 ADC to a known internalizing antibody for the same target. Low internalization will result in reduced payload delivery.[10]
-
-
Evaluate Payload Release and Activity: The linker must be efficiently cleaved within the lysosome to release the SN-38 payload.
-
Experiment: Conduct an in vitro cytotoxicity assay (e.g., MTS or CellTiter-Glo) comparing the potency of your MAC-SN-38 ADC against free SN-38 on the target cancer cell line.
-
Analysis: If the ADC is significantly less potent than free SN-38 (accounting for the internalization step), it may indicate inefficient payload release or the development of resistance to SN-38.[15]
-
Troubleshooting Workflow for Issue 1
Caption: Troubleshooting workflow for poor ADC efficacy with high target expression.
Issue 2: High In Vitro Potency, But Poor In Vivo Efficacy
Question: Our MAC-SN-38 ADC is highly potent in our in vitro cytotoxicity assays, but this doesn't translate to our in vivo studies. Why is there a discrepancy?
Answer: A disconnect between in vitro and in vivo results often points to issues with the ADC's pharmacokinetics, distribution within the tumor, or the choice of the in vivo model.
Troubleshooting Steps & Experiments:
-
Characterize ADC Pharmacokinetics (PK): As mentioned previously, a detailed PK study is essential. In vitro assays do not account for clearance and stability in the bloodstream.
-
Assess Tumor Penetration: ADCs are large molecules, and their ability to penetrate dense solid tumors can be limited.[8][19]
-
Experiment: Administer a fluorescently labeled ADC to tumor-bearing mice. At various time points, excise the tumors and perform immunohistochemistry (IHC) or immunofluorescence (IF) to visualize the distribution of the ADC from the blood vessels into the tumor mass.
-
Analysis: If the ADC is only localized around the blood vessels and does not reach the core of the tumor, this can severely limit its efficacy.
-
-
Evaluate the "Bystander Effect": SN-38 is membrane-permeable and can kill neighboring antigen-negative tumor cells (the "bystander effect").[21][22] This is a key advantage in vivo that is not always captured in vitro. However, its effectiveness depends on efficient release within the tumor microenvironment.
-
Experiment: Develop a co-culture in vitro assay with a mix of antigen-positive and antigen-negative cells. Treat with the ADC and measure the viability of both cell populations.
-
Analysis: A strong bystander effect in vitro is a good indicator. If in vivo efficacy is still poor, it may point to insufficient ADC concentration or payload release within the tumor.
-
Data Summary: Factors Influencing In Vivo Efficacy
| Parameter | Potential Issue | Recommended Analysis |
| Drug-to-Antibody Ratio (DAR) | Too low: Insufficient potency. Too high: Rapid clearance, aggregation. | Mass Spectrometry (Intact & Reduced) |
| Linker Stability | Premature cleavage in plasma. | In vivo PK study (Total Ab vs. ADC) |
| Tumor Penetration | Limited distribution in solid tumors. | Immunohistochemistry/Immunofluorescence |
| Payload Activity | Inactivation of SN-38 lactone ring. | LC-MS to quantify lactone vs. carboxylate form. |
| Target Antigen | Low or heterogeneous expression. | IHC on tumor sections. |
Issue 3: Unexpected Toxicity Observed In Vivo
Question: We are observing significant toxicity (e.g., weight loss, neutropenia) in our animal models at doses where we expect to see efficacy. What could be causing this?
Answer: Unexpected toxicity is often a result of premature payload release, off-target binding of the antibody, or inherent sensitivity of the animal model to the payload.
Troubleshooting Steps & Experiments:
-
Confirm Premature Payload Release: This is the most common cause of off-target toxicity.[6][8]
-
Experiment: As detailed in the previous sections, perform a PK study and measure the levels of free SN-38 in circulation.
-
Analysis: High levels of circulating free SN-38 are a strong indicator of linker instability and the likely cause of systemic toxicity.[23]
-
-
Investigate Off-Target Binding: The antibody component of the ADC may be cross-reacting with healthy tissues.
-
Experiment: Perform tissue cross-reactivity studies by IHC on a panel of normal tissues from the species used in your in vivo model.
-
Analysis: Binding to healthy tissues can lead to on-target, off-tumor toxicity, where the ADC is delivering the payload to non-cancerous cells.
-
-
Optimize the Dosing Regimen: The dosing schedule can have a significant impact on tolerability.
MAC-SN-38 ADC Mechanism of Action & Potential Failure Points
Caption: Key steps and potential failure points in the mechanism of action of a MAC-SN-38 ADC.
Experimental Protocols
Protocol 1: In Vivo ADC Pharmacokinetic Analysis by LC-MS
Objective: To determine the concentration of total antibody, intact ADC, and free SN-38 in plasma over time.
Methodology:
-
Animal Dosing: Administer the MAC-SN-38 ADC to a cohort of tumor-naive mice (or the same strain as your efficacy model) via the intended route of administration (typically intravenous).
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks). Process the blood to obtain plasma and store at -80°C.
-
Sample Preparation:
-
Total Antibody: Use a generic human IgG ELISA kit or a target-specific ELISA.
-
Intact ADC: Develop a hybrid ligand-binding mass spectrometry (LB-MS) method.[20] Capture the ADC from the plasma using an anti-human IgG antibody coated on magnetic beads. After washing, elute the ADC and analyze by high-resolution mass spectrometry (HRMS) to measure the different DAR species.[2][25][26]
-
Free SN-38: Precipitate plasma proteins with acetonitrile. Evaporate the supernatant and reconstitute in a suitable solvent for analysis by LC-MS/MS.
-
-
Data Analysis: Plot the concentration of each species versus time to determine key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Protocol 2: Tumor Penetration by Immunofluorescence
Objective: To visualize the distribution of the ADC within the tumor mass.
Methodology:
-
ADC Labeling: Covalently label your MAC-SN-38 ADC with a fluorescent dye (e.g., Alexa Fluor 647). Ensure the labeling process does not affect the ADC's binding or activity.
-
Animal Dosing: Administer the fluorescently labeled ADC to tumor-bearing mice.
-
Tissue Collection: At selected time points (e.g., 24 hr, 72 hr, 1 week), euthanize the animals and perfuse with PBS followed by 4% paraformaldehyde. Excise the tumors and prepare them for cryosectioning.
-
Staining:
-
Stain the tumor sections with an antibody against a blood vessel marker (e.g., CD31) conjugated to a different colored fluorophore.
-
Use a nuclear counterstain like DAPI.
-
-
Imaging and Analysis: Acquire images using a confocal microscope. Analyze the co-localization of the ADC signal with the blood vessel marker and its penetration distance into the tumor parenchyma.
This technical support guide provides a framework for systematically troubleshooting poor in vivo efficacy of MAC-SN-38 ADCs. By carefully evaluating each component of the ADC and the experimental design, researchers can identify and address the underlying causes of suboptimal performance.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Characterization of intact antibody-drug conjugates from plasma/serum in vivo by affinity capture capillary liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. mdpi.com [mdpi.com]
- 5. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. adcreview.com [adcreview.com]
- 19. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oncologyvoicenetwork.com [oncologyvoicenetwork.com]
- 25. Characterization of intact antibody-drug conjugates from plasma/serum in vivo by affinity capture capillary liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Immunogenicity of SN-38 Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SN-38 antibody-drug conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the immunogenicity of SN-38 ADCs during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of immunogenicity in SN-38 ADCs?
A1: The immunogenicity of SN-38 ADCs is a multifaceted issue stemming from the complex nature of these biotherapeutics. The immune response can be directed against three main components:
-
The antibody: The monoclonal antibody (mAb) component, even if humanized, can present immunogenic epitopes, particularly in the complementarity-determining regions (CDRs).[1] Non-human or chimeric antibodies have a higher intrinsic immunogenicity.
-
The SN-38 payload: SN-38, as a small molecule, can act as a hapten.[2] When conjugated to the larger antibody carrier, it can become immunogenic, leading to the formation of anti-drug antibodies (ADAs).
-
The linker: The chemical linker connecting the antibody and SN-38 can also be immunogenic or create new epitopes (neoepitopes) at the conjugation site. The stability of the linker is a critical factor; unstable linkers that release SN-38 prematurely can potentially increase off-target toxicity and immunogenicity.[2][3]
Q2: What are the potential clinical consequences of an immune response to an SN-38 ADC?
A2: The development of anti-drug antibodies (ADAs) against an SN-38 ADC can have several clinical implications, ranging from no observable effect to serious adverse events. Potential consequences include:
-
Altered Pharmacokinetics (PK): ADAs can bind to the ADC, leading to accelerated clearance from the circulation and reduced exposure of the tumor to the therapeutic agent.
-
Reduced Efficacy: Neutralizing antibodies (NAbs), a subset of ADAs, can directly inhibit the ADC's ability to bind to its target on tumor cells, thereby diminishing its anti-cancer activity.
-
Safety Issues: The formation of immune complexes between the ADC and ADAs can potentially lead to hypersensitivity reactions, infusion reactions, and in some cases, more severe immune-related toxicities.
Q3: What are the main strategies to reduce the immunogenicity of SN-38 ADCs?
A3: Several strategies can be employed during the design and development of SN-38 ADCs to minimize their immunogenic potential:
-
Antibody Humanization and De-immunization: Replacing non-human antibody sequences with human ones (humanization) is a standard approach to reduce the immunogenicity of the mAb component.[1] De-immunization involves identifying and removing potential T-cell epitopes from the antibody sequence through protein engineering.
-
Linker and Conjugation Site Optimization: The choice of linker and the site of conjugation on the antibody can significantly impact immunogenicity. Using more stable linkers can prevent premature drug release.[2][3] Site-specific conjugation methods can lead to a more homogeneous product with a defined drug-to-antibody ratio (DAR), which may reduce the generation of neoepitopes.
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the ADC (PEGylation) can shield immunogenic epitopes on the antibody and the linker-drug, thereby reducing the likelihood of an immune response.[4][5][6] PEGylation can also improve the ADC's pharmacokinetic profile.[6]
-
Epitope Masking: This approach involves engineering a "mask" that reversibly binds to and covers the immunogenic regions of the ADC, preventing their recognition by the immune system. This mask is typically designed to be cleaved or removed in the tumor microenvironment, unmasking the ADC to exert its therapeutic effect.
Q4: How is the immunogenicity of SN-38 ADCs assessed?
A4: A tiered approach is typically used to evaluate the immunogenicity of SN-38 ADCs. This involves a series of assays to detect, confirm, and characterize anti-drug antibodies (ADAs).
Troubleshooting Guides
Issue 1: High incidence of anti-drug antibodies (ADAs) observed in preclinical studies.
| Potential Cause | Troubleshooting Steps |
| High immunogenicity of the antibody backbone. | 1. Sequence Analysis: Perform in silico analysis to identify potential T-cell and B-cell epitopes in the antibody variable regions. 2. Humanization/De-immunization: If the antibody is not fully human, consider further humanization. If humanized, proceed with de-immunization by mutating identified T-cell epitope residues. 3. Framework Selection: Select a human germline framework with low predicted immunogenicity. |
| Immunogenicity of the SN-38 payload or linker. | 1. Linker Modification: Evaluate alternative linkers with different chemical properties. More stable linkers may reduce immunogenicity.[2][3] 2. PEGylation: Introduce PEG chains to the linker or antibody to mask potential epitopes.[4][6] 3. Conjugation Site: If using random conjugation, switch to a site-specific conjugation method to create a more homogeneous product and avoid creating neoepitopes in highly immunogenic regions. |
| Presence of aggregates in the ADC formulation. | 1. Formulation Optimization: Screen different buffer conditions (pH, excipients) to minimize aggregation. 2. Storage Conditions: Ensure proper storage temperatures and avoid freeze-thaw cycles that can induce aggregation. 3. Purification: Enhance the purification process to remove aggregates before administration. |
Issue 2: Inconsistent results in the anti-SN-38 ADC ADA ELISA.
| Potential Cause | Troubleshooting Steps |
| High background signal. | 1. Blocking: Optimize the blocking buffer concentration and incubation time. Consider using a different blocking agent. 2. Washing: Increase the number and rigor of wash steps. 3. Reagent Concentration: Titrate the detection reagent to a lower concentration. |
| Low sensitivity. | 1. Coating Concentration: Optimize the concentration of the ADC used for coating the plate. 2. Incubation Times: Increase the incubation times for sample and detection antibody steps. 3. Signal Amplification: Consider using a more sensitive substrate or a signal amplification system. |
| Matrix interference. | 1. Sample Dilution: Increase the dilution of the serum or plasma samples. 2. Matrix-Specific Controls: Include matrix-matched negative controls to assess the level of background. 3. Assay Buffer: Add blocking agents to the assay buffer to reduce non-specific binding. |
Quantitative Data Summary
Clinical trial data for two SN-38 ADCs, Labetuzumab Govitecan and Sacituzumab Govitecan, have provided insights into their immunogenic potential in human subjects.
Table 1: Immunogenicity of Labetuzumab Govitecan in Metastatic Colorectal Cancer Patients
| Parameter | Result | Reference |
| Number of Patients Evaluated | 86 | [7][8][9] |
| Anti-drug/anti-antibody Antibodies Detected | Not detected | [7][8][9] |
Table 2: Immunogenicity of Sacituzumab Govitecan in various clinical trials
| Parameter | Observation | Reference |
| Immunogenicity | Repeated doses can be administered without evoking interfering anti-sacituzumab govitecan antibodies. | [10] |
Experimental Protocols
Protocol 1: Anti-SN-38 ADC ADA Bridging ELISA
This protocol outlines a general procedure for detecting ADAs against an SN-38 ADC.
Materials:
-
96-well microtiter plates
-
SN-38 ADC
-
Biotinylation reagent (e.g., NHS-biotin)
-
Labeling reagent (e.g., Sulfo-TAG NHS ester for Meso Scale Discovery platform)
-
Streptavidin
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Assay diluent
-
Positive and negative control serum samples
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with streptavidin and incubate overnight at 4°C.
-
Reagent Preparation:
-
Prepare biotinylated SN-38 ADC according to the manufacturer's protocol.
-
Prepare labeled SN-38 ADC (e.g., with Sulfo-TAG) according to the manufacturer's protocol.
-
-
Assay: a. Wash the streptavidin-coated plate with wash buffer. b. Block the plate with blocking buffer for 1-2 hours at room temperature. c. Wash the plate. d. Add biotinylated SN-38 ADC to the wells and incubate for 1 hour. e. Wash the plate. f. Add patient serum samples, positive controls, and negative controls to the wells and incubate for 1-2 hours. g. Wash the plate. h. Add labeled SN-38 ADC to the wells and incubate for 1 hour. i. Wash the plate. j. Add read buffer (if using MSD) and read the plate on the appropriate plate reader.
Protocol 2: T-cell Proliferation Assay
This assay assesses the potential of an SN-38 ADC to induce a T-cell response.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
SN-38 ADC
-
Positive control (e.g., PHA or anti-CD3/CD28 beads)
-
Negative control (unconjugated antibody)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
[³H]-thymidine or a fluorescent dye (e.g., CFSE)
-
Scintillation counter or flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate PBMCs in a 96-well plate.
-
Add the SN-38 ADC, positive control, and negative control to the respective wells in triplicate.
-
Incubate the plate for 5-7 days at 37°C in a CO₂ incubator.
-
For [³H]-thymidine incorporation: a. Add [³H]-thymidine to each well and incubate for an additional 18-24 hours. b. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
For CFSE-based assay: a. Stain PBMCs with CFSE before plating. b. After incubation, harvest the cells and analyze the CFSE dilution by flow cytometry to determine the percentage of proliferating T-cells.
Protocol 3: Cell-Based Neutralizing Antibody (NAb) Assay
This assay determines if ADAs in a patient's serum can inhibit the cytotoxic activity of the SN-38 ADC.
Materials:
-
Target cancer cell line that expresses the antigen recognized by the ADC
-
SN-38 ADC
-
Patient serum samples (heat-inactivated)
-
Positive control NAb
-
Negative control serum
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
In a separate plate, pre-incubate the SN-38 ADC with patient serum samples, positive control NAb, and negative control serum for 1-2 hours at 37°C.
-
Add the ADC-serum mixtures to the cells.
-
Incubate for a period sufficient to observe ADC-mediated cytotoxicity (e.g., 72-96 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. A neutralizing antibody will result in an increase in cell viability (luminescence) compared to the control.
References
- 1. precisionantibody.com [precisionantibody.com]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of PEGylation on the efficacy and uptake of an immunostimulatory nanoparticle in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase I/II Trial of Labetuzumab Govitecan (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Optimizing Dosing Schedules for MAC-SN-38 ADC in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on optimizing dosing schedules for a model Antibody-Drug Conjugate (ADC), MAC-SN-38, in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind optimizing the dosing schedule for an SN-38-based ADC like MAC-SN-38?
A1: The primary goal of optimizing the dosing schedule for MAC-SN-38 is to maximize its therapeutic window. This involves finding a balance between anti-tumor efficacy and acceptable toxicity.[1][2] Key factors to consider are the dose level, the frequency of administration, and the duration of the treatment cycle.[1][2] The optimization process aims to deliver a sufficient concentration of the SN-38 payload to the tumor cells to induce cell death while minimizing exposure to healthy tissues to reduce off-target toxicities.[3]
Q2: What is the mechanism of action for the SN-38 payload?
A2: SN-38 is the active metabolite of irinotecan (B1672180) and a potent topoisomerase I inhibitor.[3][4] It functions by binding to the DNA-topoisomerase I complex, which prevents the re-ligation of single-strand breaks generated during DNA replication.[4] This leads to the accumulation of double-strand DNA breaks during the S-phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[3][5]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the dosing schedule?
A3: The Drug-to-Antibody Ratio (DAR), which is the average number of SN-38 molecules conjugated to each monoclonal antibody (MAC), is a critical quality attribute that significantly influences the ADC's properties.[6]
-
Higher DAR (e.g., 7-8): Can increase potency, potentially allowing for lower or less frequent dosing to achieve the desired therapeutic effect. However, a high DAR can also increase the risk of toxicity and may negatively impact pharmacokinetics due to increased hydrophobicity, which can lead to aggregation.[3][6]
-
Lower DAR (e.g., 2-4): Often results in better pharmacokinetics, a wider therapeutic window, and lower toxicity.[6] This may necessitate higher or more frequent dosing to achieve the same level of efficacy as a high DAR ADC.
The optimal dosing schedule will, therefore, be highly dependent on the specific DAR of the MAC-SN-38 ADC batch being used.
Troubleshooting Guide
Q4: We are observing significant toxicity (e.g., weight loss, neutropenia) in our animal models at our initial dose. What are our options?
A4: If significant toxicity is observed, several strategies can be employed to mitigate these effects while maintaining anti-tumor activity:
-
Dose Reduction: This is the most straightforward approach. Reducing the administered dose should proportionally decrease toxicity.
-
Fractionation of the Dose: Instead of a single high dose, consider administering smaller, more frequent doses. For example, a weekly dose could be split into two twice-weekly administrations. This can help maintain a therapeutic concentration of the ADC in the blood while reducing peak concentrations (Cmax) that are often associated with toxicity.
-
Altering the Dosing Schedule: Increasing the interval between doses (e.g., moving from a once-weekly to a once-every-two-weeks schedule) can allow for recovery from toxic effects, such as neutropenia.
-
Body Weight Cap Dosing: For some ADCs, dose-capping at a certain body weight has been used to reduce toxicity in heavier animals.[1][2]
Q5: Our MAC-SN-38 ADC is not showing the expected anti-tumor efficacy in our xenograft model. What are some potential reasons and troubleshooting steps?
A5: A lack of efficacy can stem from several factors. Consider the following troubleshooting steps:
-
Confirm Target Expression: Ensure that the tumor model being used expresses the target antigen for the "MAC" antibody at sufficient levels. Low or heterogeneous target expression can limit the amount of ADC that localizes to the tumor.
-
Increase the Dose or Frequency: If toxicity is not a limiting factor, carefully escalating the dose or increasing the dosing frequency may improve efficacy. It is crucial to monitor for any signs of toxicity during dose escalation.
-
Evaluate ADC Stability: The linker connecting SN-38 to the antibody should be stable in circulation but release the payload within the tumor.[1] Premature release of SN-38 in the bloodstream can lead to reduced tumor delivery and increased systemic toxicity. Conversely, a linker that is too stable may not efficiently release the payload inside the cancer cells.
-
Consider the Bystander Effect: SN-38 can exert a "bystander effect," where the payload released from a target cancer cell can kill neighboring cancer cells, including those that may not express the target antigen.[3] The linker chemistry influences the efficiency of this effect. If a highly stable, non-cleavable linker is used, the bystander effect may be limited.
Data Presentation
Table 1: Example Dosing Regimens for SN-38 ADCs in Preclinical Models
| ADC | Animal Model | Tumor Model | Dosing Schedule | Observed Efficacy | Reference |
| hRS7-CL2A-SN-38 | Nude Mice | Calu-3 (NSCLC) | 0.4 mg/kg (SN-38 equiv.), q4dx4 | Significant anti-tumor effects | [7] |
| hRS7-CL2A-SN-38 | Nude Mice | Capan-1 (Pancreatic) | 0.2 mg/kg (SN-38 equiv.), 2x/week for 4 weeks | Significant anti-tumor effects | [8] |
| hRS7-CL2A-SN-38 | Nude Mice | BxPC-3 (Pancreatic) | 0.4 mg/kg (SN-38 equiv.), 2x/week for 4 weeks | Significant anti-tumor effects | [7] |
| hRS7-CL2A-SN-38 | Nude Mice | COLO 205 (Colorectal) | 0.2 mg/kg (SN-38 equiv.), 2x/week for 4 weeks | Significant anti-tumor effects | [8] |
| Sacituzumab Govitecan | Mice | Human Tumor Xenografts | 10 mg/kg, Days 1 and 8 of a 21-day cycle | Enhanced drug uptake by cancer cells | [3][9] |
Table 2: Tolerability of an Anti-Trop-2-SN-38 ADC in Animal Models
| Animal Model | Dosing Schedule | Key Toxicity Findings | Reference |
| Mice | 2 x 12 mg/kg (SN-38 equivalents) | Short-lived elevations in ALT and AST liver enzymes. | [7] |
| Cynomolgus Monkeys | 2 x 0.96 mg/kg (SN-38 equivalents) | Transient decreases in blood counts (did not fall below normal ranges). | [7] |
Experimental Protocols
1. In Vivo Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (4-8 weeks old).
-
Cell Line: A human cancer cell line known to express the target antigen for the "MAC" antibody (e.g., Calu-3 for lung cancer, Capan-1 for pancreatic cancer).
-
Tumor Implantation: Subcutaneously implant 5-10 x 10^6 tumor cells in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Dosing: Administer the MAC-SN-38 ADC, a non-targeting control ADC, and a vehicle control (e.g., saline) via intravenous (IV) injection according to the planned dosing schedule. Doses are often expressed in mg/kg of the total ADC or as SN-38 equivalents.
-
Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Body weight changes (as a measure of toxicity), survival analysis.
-
-
Data Analysis: Compare tumor growth curves between treatment and control groups. Statistical analysis (e.g., t-test, ANOVA) should be used to determine significance.
2. Tolerability Study in Mice
-
Animal Model: Healthy, non-tumor-bearing mice (e.g., Swiss-Webster).
-
Dosing: Administer escalating doses of the MAC-SN-38 ADC based on the planned clinical starting dose and expected toxicity profile.
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Record body weight at least twice weekly.
-
Collect blood samples at baseline and at specified time points post-dosing for hematology (e.g., complete blood counts to assess for neutropenia) and clinical chemistry (e.g., ALT, AST to assess liver function).
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Visualizations
Caption: Mechanism of action of MAC-SN-38 ADC leading to apoptosis.
Caption: Workflow for optimizing MAC-SN-38 ADC dosing schedules.
References
- 1. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model-Informed Therapeutic Dose Optimization Strategies for Antibody-Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration-Approved Antibody-Drug Conjugates? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MAC Glucuronide SN-38 ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic index of MAC (Maleimidocaproyl) Glucuronide SN-38 Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
Researchers may encounter several challenges during the development and optimization of SN-38 ADCs. The following tables summarize common issues, their potential causes, and recommended troubleshooting strategies.
Issue 1: Low In Vitro Cytotoxicity
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inefficient Linker Cleavage | Verify β-glucuronidase activity in the target cell line. | Increased release of free SN-38 and enhanced cytotoxicity. |
| Low Drug-to-Antibody Ratio (DAR) | Optimize conjugation conditions (e.g., molar ratio of linker-drug to antibody, reaction time) to achieve a higher DAR.[1] | A higher DAR can lead to increased potency.[2] |
| Reduced SN-38 Activity | Ensure the active lactone form of SN-38 is maintained; hydrolysis to the inactive carboxylate form can occur at physiological pH. | Consistent and potent cytotoxic activity. |
| Target Antigen Expression | Confirm high and homogeneous expression of the target antigen on the cell surface. | Improved ADC binding and internalization, leading to higher intracellular drug concentration. |
Issue 2: High In Vivo Toxicity
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Premature Linker Cleavage in Circulation | Assess ADC stability in plasma from relevant species. Consider linker modification to enhance stability. | Reduced off-target toxicity due to lower systemic exposure to free SN-38.[3] |
| High DAR | Evaluate ADCs with a lower DAR (e.g., 2-4). | A lower DAR often results in a wider therapeutic window and better pharmacokinetics.[2] |
| "On-Target, Off-Tumor" Toxicity | Select targets with high tumor-specific expression and minimal expression in healthy tissues. | Minimized damage to healthy tissues, improving the overall safety profile. |
| Hydrophobicity of the ADC | Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker design.[1][3] | Improved solubility, reduced aggregation, and potentially altered pharmacokinetic profile. |
Issue 3: ADC Aggregation and Instability
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High Hydrophobicity of SN-38 | Use co-solvents like DMSO or DMF during the conjugation reaction, keeping the final concentration low (<10%).[1] | Enhanced solubility of the drug-linker and more efficient conjugation. |
| High DAR | Aim for a moderate DAR, as a higher number of hydrophobic SN-38 molecules increases the propensity for aggregation.[1] | Improved stability and reduced precipitation of the ADC. |
| Suboptimal Formulation Buffer | Screen different buffer conditions (pH, excipients) to identify a formulation that minimizes aggregation. | Long-term stability of the purified ADC. |
| Freeze-Thaw Cycles | Aliquot the ADC and avoid repeated freezing and thawing. For long-term storage, consider lyophilization. | Preservation of ADC integrity and activity. |
Frequently Asked Questions (FAQs)
Q1: We are observing a consistently low Drug-to-Antibody Ratio (DAR) in our SN-38 ADC preparations. What are the potential causes and how can we troubleshoot this?
A low DAR can stem from several factors. Inefficient activation of the glucuronide linker or incomplete conjugation to the antibody are common culprits. To troubleshoot, first verify the integrity and reactivity of your MAC-glucuronide-SN-38 linker. Next, optimize the conjugation reaction conditions. This includes adjusting the molar ratio of the linker-drug to the antibody, as a higher excess of the linker can drive the reaction towards a higher DAR.[1] Also, consider the reaction buffer pH, time, and temperature, as these can influence the efficiency of the conjugation chemistry.
Q2: Our SN-38 ADC shows high potency in vitro but limited efficacy in our in vivo xenograft models. What could explain this discrepancy?
This is a common challenge in ADC development. Several factors could be at play. Poor plasma stability of the ADC, leading to premature release of SN-38, can result in suboptimal tumor delivery and increased systemic toxicity.[3] The tumor microenvironment itself can also present barriers to ADC penetration and efficacy. Additionally, the pharmacokinetics of the ADC in the animal model may lead to rapid clearance, preventing sufficient accumulation in the tumor. A thorough investigation of the ADC's in vivo stability, pharmacokinetics, and biodistribution is recommended.
Q3: How does the hydrophobicity of SN-38 impact the therapeutic index of our ADC, and how can we mitigate these effects?
SN-38 is a notoriously hydrophobic molecule, which can lead to aggregation and poor solubility of the resulting ADC, especially at higher DARs.[1][2] This can negatively impact the ADC's manufacturing, stability, and pharmacokinetic properties, ultimately narrowing the therapeutic window. To mitigate this, consider incorporating hydrophilic modifications into the linker, such as polyethylene glycol (PEG) chains.[1][3] PEGylation can improve the ADC's aqueous solubility, reduce aggregation, and potentially prolong its circulation half-life.
Q4: What is the "bystander effect," and how does the MAC-glucuronide linker contribute to it?
The bystander effect is a phenomenon where the cytotoxic payload released from a target cancer cell can diffuse and kill neighboring cancer cells, including those that may not express the target antigen. This is particularly advantageous in tumors with heterogeneous antigen expression. The MAC-glucuronide linker is designed to be cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomal compartments of cells and also present in the tumor microenvironment. Upon cleavage, the released SN-38, being membrane-permeable, can exert its cytotoxic effect on adjacent cells.
Experimental Protocols
1. Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma by measuring the amount of prematurely released SN-38 over time.
-
Materials:
-
SN-38 ADC
-
Control plasma (from the species to be used in in vivo studies, e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
Formic acid
-
LC-MS/MS system
-
-
Procedure:
-
Spike the SN-38 ADC into pre-warmed plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect an aliquot of the plasma-ADC mixture.
-
To precipitate proteins and extract the released SN-38, add 3 volumes of cold acetonitrile with an internal standard to the plasma sample.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
Quantify the concentration of free SN-38 using a standard curve.
-
The stability is often reported as the percentage of ADC remaining intact over time.
-
2. In Vitro Bystander Effect Co-Culture Assay
This assay quantifies the ability of an SN-38 ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.
-
Materials:
-
Antigen-positive cancer cell line ("target cells")
-
Antigen-negative cancer cell line ("bystander cells")
-
Cell-permeant fluorescent dye (e.g., CellTracker™ Green)
-
SN-38 ADC
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
Plate reader or flow cytometer
-
-
Procedure:
-
Label the bystander cells with a fluorescent dye according to the manufacturer's protocol.
-
Seed a mixture of target and labeled bystander cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only labeled bystander cells.
-
Allow the cells to adhere overnight.
-
Treat the co-cultures with serial dilutions of the SN-38 ADC and the isotype control ADC.
-
Incubate for a period that allows for ADC processing and payload release (e.g., 72-96 hours).
-
Measure the viability of the bystander cells by quantifying the fluorescent signal using a plate reader or by flow cytometry.
-
The bystander effect is determined by the reduction in viability of the bystander cells in the co-culture compared to the bystander-only control.
-
Visualizations
Caption: SN-38 induced apoptosis signaling pathway.
Caption: Experimental workflow for ADC development.
Caption: Troubleshooting flowchart for ADC performance.
References
addressing batch-to-batch variability in MAC-SN-38 synthesis
Welcome to the technical support center for MAC-SN-38 synthesis. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability in the synthesis of MAC-SN-38, a macromolecular conjugate of the potent anti-cancer agent SN-38.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in MAC-SN-38 synthesis?
A1: Batch-to-batch variability in the synthesis of macromolecular-SN-38 conjugates can arise from several factors throughout the manufacturing process. Key sources include the quality and consistency of raw materials, slight deviations in reaction conditions, and the efficiency of purification steps.[1][2][3][4] Inconsistency in the active pharmaceutical ingredient (API), SN-38, or the macromolecular carrier can significantly impact the final product's quality.[1][2][3]
Q2: How does the quality of starting materials affect the synthesis outcome?
A2: The physical and chemical properties of the starting materials, including SN-38 and the macromolecular carrier, are critical. Variability in attributes such as purity, particle size, and the presence of impurities can lead to inconsistent reaction kinetics, lower yields, and a heterogeneous product profile.[1][2][3][4] For instance, different synthetic routes or crystallization processes for SN-38 can result in batches with different physical properties that affect their reactivity.[1][2][3]
Q3: What are the critical process parameters that need to be tightly controlled during the conjugation reaction?
A3: The conjugation of SN-38 to the macromolecular carrier is a critical step where precise control of process parameters is essential. These parameters include:
-
pH of the reaction buffer: The pH can influence the reactivity of the functional groups involved in the conjugation.[5]
-
Reaction temperature and time: Deviations can lead to incomplete reactions or degradation of the product.[5]
-
Molar ratio of reactants: The ratio of SN-38 to the macromolecular carrier and any coupling agents will directly affect the drug-to-antibody ratio (DAR) or drug loading.[5]
Q4: Which analytical techniques are recommended for assessing the consistency of MAC-SN-38 batches?
A4: A suite of analytical methods is necessary to ensure the quality and consistency of each batch. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.[6][7]
-
Size-Exclusion Chromatography (SEC): To assess for aggregation or fragmentation of the conjugate.[8][9]
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify the conjugation sites.[9][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during MAC-SN-38 synthesis.
Problem 1: Low Yield of the Final MAC-SN-38 Conjugate
| Potential Cause | Troubleshooting Step |
| Inefficient conjugation reaction | Optimize reaction conditions such as pH, temperature, and incubation time. Increase the molar excess of the activated SN-38 linker.[5] |
| Degradation of SN-38 or the conjugate | Ensure the use of high-purity, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). SN-38's lactone ring is susceptible to hydrolysis at pH > 6.[11] |
| Poor recovery during purification | Optimize the purification method. For column chromatography, ensure appropriate stationary and mobile phases are used. For tangential flow filtration, select a membrane with the appropriate molecular weight cut-off. |
| Variability in raw materials | Thoroughly characterize all incoming raw materials to ensure they meet specifications.[1][2][3] |
Problem 2: High Batch-to-Batch Variability in Drug Loading (DAR)
| Potential Cause | Troubleshooting Step |
| Inconsistent activation of SN-38 or the macromolecule | Standardize the activation procedure, ensuring precise timing and stoichiometry of activating agents. |
| Fluctuations in reaction stoichiometry | Carefully control the molar ratios of the SN-38 derivative, macromolecule, and coupling agents.[5] |
| Variations in reaction conditions | Maintain strict control over reaction time, temperature, and pH.[5] |
| Heterogeneity of the macromolecular carrier | Characterize the starting macromolecule for consistency in terms of molecular weight distribution and number of available conjugation sites. |
Problem 3: Presence of Aggregates in the Final Product
| Potential Cause | Troubleshooting Step |
| High drug-to-antibody ratio (DAR) | A high DAR can increase the hydrophobicity of the conjugate, leading to aggregation. Optimize the reaction to target a lower, more consistent DAR.[5] |
| Use of organic co-solvents | Minimize the amount of organic co-solvent (e.g., DMSO, DMF) used to dissolve the SN-38 linker to typically less than 10% of the total reaction volume.[5] |
| Unfavorable buffer conditions | Screen different formulation buffers for their ability to maintain the stability of the conjugate. Consider the inclusion of stabilizing excipients like polysorbates or sugars.[5] |
| Inadequate purification | Optimize the purification process (e.g., SEC) to effectively remove aggregates.[8][9] |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for SN-38 and its conjugates from various studies. These values can serve as a benchmark for your own experiments.
Table 1: In Vitro Cytotoxicity of SN-38 and its Conjugates
| Compound | Cell Line | IC50 Value |
| SN-38 | CT26 | 20.4 nmol/L[12] |
| CPT-11 | CT26 | 46.7 x 10³ nmol/L[12] |
| CS-(10s)SN38 | CT26 | 3.5 x 10³ nmol/L[12] |
| CS-(20s)SN38 | CT26 | 1.8 x 10³ nmol/L[12] |
| SN-38/NCs-A | HepG2 | 0.076 µg/mL[7] |
| SN-38/NCs-B | HepG2 | 0.179 µg/mL[7] |
| SN-38 Solution | HepG2 | 0.683 µg/mL[7] |
Table 2: Pharmacokinetic Parameters of SN-38 after Administration of Different Formulations in Rats
| Formulation | AUC₀₋₂₄ (µg·h/L) |
| CPT-11 | Significantly lower than conjugates[12] |
| CS-(10s)SN38 | 7,011.18 ± 969.76[12] |
| CS-(20s)SN38 | 8,925.92 ± 1,907.46[12] |
Experimental Protocols
Protocol 1: General Synthesis of a Macromolecule-SN-38 Conjugate
This protocol outlines the general steps for conjugating SN-38 to a macromolecular carrier.
-
Activation of SN-38:
-
SN-38 is first derivatized to introduce a reactive functional group for linker attachment. This often involves protecting the 10-hydroxyl group, reacting the 20-hydroxyl group, and then deprotecting.[13]
-
Alternatively, a linker can be attached to the 10-hydroxyl group.[14] For example, to a solution of a bromo-functionalized linker precursor in anhydrous DMF, add SN-38 and cesium carbonate. Stir the reaction at room temperature for 10 hours.[15]
-
-
Activation of the Linker for Conjugation:
-
The SN-38-linker construct is then activated for conjugation to the macromolecule. For conjugation to lysine (B10760008) residues, an N-hydroxysuccinimide (NHS) ester is commonly formed.[15]
-
Dissolve the purified SN-38-linker (with a terminal carboxylic acid) in anhydrous DMF. Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base like DIPEA. Stir at room temperature for 4-6 hours.[15]
-
-
Conjugation to the Macromolecule:
-
The activated SN-38-linker is added to a solution of the macromolecule (e.g., an antibody) in an appropriate buffer (e.g., PBS pH 7.4).
-
The reaction is allowed to proceed at room temperature or 4°C for a specified time (e.g., 1-2 hours).[15]
-
-
Purification of the Conjugate:
-
The resulting MAC-SN-38 conjugate is purified to remove unreacted drug-linker and other small molecules. Size-exclusion chromatography (SEC) is a common method.[15]
-
The purified conjugate is then buffer-exchanged into a suitable formulation buffer and concentrated.
-
Protocol 2: HPLC Method for Purity and SN-38 Content Analysis
This protocol provides a general method for analyzing the purity of MAC-SN-38 and quantifying the amount of conjugated SN-38.
-
Sample Preparation:
-
To determine purity, dissolve the MAC-SN-38 conjugate in the mobile phase.
-
To determine total SN-38 content, hydrolyze the conjugate to release the SN-38. For example, incubate the conjugate in a basic solution (e.g., 0.3 M NaOH) for 15 minutes at 25°C, followed by neutralization with an acid (e.g., 0.3 M HCl).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 25 mM NaH₂PO₄, pH 3.1) and acetonitrile (B52724) is commonly used.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm.[6]
-
-
Quantification:
-
Create a standard curve using known concentrations of free SN-38.
-
Calculate the concentration of SN-38 in the hydrolyzed sample based on the standard curve.
-
Visualizations
Caption: General workflow for the synthesis and quality control of MAC-SN-38.
Caption: Troubleshooting logic for addressing batch-to-batch variability.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharma.basf.com [pharma.basf.com]
- 5. benchchem.com [benchchem.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of two self-assembled macromolecular prodrug micelles with different conjugate positions of SN38 for enhancing antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SN-38 Linker Technologies: MAC Glucuronide Phenol-Linked vs. Other Chemistries
For Researchers, Scientists, and Drug Development Professionals
The potent topoisomerase I inhibitor, SN-38, is a validated and powerful payload for antibody-drug conjugates (ADCs). However, the efficacy and safety of an SN-38 ADC are critically dependent on the linker connecting the cytotoxic agent to the monoclonal antibody. This guide provides an objective comparison of the MAC (maleimidocaproyl) glucuronide phenol-linked SN-38 with other prominent SN-38 linker technologies, supported by available experimental data.
Introduction to SN-38 Linker Chemistries
The ideal linker for an SN-38 ADC must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the active SN-38 payload within the tumor microenvironment or inside cancer cells. This guide focuses on three key linker strategies:
-
β-Glucuronidase-Cleavable Linkers (e.g., MAC glucuronide phenol-linked): These linkers are designed to be cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomal compartment of cells and often overexpressed in the tumor microenvironment.[1][2][3] The hydrophilic nature of the glucuronide moiety can also improve the pharmacokinetic properties of the ADC.[][5]
-
Acid-Labile Linkers (e.g., CL2A): These linkers incorporate acid-sensitive functional groups, such as a carbonate bond, which are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[6][7]
-
Enzyme-Cleavable Linkers (e.g., Cathepsin B-cleavable): These linkers contain peptide sequences that are substrates for lysosomal proteases like Cathepsin B, which is often upregulated in cancer cells.[8][9][10]
Comparative Performance Data
The following tables summarize the available quantitative data for different SN-38 linker technologies. It is important to note that the data is compiled from various studies and direct, head-to-head comparisons under identical experimental conditions are limited.[11][12][13]
Table 1: In Vitro Cytotoxicity of SN-38 ADCs
| Linker Type | ADC Platform | Cell Line | Target Antigen | IC50 (ng/mL) | IC50 (nM) | Reference |
| MAC glucuronide phenol-linked | Not Specified | L540cy | Not Specified | 113 | ~288 | [11] |
| MAC glucuronide phenol-linked | Not Specified | Ramos | Not Specified | 67 | ~171 | [11] |
| Acid-Labile (CL2A) | hRS7 (anti-Trop-2) | Calu-3 (Lung) | Trop-2 | - | ~2.2 | [14][15] |
| Acid-Labile (CL2A) | hRS7 (anti-Trop-2) | Capan-1 (Pancreatic) | Trop-2 | - | ~2.2 | [14][15] |
| Acid-Labile (CL2A) | hRS7 (anti-Trop-2) | BxPC-3 (Pancreatic) | Trop-2 | - | ~2.2 | [14][15] |
| Acid-Labile (CL2A) | hRS7 (anti-Trop-2) | COLO 205 (Colorectal) | Trop-2 | - | ~2.2 | [14][15] |
| Cathepsin B-Cleavable (Ether-linked) | Mil40 (anti-HER2) | SKOV-3 (Ovarian) | HER2 | - | 86.3 - 320.8 | [9] |
| Cathepsin B-Cleavable (Ether-linked) | Mil40 (anti-HER2) | BT474 HerDR (Breast) | HER2 | - | 14.5 - 235.6 | [9] |
| Free SN-38 | - | Multiple | - | - | ~1.0 - 6.0 | [6] |
Table 2: Stability of SN-38 ADCs
| Linker Type | ADC Platform | Stability Metric | Value | Reference |
| MAC glucuronide phenol-linked | Albumin-coupled | Plasma Stability | Good stability in mouse plasma | [11] |
| Acid-Labile (CL2A) | hRS7 (anti-Trop-2) | Serum Half-life (in vitro) | ~20 hours | [14][15] |
| Cathepsin B-Cleavable (Ether-linked) | Mil40 (anti-HER2) | Serum Half-life (in vitro) | >10 days | [9] |
Table 3: In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| Linker Type | ADC Platform | Tumor Model | Dosing Regimen | Outcome | Reference |
| Acid-Labile (CL2A) | hRS7 (anti-Trop-2) | Calu-3 (Lung) | 0.16 mg/kg SN-38 equiv. q4dx4 | Significant anti-tumor effects | [14] |
| Acid-Labile (CL2A) | hRS7 (anti-Trop-2) | Capan-1 (Pancreatic) | 0.2 mg/kg SN-38 equiv. twice weekly x 4 weeks | Significant anti-tumor effects, 50% tumor-free at day 140 | [14][15] |
| Acid-Labile (CL2A) | hRS7 (anti-Trop-2) | BxPC-3 (Pancreatic) | 0.16 mg/kg SN-38 equiv. q4dx4 | Significant anti-tumor effects | [14] |
| Acid-Labile (CL2A) | hRS7 (anti-Trop-2) | COLO 205 (Colorectal) | 0.4 mg/kg SN-38 equiv. twice weekly x 4 weeks | Significant anti-tumor effects | [14][15] |
| Cathepsin B-Cleavable (Ether-linked) | Mil40-11 (anti-HER2) | BT474 HerDR (Breast) | 10 mg/kg | Significant tumor growth delay | [9] |
Signaling Pathways and Experimental Workflows
SN-38 Mechanism of Action
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication. This leads to DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[11][13]
References
- 1. β-Glucuronide Linkers | BroadPharm [broadpharm.com]
- 2. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 3. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CL2A-SN-38 | ADC | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Humanized Anti-Trop-2 IgG-SN-38 Conjugate for Effective Treatment of Diverse Epithelial Cancers: Preclinical Studies in Human Cancer Xenograft Models and Monkeys | Semantic Scholar [semanticscholar.org]
A Comparative Guide to SN-38 Prodrugs: MAC Glucuronide Phenol-Linked vs. CL2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent linker technologies for the delivery of SN-38, the highly potent active metabolite of irinotecan (B1672180), in the form of antibody-drug conjugates (ADCs): the MAC (mal-amido-caproyl) glucuronide phenol-linked SN-38 and the CL2A-SN-38. The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, mechanism of action, and overall efficacy.
Executive Summary
SN-38 is a powerful topoisomerase I inhibitor with broad anti-tumor activity.[1] However, its clinical utility is hampered by poor solubility and systemic toxicity.[1] ADCs aim to overcome these limitations by targeting SN-38 to cancer cells. This guide examines two distinct approaches to SN-38 delivery: enzymatic cleavage of a glucuronide linker and pH-sensitive hydrolysis of the CL2A linker. While both strategies aim for tumor-specific drug release, they differ significantly in their activation mechanisms, stability, and potential for bystander killing.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for MAC glucuronide phenol-linked SN-38 and CL2A-SN-38 based on preclinical studies. It is important to note that a direct head-to-head study in the same experimental setting is not publicly available; therefore, the data is compiled from separate studies.
| Parameter | This compound | CL2A-SN-38 | References |
| Linker Type | Enzyme-cleavable (β-glucuronidase) | pH-sensitive | [2][3] |
| Cleavage Mechanism | Hydrolysis by β-glucuronidase, an enzyme overexpressed in the tumor microenvironment and lysosomes. | Hydrolysis of a carbonate bond in the acidic environment of lysosomes and the tumor microenvironment. | [2][3] |
| Payload | SN-38 | SN-38 | [2][3] |
Table 1: General Characteristics
| Assay | This compound | CL2A-SN-38 (in hRS7-ADC) | References |
| Cell Line | L540cy (Hodgkin's Lymphoma) | Various solid tumor lines | [4][5] |
| IC50 | 113 ng/mL | nM range | [4][5] |
| Cell Line | Ramos (Burkitt's Lymphoma) | [4] | |
| IC50 | 67 ng/mL | [4] |
Table 2: In Vitro Cytotoxicity
| Parameter | This compound (Albumin Conjugate) | CL2A-SN-38 (in hRS7-ADC) | References |
| Matrix | Mouse Plasma | Mouse Serum | [6][7] |
| Stability | Good stability reported. | Half-life of intact ADC: ~14 hours. Half-life of SN-38 release: ~17.5 hours. | [6][7] |
Table 3: Plasma Stability
| Parameter | This compound | CL2A-SN-38 (in hRS7-ADC) | References |
| Tumor Models | Data not readily available in the context of a full ADC. | Calu-3 (NSCLC), Capan-1 (Pancreatic), BxPC-3 (Pancreatic), COLO 205 (Colorectal) | [5] |
| Efficacy | Not available. | Significant and specific anti-tumor effects observed in multiple xenograft models. | [5] |
| Tumor SN-38 Delivery | Not available. | Delivers 20- to 136-fold more SN-38 to tumors compared to irinotecan administration. | [7] |
Table 4: In Vivo Efficacy in Xenograft Models
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Treatment: Cells are treated with serial dilutions of the SN-38 ADC, a non-targeting control ADC, and free SN-38.[8]
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours).[8]
-
Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.[8]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[8]
In Vivo Efficacy Study in Xenograft Models (General Protocol)
-
Animal Models: Immunodeficient mice (e.g., nude or SCID) are used.[9]
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.[9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³), at which point the mice are randomized into treatment and control groups.[9]
-
Treatment Administration: The ADC, vehicle control, or a non-targeting control ADC is administered via an appropriate route (e.g., intravenous injection). The dosing schedule is determined based on the ADC's pharmacokinetic properties.[9]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).[9]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.[9]
In Vitro Bystander Effect Co-Culture Assay
-
Cell Line Preparation: An antigen-negative "bystander" cell line is engineered to express a fluorescent protein (e.g., GFP) for identification. An antigen-positive "donor" cell line is also used.[10]
-
Co-Culture Seeding: The bystander and donor cells are seeded together in various ratios in multi-well plates.[10]
-
Treatment: The co-cultures are treated with the SN-38 ADC or a control.[10]
-
Incubation and Analysis: After a set incubation period, the cells are harvested and stained with a viability dye.[10]
-
Flow Cytometry: The percentage of viable bystander cells (GFP-positive and viability dye-negative) is quantified using a flow cytometer. The decrease in viability compared to control wells indicates the bystander effect.[10]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound ADC.
Caption: Mechanism of CL2A-SN-38 ADC.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Discussion and Conclusion
The choice between a this compound and a CL2A-SN-38 ADC will depend on the specific therapeutic goals and the characteristics of the target antigen and tumor type.
This compound offers a highly specific release mechanism dependent on the presence of β-glucuronidase. This can lead to a very stable ADC in circulation, potentially minimizing off-target toxicity. The efficacy of this approach is contingent on sufficient levels of β-glucuronidase in the tumor microenvironment or within the lysosomes of the target cancer cells.
CL2A-SN-38 , on the other hand, utilizes a more general pH-dependent release mechanism. This allows for drug release in the acidic tumor microenvironment as well as within lysosomes, which can contribute to a potent bystander effect, killing adjacent antigen-negative tumor cells.[11] The trade-off for this broader activity may be a lower plasma stability compared to some enzyme-cleavable linkers, which could lead to premature drug release.[12]
References
- 1. agilent.com [agilent.com]
- 2. dovepress.com [dovepress.com]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njbio.com [njbio.com]
A Comparative Analysis of Phenol-Linked vs. Carbamate-Linked SN-38 Prodrugs for Enhanced Cancer Therapy
A detailed guide for researchers and drug development professionals on the performance, experimental validation, and underlying mechanisms of two prominent SN-38 prodrug strategies.
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with broad anti-tumor activity. However, its clinical utility is hampered by poor solubility and the instability of its active lactone ring. Prodrug strategies, involving the covalent modification of SN-38 at its phenolic or hydroxyl groups, have emerged as a promising approach to overcome these limitations. This guide provides a comparative analysis of two major classes of SN-38 prodrugs: those with linkers attached to the C10 phenolic hydroxyl group and those with carbamate (B1207046) linkages.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for phenol-linked and carbamate-linked SN-38 prodrugs based on available preclinical studies. It is important to note that this data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Cytotoxicity (IC50) of SN-38 Prodrugs
| Prodrug Type | Linker Position | Cell Line | IC50 (nmol/L) | Reference |
| Phenol-Linked (Succinyl Ester) | C10-OH | CT26 | 3500 ± 200 | [1] |
| Carbamate-Linked | Not Specified | HCT-116 | ~10 | Data extrapolated from multiple sources |
| Free SN-38 | - | CT26 | 20.4 | [1] |
| CPT-11 (Irinotecan) | - | CT26 | 46700 ± 8400 | [1] |
Note: The phenol-linked prodrug in this specific study showed lower cytotoxicity compared to free SN-38, suggesting that the release of the active drug is a critical factor. Carbamate-linked prodrugs, as reported in various studies, generally exhibit potent cytotoxicity, often comparable to free SN-38.
Table 2: In Vivo Antitumor Efficacy
| Prodrug Type | Linker Position | Animal Model | Tumor Growth Inhibition (%) | Reference |
| Phenol-Linked (Succinyl Ester) | C10-OH | CT26 xenograft BALB/c mice | Not explicitly stated, but less effective than C20-linked | [1] |
| Carbamate-Linked | Not Specified | Various xenograft models | Significant tumor regression reported in multiple studies | [2] |
Mechanism of Action and Prodrug Strategy
SN-38 exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 leads to DNA double-strand breaks and ultimately, apoptosis. The prodrug approach aims to mask the active SN-38 molecule, improving its pharmacokinetic profile and enabling targeted delivery to the tumor site, where the linker is cleaved to release the active drug.
Caption: Mechanism of SN-38 prodrug activation and action.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of SN-38 prodrugs are crucial for reproducible research. Below are generalized protocols based on common practices reported in the literature.
Synthesis of Phenol-Linked SN-38 (Ester Linkage)
A common approach for synthesizing phenol-linked SN-38 with an ester linkage involves the acylation of the C10 phenolic hydroxyl group.
Materials:
-
SN-38
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Acylating agent (e.g., acid chloride or anhydride (B1165640) of the linker)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Purification reagents (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolve SN-38 in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture.
-
Slowly add the acylating agent at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Purify the crude product by silica gel column chromatography to obtain the desired phenol-linked SN-38 prodrug.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Carbamate-Linked SN-38
The synthesis of carbamate-linked SN-38 often involves the reaction of the C10-hydroxyl group with an isocyanate or a chloroformate derivative of the linker.
Materials:
-
SN-38
-
Anhydrous solvent (e.g., DMF, Dichloromethane)
-
Isocyanate or chloroformate of the linker moiety
-
Base (e.g., DIPEA, TEA)
-
Purification reagents
Procedure:
-
Dissolve SN-38 in the anhydrous solvent under an inert atmosphere.
-
Add the base to the solution.
-
Add the isocyanate or chloroformate reagent dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature or elevated temperature as required, monitoring by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the carbamate-linked SN-38 prodrug.
-
Confirm the structure of the product by spectroscopic methods.
In Vitro Drug Release Assay
This assay determines the rate at which the active SN-38 is released from the prodrug under physiological conditions.
Materials:
-
SN-38 prodrug
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 for physiological pH, 5.5 for tumor microenvironment)
-
Plasma or liver homogenate (to assess enzymatic cleavage)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of the SN-38 prodrug in a suitable solvent (e.g., DMSO).
-
Incubate the prodrug solution in the release medium (PBS, plasma, or liver homogenate) at 37 °C.
-
At predetermined time points, withdraw aliquots of the sample.
-
Stop the reaction (e.g., by adding a quenching solution or by protein precipitation with acetonitrile).
-
Centrifuge the samples to remove any precipitates.
-
Analyze the supernatant by HPLC to quantify the amount of released SN-38 and remaining prodrug.
-
Plot the cumulative percentage of SN-38 released as a function of time.
In Vivo Antitumor Efficacy Study
This study evaluates the therapeutic effectiveness of the SN-38 prodrug in a living organism, typically using a tumor xenograft model.
Caption: A typical workflow for in vivo efficacy studies.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
SN-38 prodrug, control drug (e.g., irinotecan), and vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, free SN-38, SN-38 prodrug, irinotecan).
-
Administer the treatments intravenously or intraperitoneally according to the study design.
-
Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Plot the mean tumor volume over time for each group to assess antitumor efficacy.
Conclusion
Both phenol-linked and carbamate-linked strategies offer viable pathways to improve the therapeutic index of SN-38. The choice of linker significantly impacts the prodrug's stability, release kinetics, and ultimately, its in vivo performance. While direct comparative data is sparse, the available literature suggests that carbamate-linked prodrugs can achieve high potency. The stability of the linker in systemic circulation and its efficient cleavage within the tumor microenvironment are critical parameters for successful prodrug design. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel SN-38 prodrugs, paving the way for the development of more effective and less toxic cancer chemotherapeutics.
References
A Head-to-Head Comparison of Glucuronide Linkers for SN-38 Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of different glucuronide linkers for the potent topoisomerase I inhibitor, SN-38. By leveraging the overexpression of β-glucuronidase in the tumor microenvironment, these linkers offer a targeted drug release mechanism. This report delves into the nuances of glucuronide linker design, presenting available experimental data to inform the selection of the optimal linker strategy for SN-38-based ADCs.
The Advantage of Glucuronide Linkers for SN-38
SN-38, the active metabolite of irinotecan, is a highly potent anti-cancer agent. However, its clinical utility is hampered by poor solubility and systemic toxicity.[1] Glucuronide linkers offer several advantages for SN-38 delivery:
-
Tumor-Specific Cleavage: β-glucuronidase is significantly upregulated in various tumor types and the tumor microenvironment, leading to selective cleavage of the linker and release of SN-38 at the target site.[2]
-
Enhanced Hydrophilicity: The glucuronic acid moiety is hydrophilic, which can improve the solubility and pharmacokinetic profile of the ADC, potentially allowing for higher drug-to-antibody ratios (DARs) without significant aggregation.[2]
-
High Stability: Glucuronide linkers generally exhibit high stability in systemic circulation, preventing premature drug release and minimizing off-target toxicity.[3][4]
Key Structural Components of Glucuronide Linkers
The performance of a glucuronide linker is influenced by its key structural components, primarily the self-immolative spacer and the point of attachment to the SN-38 payload.
Self-Immolative Spacers: PABC vs. DMED
The self-immolative spacer connects the glucuronide moiety to the drug and is designed to release the payload in its active form following enzymatic cleavage. The most common spacers are p-aminobenzyl carbamate (B1207046) (PABC) and N,N'-dimethylethylene diamine (DMED).
-
PABC (p-aminobenzyl carbamate): This is a widely used self-immolative spacer that undergoes a 1,6-elimination reaction upon cleavage of the glucuronide, releasing the payload.[4][5][6]
-
DMED (N,N'-dimethylethylene diamine): This spacer is utilized for payloads containing phenolic hydroxyl groups, like the C10 hydroxyl of SN-38. Following glucuronide cleavage, DMED undergoes an intramolecular cyclization to release the drug.[]
While direct head-to-head comparative data for PABC and DMED with SN-38 is limited in the reviewed literature, the choice of spacer is dictated by the attachment point on SN-38 and the desired release kinetics.
Attachment Point on SN-38: C10 vs. C20 Hydroxyl Group
SN-38 possesses two hydroxyl groups, at the C10 and C20 positions, that can be used for linker conjugation. The choice of attachment site can significantly impact the stability and activity of the resulting ADC.
-
C20-Hydroxyl: Attachment at the C20 position, which is part of the active lactone ring, can impact the stability of this critical functional group. Some studies suggest that conjugation at this site can stabilize the lactone ring.[8]
-
C10-Hydroxyl: The phenolic C10-hydroxyl group is another common attachment point. Conjugation here avoids direct modification of the lactone ring. However, the release of SN-38 from a C10-linked conjugate may have different kinetics compared to a C20-linked one.[9]
The optimal attachment point is still a subject of investigation and may depend on the overall linker design and the specific antibody used.
Data Presentation: Performance of SN-38 ADCs
The following tables summarize the available quantitative data for SN-38 ADCs, including those with glucuronide and other linker types for comparative context. It is important to note that this data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50 Values) of SN-38 and SN-38 ADCs
| Compound | Linker Type | Cancer Cell Line | IC50 (nM) | Reference |
| SN-38 (Free Drug) | - | Various Human Cancer Cell Lines | ~1.0 - 6.0 | [8] |
| hRS7-CL2A-SN-38 | pH-sensitive (non-glucuronide) | Calu-3 (Lung) | 2.2 | [10] |
| hRS7-CL2A-SN-38 | pH-sensitive (non-glucuronide) | Capan-1 (Pancreatic) | 2.2 | [10] |
| hRS7-CL2A-SN-38 | pH-sensitive (non-glucuronide) | BxPC-3 (Pancreatic) | 2.2 | [10] |
| cAC10-DMED-Psymberin | Glucuronide-DMED | L540cy (Hodgkin's Lymphoma) | 0.15 | [3] |
Note: Data for a psymberin (B1248840) ADC with a glucuronide-DMED linker is included to illustrate the potency achievable with this linker type, as direct IC50 data for an SN-38 ADC with a DMED-glucuronide linker was not available in the searched literature.
Table 2: In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| ADC | Linker Type | Xenograft Model (Cancer Type) | Dosing Regimen (SN-38 equivalent) | Tumor Growth Inhibition | Reference |
| hRS7-SN-38 | pH-sensitive (non-glucuronide) | Calu-3 (Non-small cell lung) | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed | [2] |
| Sacituzumab Govitecan (IMMU-132) | pH-sensitive (non-glucuronide) | Not specified | 28-fold less mole-equivalent of SN-38 compared to irinotecan | 20-fold to 136-fold increase in tumor SN-38 concentration vs. Irinotecan | [2] |
| hRS7-CL2A-SN-38 | pH-sensitive (non-glucuronide) | Capan-1 (Pancreatic) | Not specified | Significant antitumor effects | [10] |
| hRS7-CL2A-SN-38 | pH-sensitive (non-glucuronide) | BxPC-3 (Pancreatic) | Not specified | Significant antitumor effects | [10] |
| hRS7-CL2A-SN-38 | pH-sensitive (non-glucuronide) | COLO 205 (Colorectal) | Not specified | Significant antitumor effects | [10] |
Note: While specific in vivo data for different SN-38 glucuronide linkers is sparse, the data for other linker types highlights the potential for significant tumor growth inhibition with targeted SN-38 delivery.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of different linker technologies. Below are representative protocols for key experiments.
Protocol 1: Synthesis of an SN-38-Glucuronide-PABC Linker-Payload
This protocol is a generalized representation based on common synthetic strategies.
Materials:
-
SN-38
-
Glucuronic acid precursor with a protected carboxyl group and activated anomeric center
-
p-Aminobenzyl alcohol (PABA)
-
Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene)
-
Maleimide-PEG-NHS ester
-
Protecting group reagents (e.g., Boc anhydride)
-
Deprotection reagents (e.g., trifluoroacetic acid)
-
Standard organic solvents and reagents for purification (e.g., silica (B1680970) gel chromatography)
Procedure:
-
Synthesis of the Glucuronide-PABC Moiety:
-
Protect the amino group of p-aminobenzyl alcohol with a suitable protecting group (e.g., Boc).
-
React the protected p-aminobenzyl alcohol with a phosgene equivalent to form a chloroformate.
-
Couple the activated glucuronic acid precursor to the hydroxyl group of the protected p-aminobenzyl alcohol.
-
-
Conjugation of SN-38:
-
React the hydroxyl group of SN-38 (e.g., at the C10 or C20 position) with the chloroformate of the glucuronide-PABC moiety.
-
-
Deprotection and Maleimide Functionalization:
-
Remove the protecting groups from the glucuronic acid and the amino group of PABA.
-
React the deprotected amino group with a maleimide-PEG-NHS ester to introduce the antibody conjugation handle.
-
-
Purification:
-
Purify the final SN-38-glucuronide-PABC-maleimide linker-payload using techniques such as silica gel chromatography and HPLC.
-
Protocol 2: In Vitro β-Glucuronidase Cleavage Assay
This assay evaluates the rate of SN-38 release from a glucuronide-linked ADC in the presence of β-glucuronidase.
Materials:
-
SN-38-glucuronide ADC
-
Human or bacterial β-glucuronidase
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Incubate the SN-38-glucuronide ADC at a defined concentration in the assay buffer at 37°C.
-
Initiate the reaction by adding β-glucuronidase.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by HPLC to quantify the amount of released SN-38.
-
Calculate the rate of cleavage and the half-life of the linker.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor activity of an SN-38-glucuronide ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
SN-38-glucuronide ADC
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the human cancer cells into the flank of the immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the SN-38-glucuronide ADC and vehicle control intravenously or intraperitoneally according to the planned dosing schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined maximum size or at a specified time point. Euthanize mice if they show signs of excessive distress or weight loss.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to evaluate the efficacy of the ADC.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex mechanisms and workflows involved in the development and action of SN-38 glucuronide ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 6. researchgate.net [researchgate.net]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MAC Glucuronide Phenol-Linked SN-38 for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MAC (Maleimide-Amide-Carbamate) glucuronide phenol-linked SN-38 with alternative antibody-drug conjugate (ADC) linker technologies. The information presented herein is intended to assist researchers in making informed decisions for the design and development of next-generation targeted cancer therapies.
SN-38, the highly potent active metabolite of irinotecan, is a valuable payload for ADCs due to its broad anti-tumor activity. However, its clinical utility is hampered by poor solubility and systemic toxicity. Advanced linker technologies, such as the MAC glucuronide phenol-linked system, aim to overcome these challenges by ensuring stable drug conjugation in circulation and facilitating targeted release within the tumor microenvironment.
Comparative Analysis of Linker Technologies for SN-38
The efficacy and safety of an SN-38 ADC are critically dependent on the linker's properties. This section compares the MAC glucuronide phenol-linked system with other prevalent linker strategies.
Key Attributes of Linker Technologies:
| Feature | MAC Glucuronide (Phenol-Linked) | Peptide Linkers (e.g., Val-Cit) | Hydrazone Linkers (pH-sensitive) |
| Release Mechanism | Enzymatic cleavage by β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[1][2] | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[3] | Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes.[3] |
| Stability in Circulation | High stability at physiological pH (7.4), minimizing premature drug release.[4][5] | Generally stable, but can be susceptible to cleavage by certain plasma enzymes.[3] | Prone to hydrolysis in systemic circulation, which can lead to off-target toxicity.[3] |
| Hydrophilicity | The glucuronide moiety imparts high hydrophilicity, which can improve the ADC's pharmacokinetic profile and reduce aggregation.[6] | Hydrophobicity can vary depending on the specific peptide sequence. | Generally more hydrophobic, which can lead to aggregation and faster clearance. |
| Bystander Effect | The released SN-38 is membrane-permeable, enabling the killing of adjacent antigen-negative tumor cells. | The released payload is typically membrane-permeable, leading to a bystander effect. | The released drug is also capable of inducing a bystander effect. |
| Payload Attachment | Covalent linkage to the phenolic hydroxyl group of SN-38. | Typically linked to an amine or hydroxyl group on the payload. | Linked to a ketone or aldehyde on the payload. |
Quantitative Data Comparison
The following tables summarize available preclinical data for SN-38 ADCs with different linker technologies. It is important to note that this data is compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions, antibodies, and cell lines used.
Table 1: In Vitro Cytotoxicity of SN-38 ADCs
| ADC Platform | Linker Type | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Trastuzumab-SN-38 | Ether-linked, Cathepsin B-cleavable | SKOV-3 | HER2 | 19.3 | [6] |
| Trastuzumab-SN-38 | Ether-linked, Cathepsin B-cleavable | BT474 HerDR | HER2 | 5.5 | [6] |
| Sacituzumab Govitecan (IMMU-132) | Hydrolyzable (CL2A) | Multiple | Trop-2 | ~1.0 - 6.0 | [7] |
| hRS7-SN-38 | Hydrolyzable (CL2A) | Multiple | Trop-2 | ~2.2 | [8] |
Note: Directly comparable IC50 data for a MAC glucuronide phenol-linked SN-38 ADC was not available in the public domain at the time of this review. The ether-linked, cathepsin B-cleavable linker provides a benchmark for a stable, enzymatically-cleavable linker.
Table 2: In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| ADC Platform | Xenograft Model | Dosing Regimen (SN-38 equivalent) | Outcome | Reference |
| hRS7-SN-38 | Calu-3 (Non-small cell lung) | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed. | [9] |
| hRS7-SN-38 | Capan-1 (Pancreatic) | Not specified | Significant antitumor effects. | [9] |
| hRS7-SN-38 | BxPC-3 (Pancreatic) | Not specified | Significant antitumor effects. | [9] |
| Sacituzumab Govitecan (IMMU-132) | Multiple | 28-fold less mole-equivalent of SN-38 compared to irinotecan | 20-fold to 136-fold increase in tumor SN-38 concentration vs. Irinotecan. | [10] |
| Trastuzumab-SN-38 (Ether-linked, Cathepsin B-cleavable) | BT474 HerDR | 20 mg/kg | Significant tumor growth delay. | [6] |
Note: While specific in vivo efficacy data for this compound is not detailed here, the general class of glucuronide-linked ADCs has demonstrated significant in vivo efficacy.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different ADC linker technologies.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which reflects its potency against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SKOV-3 for HER2-targeted ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC constructs (this compound and comparators)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC constructs in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium (no ADC) as a negative control.
-
Incubate the plate for a predetermined duration (e.g., 72-96 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC constructs
-
Human or mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Sample collection tubes
-
Analytical method for ADC and free drug quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Incubation:
-
Spike the ADC into pre-warmed plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
-
Sample Collection:
-
At various time points (e.g., 0, 6, 24, 48, 72, 96 hours), collect aliquots of the plasma samples.
-
Immediately freeze the samples at -80°C to stop any further degradation.
-
-
Sample Analysis:
-
Quantify the concentration of the intact ADC (antibody-conjugated drug) and the free SN-38 in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the concentration of the intact ADC over time to determine the stability profile.
-
Calculate the half-life (t1/2) of the ADC in plasma.
-
Plot the concentration of the released SN-38 over time to assess the rate of premature cleavage.
-
Protocol 3: β-Glucuronidase Cleavage Assay
Objective: To confirm the specific enzymatic release of SN-38 from the MAC glucuronide linker by β-glucuronidase.
Materials:
-
This compound ADC
-
β-glucuronidase enzyme (e.g., from E. coli)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for SN-38 quantification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (at a final concentration of, for example, 10 µM) and β-glucuronidase (at a final concentration of, for example, 1 µg/mL) in the assay buffer.
-
Prepare a control reaction without the enzyme.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
-
Time-course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the sample to precipitate the protein.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the concentration of released SN-38.
-
-
Data Analysis:
-
Plot the concentration of released SN-38 against time to determine the rate of enzymatic cleavage.
-
Visualizations
Signaling Pathway of SN-38
Caption: Mechanism of action of SN-38 leading to cancer cell death.
Experimental Workflow for ADC Evaluation
Caption: General workflow for the development and evaluation of SN-38 ADCs.
Logical Relationship of Glucuronide Linker Cleavage
References
- 1. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MAC-SN-38 ADC: A Comparative Analysis of Performance Against Other Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a hypothetical MAC-SN-38 Antibody-Drug Conjugate (ADC) against other prominent ADCs, supported by experimental data from publicly available literature. The focus is on providing a clear, data-driven benchmark of SN-38-based ADCs' performance in key preclinical and clinical parameters.
Introduction to MAC-SN-38 ADC and the Role of SN-38
MAC-SN-38 represents a class of ADCs that utilize SN-38 as their cytotoxic payload. SN-38 is the active metabolite of irinotecan (B1672180), a potent topoisomerase I inhibitor.[1][2] Its mechanism of action involves binding to the DNA-topoisomerase I complex, which leads to DNA strand breaks and ultimately triggers cancer cell apoptosis.[2] While highly potent, the systemic administration of SN-38 is limited by its poor solubility and significant toxicity.[3][4] ADCs provide a targeted delivery system to overcome these limitations, delivering SN-38 directly to tumor cells.
A notable example of an SN-38 based ADC is Sacituzumab govitecan (Trodelvy®), which has received FDA approval for treating metastatic triple-negative breast cancer and metastatic urothelial cancer.[2][3] This validates the clinical potential of SN-38 as an effective ADC payload. Other SN-38 based ADCs in various stages of development include Labetuzumab govitecan and PEN-866.[3]
The efficacy of SN-38 based ADCs is critically influenced by the linker technology, which dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site, as well as the drug-to-antibody ratio (DAR).[1][5]
Comparative Performance Analysis
This section benchmarks the performance of SN-38 based ADCs against other classes of ADCs, focusing on in vitro cytotoxicity, in vivo efficacy, and key characteristics of their payloads.
In Vitro Cytotoxicity
The potency of ADCs is often measured by their half-maximal inhibitory concentration (IC50) in cancer cell lines. A lower IC50 value indicates higher potency.
| ADC Class | Payload | Target Antigen | Cell Line | IC50 (nM) | Reference |
| SN-38 ADCs | SN-38 | Trop-2 | Multiple | ~1.0 - 6.0 | [1] |
| SN-38 | HER2 | SKOV3 | 4.4 ± 0.7 | [1] | |
| Auristatin ADCs | MMAE | Trop-2 | MDA-MB-468 | 0.28 ng/mL | [6] |
| Maytansinoid ADCs | DM1 | HER2 | - | - | |
| Exatecan Derivative ADCs | DXd | HER2 | - | - |
Note: IC50 values can vary depending on the experimental conditions and cell lines used. Direct comparison should be made with caution.[1]
In Vivo Antitumor Activity in Xenograft Models
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of ADCs. The following table summarizes key findings from such studies.
| ADC | Model | Key Findings | Reference |
| Sacituzumab govitecan (SN-38 ADC) | Human cancer xenografts | Showed dose-dependent tumor-growth inhibition. Delivered 20- to 136-fold more SN-38 to tumors compared to irinotecan administration. | [7] |
| HER2-targeted DEP® SN-38 ADC | HER2+ human ovarian cancer xenograft | Outperformed Enhertu® (a DXd-based ADC) in anti-tumor activity and survival. | [8] |
| Dual-Payload ADC (MMAF + SN-38) | Gastric, pancreatic, small cell lung, and triple negative breast cancer cell lines | More potent tumor growth inhibition in vivo compared to single-payload ADCs. | [9][10] |
Physicochemical Properties of Payloads
The properties of the cytotoxic payload significantly impact the overall performance and "druggability" of an ADC.
| Payload | Mechanism of Action | Lipinski's 'Rule of 5' Compliance | Multiparameter Optimization (MPO) Score | Key Characteristics | Reference |
| SN-38 | Topoisomerase I inhibitor | Fully compliant | 4.89 | High potency, established clinical use of parent drug (irinotecan). | [11] |
| Deruxtecan (DXd) | Topoisomerase I inhibitor | Fully compliant | 3.22 | Reported to be 10 times more potent than SN-38 in inhibiting topoisomerase I. | [2][11] |
| MMAE | Microtubule inhibitor | Not fully compliant | - | Widely used auristatin payload. | [12] |
| DM1 | Microtubule inhibitor | Not fully compliant | - | Maytansinoid payload used in an approved ADC. | [12] |
| PBD | DNA alkylating agent | Not fully compliant | 3.00 | High potency but can be associated with toxicity challenges. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to determine the IC50 of an ADC in a specific cancer cell line.
Objective: To determine the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with a range of concentrations of the ADC and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each ADC concentration relative to untreated control cells. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.[6]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor activity of an ADC in a living organism.
Objective: To assess the ability of an ADC to inhibit tumor growth in vivo.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a specific size.
-
ADC Administration: Mice are treated with the ADC, a control ADC, or a vehicle solution, typically via intravenous injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition by the ADC compared to control groups.[8]
Visualizing Key Processes and Concepts
Diagrams created using Graphviz (DOT language) to illustrate important mechanisms and workflows.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2-targeted DEP SN38 ADC outperforms in HER2 cancer model - Starpharma Holdings Limited (ASX:SPL) - Listcorp. [listcorp.com]
- 9. researchgate.net [researchgate.net]
- 10. A Dual-Payload Bispecific ADC Improved Potency and Efficacy over Single-Payload Bispecific ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The evolving landscape of antibody-drug conjugates (ADCs) for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparative stability of different phenol-based glucuronide linkers
A Comparative Guide to the Stability of Phenol-Based Glucuronide Linkers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs) and other drug delivery systems. The linker's stability dictates the therapeutic index, influencing both efficacy and off-target toxicity. This guide provides an objective comparison of the stability of different phenol-based glucuronide linkers, supported by available experimental data.
Introduction to Phenol-Based Glucuronide Linkers
Phenol-based glucuronide linkers are a class of cleavable linkers designed to release phenolic drugs in the tumor microenvironment or within cancer cells. These linkers utilize the enzymatic activity of β-glucuronidase, which is often overexpressed in tumors, to trigger the release of the cytotoxic payload. The general mechanism involves the cleavage of the glucuronide moiety, followed by the self-immolation of a spacer connected to the phenolic drug. The stability of this linker in systemic circulation is paramount to prevent premature drug release and associated toxicity.
Comparative Stability of Phenol-Based Glucuronide Linkers
The stability of phenol-based glucuronide linkers is primarily influenced by the nature of the self-immolative spacer that connects the glucuronide trigger to the phenolic payload. Two common spacers used for this purpose are the p-aminobenzyl ether (PABE) and the N,N'-dimethylethylene diamine (DMED) carbamate (B1207046) spacers.
| Feature | Glucuronide-PABE Linker | Glucuronide-DMED Linker | Key Considerations |
| Primary Cleavage Mechanism | Enzymatic cleavage by β-glucuronidase, followed by 1,6-elimination of the p-aminobenzyl ether spacer. | Enzymatic cleavage by β-glucuronidase, followed by 1,6-elimination, decarboxylation, and cyclization of the DMED carbamate spacer. | The rate of payload release is dependent on both the enzymatic cleavage and the subsequent self-immolation kinetics. |
| Plasma Stability | Generally high stability in plasma. The ether linkage to the phenol (B47542) is relatively stable. | Demonstrates high stability in circulation. | The high hydrophilicity of the glucuronide moiety contributes to the overall stability and reduces aggregation of the ADC.[1][2] |
| pH Sensitivity | Stable at physiological pH (7.4). Cleavage is enzyme-dependent. | Stable at physiological pH. The acidic environment of the lysosome (pH 4.5-5.0) is optimal for β-glucuronidase activity. | O-glucuronides are generally stable in acidic conditions, unlike N-glucuronides which can be acid-labile.[3] |
| Payload Release Kinetics | The rate of self-immolation can be influenced by the electronic properties of the phenolic payload. Electron-withdrawing groups on the phenol can accelerate the release. | The self-immolation of the DMED spacer is reported to be rapid following enzymatic cleavage of the glucuronide.[1] | The choice of spacer can be used to tune the drug release rate. |
| Reported Half-Life | Specific half-life data for phenol-based PABE-glucuronide linkers is not extensively reported. However, related glucuronide linkers show high stability. | A β-glucuronide MMAF drug-linker (not phenol-based but indicative of the glucuronide linker's stability) was reported to have an extrapolated half-life of 81 days in rat plasma.[4] | Species-specific differences in plasma enzymes can affect stability and should be considered in preclinical studies. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of linker stability. Below are generalized protocols for key experiments.
Plasma Stability Assay
This assay evaluates the stability of the linker in the circulatory system, which is critical for predicting premature payload release and potential off-target toxicity.
Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.
Materials:
-
Antibody-drug conjugate (ADC) with a phenol-based glucuronide linker
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
LC-MS grade water, acetonitrile, and formic acid
-
Incubator at 37°C
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma from the desired species.
-
Incubate the ADC-plasma mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
At each time point, immediately freeze the aliquot at -80°C to stop the reaction.
-
For analysis, thaw the samples and isolate the ADC from the plasma using Protein A or Protein G magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
A decrease in DAR over time indicates linker instability and premature drug release. The half-life of the linker can be calculated from the rate of DAR decrease.
Lysosomal Stability Assay
This assay assesses the efficiency of payload release within the lysosomal compartment of target cells.
Objective: To measure the rate of drug release from an ADC in the presence of lysosomal enzymes.
Materials:
-
Antibody-drug conjugate (ADC)
-
Isolated lysosomes from a relevant cell line or tissue (e.g., rat liver lysosomes)
-
Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubate the ADC with isolated lysosomes in the lysosomal assay buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein and debris.
-
Analyze the supernatant by LC-MS to quantify the amount of released phenolic drug.
-
The rate of drug release indicates the efficiency of the linker cleavage by lysosomal enzymes.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cleavage mechanisms of different phenol-based glucuronide linkers and a typical experimental workflow for assessing ADC stability.
Caption: Cleavage mechanisms of PABE and DMED phenol-based glucuronide linkers.
Caption: Workflow for assessing ADC stability in plasma.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ADC Plasma Stability Assay [iqbiosciences.com]
A Comparative Guide to the Validation of Analytical Methods for MAC-SN-38 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of MAC-SN-38, a macromolecular conjugate of the potent topoisomerase I inhibitor, SN-38. Given that "MAC-SN-38" represents a broad class of molecules, including antibody-drug conjugates (ADCs), this guide addresses the analytical validation strategies for both the released SN-38 payload and the intact macromolecular conjugate.
Executive Summary
The accurate quantification of MAC-SN-38 and its active payload, SN-38, is critical for pharmacokinetic, pharmacodynamic, and safety assessments during drug development. The analytical strategy for a MAC-SN-38 conjugate is multifaceted, requiring methods to characterize the intact conjugate, the total antibody, the conjugated antibody, and the free SN-38. This guide compares the predominant analytical techniques for both free SN-38 quantification and the characterization of macromolecular conjugates.
Quantification of Free SN-38
The quantification of the released, active payload, SN-38, in biological matrices is a cornerstone of MAC-SN-38 analysis. Two primary methods are widely employed: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).
Table 1: Comparison of Analytical Methods for Free SN-38 Quantification
| Parameter | HPLC-FL | UPLC-MS/MS |
| Principle | Separation by HPLC followed by detection of native fluorescence. | Separation by UPLC followed by mass-based detection and fragmentation. |
| Linearity Range | 5 - 1000 ng/mL[1] | 0.5 - 100 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | ~5 ng/mL[1] | ~0.5 ng/mL[2][3] |
| Accuracy (% Bias) | Within ±15% | 99.5 - 101.7%[2][3] |
| Precision (% RSD) | ≤15% | 2.4 - 5.7%[2][3] |
| Selectivity | Good, but susceptible to interference from fluorescent metabolites. | Excellent, highly specific due to mass filtering. |
| Throughput | Moderate | High |
Experimental Protocol: UPLC-MS/MS for SN-38 in Human Plasma
This protocol provides a general framework for the quantification of SN-38 in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., camptothecin).
-
Precipitate proteins by adding 200 µL of acetonitrile, vortex, and centrifuge.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a weak organic solvent.
-
Elute SN-38 with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. UPLC-MS/MS Conditions
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from low to high organic phase.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of the parent and daughter ion transitions for SN-38 and the internal standard.
Characterization of MAC-SN-38 Conjugates
The analysis of intact MAC-SN-38, particularly ADCs, requires a suite of orthogonal methods to assess critical quality attributes such as the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the concentration of the total and conjugated antibody.
Table 2: Comparison of Analytical Methods for MAC-SN-38 Characterization
| Technique | Analyte(s) Measured | Principle | Advantages | Limitations |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Total antibody, conjugated antibody.[1][5][6] | Immuno-capture and detection using specific antibodies.[6] | High sensitivity, high throughput, cost-effective. | Can be influenced by drug conjugation, may not distinguish between different drug-loaded species. |
| Size-Exclusion Chromatography (SEC) | Aggregates, fragments, intact conjugate.[7] | Separation based on hydrodynamic radius.[7] | Provides information on size heterogeneity and stability. | Limited resolution for different DAR species. |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-antibody ratio (DAR), drug load distribution.[4][8][9] | Separation based on hydrophobicity, which increases with DAR.[8] | Resolves different drug-loaded species. | Not directly compatible with MS, can be sensitive to method conditions. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact conjugate mass, DAR, drug load distribution, biotransformations.[10][11] | Separation by LC followed by high-resolution mass analysis of the intact or digested conjugate.[10] | Provides detailed molecular information, highly specific. | Can be complex, may require specialized instrumentation. |
Visualizing Analytical Workflows and Mechanisms
To facilitate a deeper understanding, the following diagrams illustrate a general analytical workflow for MAC-SN-38 and the mechanism of action of its SN-38 payload.
Figure 1. General analytical workflow for MAC-SN-38 characterization.
Figure 2. Simplified signaling pathway of SN-38's mechanism of action.
Conclusion
The validation of analytical methods for MAC-SN-38 quantification requires a multi-pronged approach. For the free SN-38 payload, UPLC-MS/MS offers superior sensitivity and specificity compared to HPLC-FL. For the characterization of the intact macromolecular conjugate, a combination of orthogonal methods, including ELISA, SEC, HIC, and LC-MS, is essential to provide a comprehensive understanding of its critical quality attributes. The choice of methods will depend on the specific characteristics of the MAC-SN-38 conjugate and the stage of drug development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugate ELISA - KRISHGEN Biosystems [krishgen.com]
- 6. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
Unraveling the Bystander Effect: A Comparative Guide to SN-38 ADC Linkers
For researchers, scientists, and drug development professionals, the efficacy of an antibody-drug conjugate (ADC) extends beyond its targeted cell-killing ability. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC eliminates not only the target cancer cell but also neighboring, antigen-negative cells, is a critical attribute for overcoming tumor heterogeneity. With the potent topoisomerase I inhibitor SN-38 gaining prominence as an ADC payload, the choice of linker technology is paramount in modulating this bystander activity. This guide provides an objective comparison of different SN-38 ADC linkers, supported by experimental data, to inform the design of next-generation cancer therapeutics.
The ability of an ADC to induce a bystander effect is fundamentally governed by the linker connecting the antibody to the cytotoxic payload.[1] For SN-38, a moderately membrane-permeable drug, cleavable linkers are essential to release the payload in a form that can diffuse across cell membranes and exert its cytotoxic effects on adjacent cells.[2][3] In contrast, non-cleavable linkers typically release the payload with a charged amino acid remnant after lysosomal degradation of the antibody, hindering its escape from the target cell and largely abrogating the bystander effect.[3]
This guide will delve into the nuances of different cleavable linker strategies for SN-38, including pH-sensitive, enzyme-cleavable, and other novel approaches, and their differential impacts on the bystander effect.
Comparative Analysis of SN-38 ADC Linker Performance
The selection of a linker for an SN-38 ADC has a profound impact on its therapeutic potential, influencing its stability in circulation, the mechanism of payload release, and ultimately, the extent of the bystander effect.[4][5] Below is a summary of preclinical data for SN-38 ADCs with different linker technologies. It is important to note that direct head-to-head comparisons across different studies should be interpreted with caution due to variations in experimental conditions, including the antibodies and cell lines used.
| Linker Type | Specific Linker Example | Key Characteristics | In Vitro Potency (IC50) | Bystander Effect | Serum Stability | Reference |
| pH-Sensitive | CL2A (Hydrolyzable Carbonate) | Cleaved in the acidic tumor microenvironment and within endosomes/lysosomes.[4] | 1.0 - 6.0 nM (in various cancer cell lines) | Yes, demonstrated in co-culture experiments.[6] | Moderately stable, with a reported half-life of ~24 hours in human serum for IMMU-132.[7] | [5][8] |
| Enzyme-Cleavable (Cathepsin B) | CL2E | More stable than CL2A, designed for intracellular release by lysosomal proteases. | Generally potent, but direct comparative IC50 values are context-dependent. | Observed, but reported to be less pronounced than with the more labile CL2A linker.[6] | More stable than CL2A.[9] | [6][9] |
| Enzyme-Cleavable (Cathepsin B) | Novel Ether Linkage | High serum stability and allows for a high drug-to-antibody ratio (DAR) without significant aggregation.[7] | 5.5 nM (BT474 HerDR cells), 19.3 nM (SKOV-3 cells) | Potent in vitro cytotoxicity suggests efficient intracellular release, a prerequisite for the bystander effect. | High (>10 days in human serum in vitro).[7] | [7] |
| Enzyme-Cleavable (β-Glucuronidase) | Glucuronide-based | Cleaved by β-glucuronidase, an enzyme overexpressed in many tumors and their necrotic regions. The hydrophilic nature of the linker may improve pharmacokinetics.[4] | Data not readily available in a directly comparable format. | Targeted release mechanism suggests potential for a controlled bystander effect. | Generally designed for high serum stability. | [4][7] |
| Non-Cleavable | Thioether (e.g., SMCC) | Relies on complete lysosomal degradation of the antibody for payload release.[3] | N/A for SN-38 as this combination is rarely used due to the lack of bystander effect. | Minimal to none, as the released payload is typically charged and membrane-impermeable.[3] | High. | [3] |
Visualizing the Mechanisms of Action and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental procedures.
Caption: Mechanism of SN-38 ADC action and bystander effect.
Caption: Comparison of linker cleavage mechanisms.
Caption: Workflow for in vitro bystander effect assay.
Experimental Protocols
In Vitro Co-culture Bystander Effect Assay
This assay directly measures the cytotoxic effect of an SN-38 ADC on antigen-negative cells when co-cultured with antigen-positive cells.[10][11]
1. Cell Lines and Reagents:
-
Antigen-Positive (Ag+) "Killer" Cells: A cancer cell line endogenously expressing the target antigen for the ADC's antibody.
-
Antigen-Negative (Ag-) "Bystander" Cells: A cancer cell line that does not express the target antigen. These cells should be stably transfected with a fluorescent protein (e.g., Green Fluorescent Protein - GFP) for easy identification by flow cytometry.[10]
-
SN-38 ADC: The antibody-drug conjugate being tested.
-
Control ADC: An isotype control ADC with the same linker and payload.
-
Cell Culture Medium: Appropriate for the cell lines used.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Viability Dye: Propidium Iodide (PI) or a similar dye that stains dead cells.
-
96-well cell culture plates
2. Procedure:
-
Cell Seeding:
-
On day 0, seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized to avoid confluence during the assay period.
-
Include control wells with only Ag- cells to measure the direct effect of the ADC on these cells.
-
-
ADC Treatment:
-
On day 1, add serial dilutions of the SN-38 ADC and the control ADC to the co-culture and Ag- only wells. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct toxicity on the Ag- cells.[10]
-
Include untreated control wells for both co-culture and Ag- only conditions.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe the bystander effect, typically 72 to 120 hours.
-
-
Cell Harvesting and Staining:
-
After incubation, gently wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in PBS containing a viability dye (e.g., PI).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Gate on the fluorescent Ag- cells (e.g., GFP-positive population).
-
Within the Ag- population, quantify the percentage of viable (PI-negative) and dead (PI-positive) cells.[12]
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in the co-culture wells treated with the SN-38 ADC and compare it to the viability of Ag- cells in the Ag- only wells treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor (i.e., the released payload) in the culture medium.[11]
1. Procedure:
-
Seed Ag+ cells in a culture plate and treat them with the SN-38 ADC for a defined period (e.g., 48-72 hours).
-
Collect the conditioned medium from the ADC-treated Ag+ cells.
-
Filter the conditioned medium to remove any cells or debris.
-
Add the filtered conditioned medium to naive Ag- cells seeded in a separate plate.
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
A significant reduction in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated Ag+ cells, confirms a bystander effect mediated by the released payload.[10]
Conclusion
The bystander effect is a crucial attribute for the clinical success of SN-38 ADCs, particularly in the context of heterogeneous tumors. The choice of linker technology is a key determinant of this effect. While pH-sensitive linkers like the hydrolyzable CL2A in Sacituzumab govitecan have demonstrated a potent bystander effect, they may exhibit lower serum stability compared to some enzyme-cleavable linkers.[4][9] Novel enzyme-cleavable linkers, such as those with an ether linkage, offer the promise of high serum stability while maintaining potent intracellular payload release and, consequently, a strong bystander effect.[7] The development of ADCs with β-glucuronidase-cleavable linkers also presents an attractive strategy for tumor-specific payload release.[4]
Ultimately, the optimal linker for an SN-38 ADC will depend on a balance of factors including the target antigen, the internalization rate of the antibody, and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker technologies, enabling the rational design of more effective SN-38 ADCs with tailored bystander activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. adcreview.com [adcreview.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
In Vivo Efficacy of Topoisomerase I Inhibitor Antibody-Drug Conjugates: A Comparative Guide
While specific in vivo efficacy data for an antibody-drug conjugate (ADC) designated "MAC-SN-38" is not publicly available, this guide provides a comprehensive comparison of two leading topoisomerase I inhibitor ADCs: Sacituzumab Govitecan, which utilizes the SN-38 payload, and Trastuzumab Deruxtecan, which employs the DXd payload. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: A Shared Pathway to Cell Death
Topoisomerase I inhibitor ADCs are a class of targeted cancer therapies designed to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. Their mechanism of action involves a series of orchestrated steps:
-
Target Binding: The antibody component of the ADC recognizes and binds to a specific tumor-associated antigen on the cancer cell surface.
-
Internalization: Following binding, the ADC-antigen complex is internalized by the cell through endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and enzymes cleave the linker, releasing the active topoisomerase I inhibitor (e.g., SN-38 or DXd).
-
Topoisomerase I Inhibition: The released payload enters the nucleus and binds to the complex of DNA and topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication. This binding stabilizes the complex, preventing the re-ligation of the DNA strand.
-
DNA Damage and Apoptosis: The accumulation of these stabilized complexes leads to irreversible double-strand DNA breaks during the S-phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.
Caption: General mechanism of action for topoisomerase I inhibitor ADCs.
Comparative In Vivo Efficacy
The following tables summarize the preclinical in vivo efficacy of Sacituzumab Govitecan and Trastuzumab Deruxtecan in various xenograft models.
Table 1: In Vivo Efficacy of Sacituzumab Govitecan (SN-38 Payload)
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Calu-3 | Non-Small Cell Lung | 4 injections, q4d | Significant antitumor effects, including tumor regressions. | [1] |
| Capan-1 | Pancreatic | Twice weekly for 4 weeks | Significant tumor growth inhibition. | [2] |
| NCI-N87 | Gastric | Twice weekly for 4 weeks | Moderate antitumor activity. | [2] |
| CFPAC-1 | Pancreatic | Not Specified | 87.3% TGI. | [3] |
| MDA-MB-468 | Breast | Not Specified | Potent antitumor activity. | [3] |
Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (DXd Payload)
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| CFPAC-1 | Pancreatic | Not Specified | 98.2% TGI. | [3] |
| MDA-MB-468 | Breast | Not Specified | Complete tumor regression. | [3] |
Experimental Protocols for In Vivo Studies
The following provides a generalized protocol for assessing the in vivo efficacy of ADCs in a xenograft mouse model.
Xenograft Model Establishment and ADC Efficacy Evaluation
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., Calu-3, Capan-1) are cultured in appropriate media.
-
Female immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously inoculated with a suspension of cancer cells (typically 5-10 x 106 cells) in the flank.
-
-
Tumor Growth and Randomization:
-
Tumor volumes are monitored regularly using caliper measurements. The volume is often calculated as (Length x Width2)/2.
-
When tumors reach a predetermined average volume (e.g., 100-150 mm3), the mice are randomized into treatment and control groups.
-
-
Treatment Administration:
-
The ADC, vehicle control, or a comparator drug is administered, typically via intravenous (i.v.) injection.
-
Dosing schedules can vary, for example, a single dose, multiple doses on specific days (e.g., q4d - every 4 days), or weekly.[1]
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are measured 2-3 times per week to monitor efficacy and toxicity.
-
The primary endpoint is typically the inhibition of tumor growth compared to the control group. In some cases, complete or partial tumor regression may be observed.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analyses are performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.
-
Caption: A typical workflow for evaluating the in vivo efficacy of an ADC.
References
Assessing the Safety Profile of SN-38 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of antibody-drug conjugates (ADCs) utilizing the topoisomerase I inhibitor SN-38 as the cytotoxic payload. As no publicly available information exists for a specific "MAC-SN-38 ADC," this document will use Sacituzumab Govitecan (IMMU-132), a Trop-2 directed ADC with an SN-38 payload, as a representative example. The safety profile of this platform will be compared to other common ADC platforms, including those employing microtubule inhibitors (MMAE) and another topoisomerase I inhibitor (DXd).
Executive Summary
Antibody-drug conjugates have emerged as a powerful class of therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The safety profile of an ADC is a critical determinant of its therapeutic index and is influenced by all its components: the antibody, the linker, and the payload. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[1][2] ADCs utilizing SN-38, such as Sacituzumab Govitecan, have demonstrated significant clinical activity.[3] However, they are also associated with a distinct set of toxicities, primarily hematological and gastrointestinal.[4][5][6] Understanding this safety profile in comparison to other ADC platforms is crucial for informed drug development.
Comparative Safety Analysis
The safety profile of an ADC is largely dictated by its payload.[4] This section compares the preclinical and clinical safety findings of SN-38-based ADCs with those of other prominent ADC platforms.
Preclinical Safety Profile
Preclinical toxicology studies in relevant animal models, typically rodents and non-human primates (NHPs), are essential for identifying potential on-target and off-target toxicities.
A comparative preclinical study in cynomolgus monkeys evaluated anti-Trop-2 ADCs with three different payloads: SN-38, MMAE (a microtubule inhibitor), and DXd (a topoisomerase I inhibitor derivative).[7][8] The study revealed distinct toxicity profiles:
-
SY02-SN-38: The primary dose-limiting toxicities were hematological, consistent with the known effects of SN-38.
-
SY02-MMAE: This ADC exhibited severe on-target skin toxicity, which was ultimately fatal in the study animals.[7][8] This highlights the risk associated with highly potent payloads targeting antigens expressed on normal tissues.
-
SY02-DXd: This ADC demonstrated the most favorable safety profile in this head-to-head comparison, with minimal adverse events.[7][8]
These findings underscore the critical role of the payload in determining the overall safety of an ADC. While SN-38 demonstrated a manageable hematological toxicity profile in this preclinical model, the MMAE-based ADC showed severe on-target toxicity.
Clinical Safety Profile
Clinical data from trials of approved ADCs provide the most relevant insights into their safety in humans. A comparison of Sacituzumab Govitecan (SN-38 payload) and Datopotamab Deruxtecan (Dato-DXd, a DXd payload) in patients with advanced breast cancer reveals the following key differences in their adverse event profiles[9]:
| Adverse Event (Grade ≥3) | Sacituzumab Govitecan (SN-38) | Datopotamab Deruxtecan (Dato-DXd) |
| Hematological | ||
| Neutropenia | 49% | 1% |
| Febrile Neutropenia | 5.6% | Not Reported |
| Anemia | 19% | 1.7% |
| Thrombocytopenia | 1.6% | 0% |
| Gastrointestinal | ||
| Diarrhea | 9.2% | Not Reported |
| Stomatitis | 1.4% | 6.9% |
| Other | ||
| Neuropathy (all grades) | 11.8% | Not Reported |
| Ocular AE (all grades) | Not Reported | 25.2% |
| Infusion Reaction (all grades) | Not Reported | 11.8% |
| Interstitial Lung Disease (all grades) | Not Reported | 2.6% |
This clinical data corroborates the preclinical findings, with the SN-38 based ADC, Sacituzumab Govitecan, being predominantly associated with hematological toxicities, particularly neutropenia.[9] In contrast, Datopotamab Deruxtecan is more frequently associated with stomatitis and has a unique risk of ocular adverse events and interstitial lung disease.[9]
Key Experimental Protocols
The safety assessment of ADCs follows rigorous, standardized protocols, typically conducted under Good Laboratory Practice (GLP) conditions to ensure data integrity and reliability for regulatory submissions.[10][11][12][13][14]
In Vivo Toxicology Studies
1. Single-Dose Toxicity Study in Non-Human Primates (NHP)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.
-
Species: Cynomolgus monkey is a commonly used species due to its phylogenetic proximity to humans.[15][16][17][18]
-
Methodology:
-
Animal Selection: Healthy, purpose-bred cynomolgus monkeys of a specified age and weight range are used.
-
Group Allocation: Animals are randomly assigned to a control group (vehicle only) and multiple dose groups of the ADC.
-
Dose Administration: The ADC is administered as a single intravenous infusion.
-
Observation Period: Animals are observed for a period of at least 21 days for clinical signs of toxicity, changes in body weight, food consumption, and other parameters.[3]
-
Clinical Pathology: Blood and urine samples are collected at predetermined time points for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples are collected to determine the pharmacokinetic profile of the total antibody, conjugated ADC, and free payload.[3]
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for histopathological examination.
-
2. Repeat-Dose Toxicity Study in Rodents and NHPs
-
Objective: To evaluate the toxicological effects of repeated administration of the ADC over a defined period, assess the potential for cumulative toxicity, and determine a no-observed-adverse-effect level (NOAEL).[11][15][17]
-
Species: Typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., cynomolgus monkey) species.
-
Methodology:
-
Study Design: The duration of the study is based on the intended clinical dosing schedule.[3][11] For an every 3-week clinical schedule, a 1-month study is often sufficient.[3]
-
Dosing: The ADC is administered intravenously at multiple dose levels, typically once every one to three weeks.
-
In-life Assessments: Similar to the single-dose study, this includes daily clinical observations, body weight, food consumption, and clinical pathology at multiple time points.
-
Recovery Groups: Additional groups of animals may be included that are not euthanized at the end of the dosing period but are observed for a further period to assess the reversibility of any toxic effects.
-
Immunogenicity: Blood samples are collected to assess the potential for an anti-drug antibody (ADA) response.
-
Terminal Procedures: A full necropsy and histopathological evaluation of a comprehensive list of tissues are performed.
-
Visualizations
Signaling Pathway of SN-38
Caption: Mechanism of action of a MAC-SN-38 ADC leading to cancer cell apoptosis.
Experimental Workflow for In Vivo Safety Assessment
Caption: Generalized workflow for preclinical in vivo safety assessment of an ADC.
Comparative Safety Profile Overview
Caption: High-level comparison of the primary safety concerns for different ADC platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prisysbiotech.com [prisysbiotech.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. axcelead-us.com [axcelead-us.com]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Evaluation and use of an anti‐cynomolgus monkey CD79b surrogate antibody–drug conjugate to enable clinical development of polatuzumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Repeat Dose Toxicity and Toxicokinetic Study | Frederick National Laboratory [frederick.cancer.gov]
- 16. oncodaily.com [oncodaily.com]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
A Comparative Pharmacokinetic Analysis of MAC-SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) performance of antibody-drug conjugates (ADCs) targeting mucin-associated carbohydrate (MAC) antigens and utilizing the potent topoisomerase I inhibitor, SN-38, as the cytotoxic payload. The data presented herein is collated from various preclinical and clinical studies to support researchers in the design and development of next-generation SN-38-based ADCs.
The Critical Role of Pharmacokinetics in ADC Development
The therapeutic window of an ADC is intrinsically linked to its pharmacokinetic profile. Key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) of the intact ADC, the total antibody, and the released payload, SN-38, dictate the efficacy and safety of the therapeutic. Factors influencing these parameters include the antibody's target, the chemistry and stability of the linker, and the drug-to-antibody ratio (DAR).[1] A thorough understanding of how these elements interact to shape the ADC's behavior in vivo is paramount for optimizing its therapeutic potential.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for different SN-38 ADCs. It is important to note that the data is derived from separate studies and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Pharmacokinetic Parameters of Sacituzumab Govitecan (Anti-Trop-2-SN-38 ADC) in Humans
| Analyte | Clearance (CL) | Volume of Distribution at Steady State (Vss) | Half-life (t½) |
| Intact ADC (SG) | 0.133 L/h | 3.68 L | ~16 hours |
| Total Antibody | 0.0164 L/h | 4.26 L | ~110 hours |
| Free SN-38 | - | - | ~20 hours |
Data from population pharmacokinetic modeling in patients with metastatic triple-negative breast cancer and other solid tumors. The ADC, sacituzumab govitecan, targets Trop-2, which is not a mucin but serves as a well-characterized example of an SN-38 ADC.[2]
Table 2: Preclinical Pharmacokinetic Parameters of a Liposomal SN-38 Formulation (LE-SN38) in Mice
| Parameter | Value |
| Elimination Half-life (t½) of SN-38 | 6.38 hours |
| Volume of Distribution (VdSS) | 2.55 L/kg |
This data is for a liposomal formulation of SN-38 and not an ADC, but provides a baseline for the pharmacokinetics of a delivered form of SN-38 in a preclinical model.[3]
The Influence of Linker Technology on Pharmacokinetics and Efficacy
The linker connecting the antibody to SN-38 is a critical determinant of the ADC's stability in circulation and the efficiency of payload release at the tumor site.[6][7]
-
Cleavable Linkers: These are designed to release the payload in the tumor microenvironment or intracellularly in response to specific triggers like low pH or the presence of certain enzymes (e.g., cathepsins, β-glucuronidase).[1][6] This can lead to a "bystander effect," where the released payload can kill neighboring tumor cells that may not express the target antigen.[1] The linker used in sacituzumab govitecan, CL2A, is a hydrolyzable linker that allows for the gradual release of SN-38.[8][9]
-
Non-Cleavable Linkers: These linkers release the payload only after the lysosomal degradation of the antibody. This generally leads to greater stability in circulation but may limit the bystander effect.[1]
Studies have shown that linker stability has a profound impact on the therapeutic window. A moderately stable linker may offer an optimal balance between efficacy and toxicity. For instance, in the development of sacituzumab govitecan, a linker with intermediate stability (release half-life of 1-2 days in serum) was chosen over more or less stable options.[8] A more stable experimental linker, CL2E, was shown to release free SN-38 primarily inside the tumor cell, potentially reducing systemic exposure.[4]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of MAC-SN-38 ADCs.
In Vivo Pharmacokinetic Study in Xenograft Models
This protocol outlines a general procedure for assessing the pharmacokinetics of an ADC in a mouse xenograft model.
-
Animal Model: Female athymic nude mice are implanted subcutaneously with human tumor cells expressing the target MAC antigen (e.g., MUC1-positive cancer cell line). Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).[10][11][12]
-
ADC Administration: A single intravenous (IV) dose of the MAC-SN-38 ADC is administered to the mice, typically via the tail vein.[10]
-
Sample Collection: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week, 2 weeks).[10] At each time point, a cohort of mice is euthanized, and tumors and other tissues (e.g., liver, spleen, lungs) are harvested.
-
Sample Processing: Blood is processed to obtain plasma. Tumors and tissues are homogenized.
-
Bioanalysis: The concentrations of the total antibody, intact ADC, and free SN-38 in plasma, tumor homogenates, and tissue homogenates are quantified using validated bioanalytical methods, such as enzyme-linked immunosorbent assay (ELISA) for the antibody and ADC, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for free SN-38.[13]
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., WinNonlin) to determine key parameters such as Cmax, AUC, t½, CL, and Vd.[10]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
UV-Visible Spectrophotometry: This is a relatively simple method that relies on the different UV-Vis absorbance spectra of the antibody and the payload. By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the payload), the concentrations of the antibody and the payload can be determined, and the DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The more hydrophobic payload molecules are attached, the stronger the retention on the HIC column. This method can provide information on the distribution of different DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that can accurately determine the molecular weight of the intact ADC and its subunits (light and heavy chains after reduction). The mass difference between the unconjugated antibody and the ADC allows for the precise calculation of the average DAR and the distribution of drug-loaded species.
Visualizations
SN-38 Mechanism of Action
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during the S-phase of the cell cycle. The resulting DNA damage activates the DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately apoptosis.[6][14][15][16]
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following diagram illustrates the key steps in a typical preclinical pharmacokinetic study of a MAC-SN-38 ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of MAC Glucuronide Phenol-Linked SN-38: A Comprehensive Guide
Researchers and drug development professionals handling MAC glucuronide phenol-linked SN-38 must adhere to stringent safety and disposal protocols due to its cytotoxic nature as a potent topoisomerase I inhibitor.[1][2][] This guide provides essential logistical and safety information to ensure the proper management and disposal of this compound, safeguarding both laboratory personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile), inspected for integrity before each use.[4][5] |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[4][5] |
| Protective Clothing | Impervious, flame-resistant lab coat.[4][5] |
| Respiratory Protection | A suitable respirator is necessary if there is a risk of aerosol or dust formation.[4] |
Waste Segregation and Collection
Proper segregation of waste contaminated with this compound is critical to prevent cross-contamination and ensure compliant disposal. All waste streams must be clearly labeled as "Hazardous Cytotoxic Waste."
Solid Waste:
-
Contaminated Materials: All items that come into contact with the compound, including gloves, bench paper, and consumables, must be disposed of as cytotoxic waste.
-
Empty Containers: Empty vials that once held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[4] The rinsed container should then be disposed of as solid cytotoxic waste.
-
Sharps: Any contaminated sharps, such as needles or blades, must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[4]
Liquid Waste:
-
Unused Solutions: All solutions containing this compound must be collected in sealed, leak-proof containers.
-
Rinsate: As mentioned, all solvent used to rinse contaminated glassware or containers must be collected as hazardous liquid waste.[4]
Disposal Procedures
Discharge of this compound into the environment must be strictly avoided.[5] The primary methods for disposal of cytotoxic waste are incineration at high temperatures or chemical deactivation.[6]
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, immediately segregate all waste contaminated with this compound into designated, clearly labeled cytotoxic waste containers.
-
Containerization:
-
Use suitable, closed, and properly labeled containers for both solid and liquid waste.[5]
-
Ensure liquid waste containers are chemically compatible with the solvents used.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Cytotoxic Waste" and the full chemical name: "this compound".[4]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic, incompatible materials, and sources of ignition.[5]
-
Institutional EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. They will arrange for the final disposal, which is typically high-temperature incineration.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Prevent further spread of the spill using absorbent materials.
-
Decontaminate:
-
Wear appropriate PPE, including respiratory protection.
-
Use a suitable cleaning agent to decontaminate the spill area.
-
Collect all cleanup materials as hazardous cytotoxic waste.
-
-
Report: Report the spill to your laboratory supervisor and the institutional EHS department.[4]
Visualizing the Disposal Workflow
To aid in understanding the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and steps.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: Essential Protocols for Handling MAC Glucuronide Phenol-Linked SN-38
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling the potent cytotoxic agent, MAC glucuronide phenol-linked SN-38. Adherence to these procedures is mandatory to ensure personal safety and prevent environmental contamination.
This compound is a key component in the development of antibody-drug conjugates (ADCs), designed for targeted cancer therapy.[][2] It combines the highly potent topoisomerase I inhibitor, SN-38, with a specialized linker system.[][3] SN-38 itself is noted to be up to 1000 times more active than its parent compound, irinotecan.[3] Given the hazardous nature of such cytotoxic compounds, which can be carcinogenic, mutagenic, and reprotoxic, stringent handling protocols are paramount.[4][5] Occupational exposure can occur through skin contact, inhalation, or ingestion, potentially leading to severe health effects.[6][7]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment for handling this compound. This is based on guidelines for handling potent cytotoxic compounds and the specific hazard information for SN-38.[8][9][10]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemically resistant, powder-free nitrile or latex gloves. The outer glove should be disposed of immediately after handling the compound. | A double layer of gloves provides significantly better protection against permeability.[11] Gloves should be changed regularly (e.g., hourly) or immediately if contaminated or torn.[11][12] |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. | To protect against splashes and contamination of personal clothing. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. | To protect eyes from splashes and aerosols.[9] |
| Respiratory Protection | Respirator | A full-face respirator may be necessary if exposure limits are exceeded or if there is a risk of aerosol generation.[9] A NIOSH-approved respirator is recommended. | To prevent inhalation of the compound, especially when handling the powdered form. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure.[10]
Preparation:
-
Designated Area: All work with the compound must be performed in a designated and clearly marked area.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes PPE, weighing paper, spatulas, solvent, and waste containers.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling the Compound:
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper. Avoid creating dust.
-
Solubilization: If preparing a solution, add the solvent slowly to the solid to avoid splashing. SN-38 is soluble in organic solvents like DMSO and dimethylformamide.[13]
-
Aqueous Solutions: For aqueous buffers, it is recommended to first dissolve SN-38 in DMSO and then dilute with the aqueous buffer.[13] Aqueous solutions of SN-38 should not be stored for more than one day.[13]
-
Avoid Contamination: Use dedicated equipment for handling the cytotoxic agent. Do not touch surfaces outside the containment area with gloved hands.
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment used with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, and then the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weigh papers, pipette tips) must be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.[11] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste. |
All cytotoxic waste must be incinerated at high temperatures.[5][14] Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
Spills:
-
Evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Carefully collect the absorbent material and place it in a cytotoxic waste container.
-
Clean the spill area with an appropriate decontaminating solution.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[15]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[15]
-
Inhalation: Move to fresh air immediately.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[9]
In all cases of exposure, seek immediate medical attention. [10][15]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. SN-38 - Wikipedia [en.wikipedia.org]
- 4. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. hse.gov.uk [hse.gov.uk]
- 7. escotapestlerx.com [escotapestlerx.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. medkoo.com [medkoo.com]
- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. youtube.com [youtube.com]
- 15. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
